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  • Product: 2,5-Dimethyl-1-(propan-2-yl)piperazine
  • CAS: 143526-64-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2,5-Dimethyl-1-(propan-2-yl)piperazine

An In-depth Technical Guide to 2,5-Dimethyl-1-(propan-2-yl)piperazine: Structure, Properties, and Synthetic Strategies for Drug Discovery Abstract The piperazine motif is a cornerstone in modern medicinal chemistry, reco...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2,5-Dimethyl-1-(propan-2-yl)piperazine: Structure, Properties, and Synthetic Strategies for Drug Discovery

Abstract

The piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ubiquitous presence in a vast array of therapeutic agents.[1] Its unique combination of a saturated heterocyclic structure, conformational flexibility, and the tunable basicity of its two nitrogen atoms allows for extensive chemical modification to optimize pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed technical overview of a specific derivative, 2,5-Dimethyl-1-(propan-2-yl)piperazine, a compound that combines the stereochemical complexity of a dimethylated piperazine ring with the steric and electronic influence of an N-isopropyl group. While this specific molecule is not extensively documented in public databases, this paper, intended for researchers and drug development professionals, will elucidate its structure, predict its physicochemical properties based on established principles, propose a robust synthetic pathway with detailed experimental protocols, and discuss its potential applications in medicinal chemistry, grounded in the well-understood role of substituted piperazines.

Molecular Structure and Stereochemistry

The chemical structure of 2,5-Dimethyl-1-(propan-2-yl)piperazine is characterized by a piperazine ring substituted at the C2 and C5 positions with methyl groups and at the N1 position with an isopropyl (propan-2-yl) group.

Systematic IUPAC Name: 2,5-Dimethyl-1-(propan-2-yl)piperazine

The introduction of two stereocenters at the C2 and C5 positions gives rise to stereoisomerism. The methyl groups can be on the same side of the ring (cis isomer) or on opposite sides (trans isomer).

  • cis-2,5-Dimethyl-1-(propan-2-yl)piperazine: Both methyl groups are either axial or equatorial.

  • trans-2,5-Dimethyl-1-(propan-2-yl)piperazine: One methyl group is axial, and the other is equatorial. The trans isomer is a racemic mixture of (2R,5S) and (2S,5R) enantiomers.

The conformational flexibility of the piperazine ring, typically adopting a chair conformation, is a key feature influencing its interaction with biological targets.[1] The substituents' orientation (axial vs. equatorial) will affect the molecule's steric profile and its binding affinity.

Physicochemical and Spectroscopic Properties (Predicted)

Due to the absence of specific experimental data for 2,5-Dimethyl-1-(propan-2-yl)piperazine, the following properties are predicted based on the known values for 2,5-dimethylpiperazine and 1-isopropylpiperazine.

PropertyPredicted ValueRationale and References
Molecular Formula C9H20N2Based on the addition of a C3H7 group to C6H14N2.
Molecular Weight 156.27 g/mol Calculated from the molecular formula.
Appearance Colorless to light yellow liquid or low melting solidSubstituted piperazines are often liquids or low melting solids.[2][3]
Boiling Point ~180-195 °CExpected to be higher than 1-isopropylpiperazine (178 °C)[2] due to increased molecular weight and van der Waals forces.
Solubility Soluble in water and common organic solventsThe piperazine core confers water solubility, which may be slightly reduced by the hydrophobic alkyl groups.[3]
pKa pKa1: ~5.5-6.0, pKa2: ~9.8-10.3Similar to piperazine, with slight modifications due to the electronic effects of the alkyl substituents.
Predicted Spectroscopic Data
  • ¹H NMR: The spectrum would be complex due to the stereoisomers. Key signals would include:

    • Doublets for the methyl groups on the piperazine ring.

    • A multiplet (septet) for the CH of the isopropyl group.

    • Doublets for the two methyl groups of the isopropyl substituent.

    • A series of multiplets for the protons on the piperazine ring.

  • ¹³C NMR: Distinct signals for the methyl carbons, the carbons of the piperazine ring, and the carbons of the isopropyl group. The chemical shifts would be indicative of an aliphatic amine environment.

  • Mass Spectrometry (EI): The molecular ion peak (M+) would be observed at m/z = 156. Common fragmentation patterns would involve the loss of methyl and isopropyl groups.

  • Infrared (IR) Spectroscopy: Characteristic N-H stretching bands (for the secondary amine), C-H stretching for the alkyl groups, and N-H bending vibrations.

Synthesis of 2,5-Dimethyl-1-(propan-2-yl)piperazine

A robust and widely applicable method for the synthesis of N-alkylated piperazines is reductive amination.[4] This approach offers high yields and operational simplicity. The proposed synthesis involves the reaction of 2,5-dimethylpiperazine with acetone in the presence of a reducing agent.

Proposed Synthetic Workflow

Synthesis_Workflow reagents 2,5-Dimethylpiperazine Acetone Sodium triacetoxyborohydride reaction Reductive Amination (Stir at room temperature) reagents->reaction solvent Dichloromethane (DCM) solvent->reaction workup Aqueous Workup (Quench with NaHCO3, separate layers) reaction->workup purification Purification (Column Chromatography) workup->purification product 2,5-Dimethyl-1-(propan-2-yl)piperazine purification->product

Caption: Proposed workflow for the synthesis of 2,5-Dimethyl-1-(propan-2-yl)piperazine via reductive amination.

Step-by-Step Experimental Protocol

Materials:

  • 2,5-Dimethylpiperazine (cis/trans mixture)

  • Acetone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture with triethylamine)

Procedure:

  • Reaction Setup: To a solution of 2,5-dimethylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add acetone (1.1 eq). Stir the mixture at room temperature for 30 minutes. The initial reaction forms an iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent, ideal for reductive aminations, as it can be added directly to the mixture of the amine and carbonyl compound.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes with a small percentage of triethylamine to prevent the product from streaking on the acidic silica gel) to afford the pure 2,5-Dimethyl-1-(propan-2-yl)piperazine.

Causality and Self-Validation:

  • Choice of Reagents: Acetone serves as the source for the isopropyl group. STAB is chosen for its mildness and selectivity, reducing the risk of over-alkylation or reduction of other functional groups.

  • Inert Atmosphere: While not strictly necessary for all reductive aminations, it is good practice to prevent moisture from interfering with the reaction.

  • Monitoring: Regular monitoring by TLC or GC-MS provides a self-validating system, ensuring the reaction has gone to completion before proceeding to the workup, thus maximizing yield and simplifying purification.

Applications in Drug Development and Medicinal Chemistry

The piperazine ring is a key component in numerous FDA-approved drugs, acting on a wide range of biological targets.[4] The strategic placement of substituents on the piperazine core allows for the fine-tuning of a molecule's affinity and selectivity for its target, as well as its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

Potential Therapeutic Areas for 2,5-Dimethyl-1-(propan-2-yl)piperazine derivatives:

  • Central Nervous System (CNS) Disorders: Many antipsychotics and antidepressants, such as aripiprazole and vortioxetine, feature a substituted piperazine ring that modulates neurotransmitter receptors like dopamine and serotonin receptors.[1][4] The N-isopropyl group and the C-methyl groups of the title compound can influence lipophilicity, potentially aiding in blood-brain barrier penetration.

  • Oncology: The piperazine moiety is present in several kinase inhibitors, including imatinib.[1] The N-substituent can be tailored to fit into specific binding pockets of kinases.

  • Infectious Diseases: The antibacterial agent ciprofloxacin contains a piperazine ring that enhances its activity.[1]

Role in GPCR Modulation

A significant number of piperazine-containing drugs target G-protein coupled receptors (GPCRs). The nitrogen atoms of the piperazine ring can engage in crucial hydrogen bonding and ionic interactions within the receptor binding pocket.

GPCR_Modulation cluster_0 Piperazine Derivative cluster_1 GPCR Target Piperazine 2,5-Dimethyl-1-(propan-2-yl)piperazine BindingPocket Binding Pocket Piperazine->BindingPocket Binding (Affinity/Selectivity) GPCR GPCR (e.g., Dopamine/Serotonin Receptor) GPCR->BindingPocket Signal Downstream Signaling Cascade BindingPocket->Signal Signal Transduction Response Therapeutic Response (e.g., Antipsychotic effect) Signal->Response

Caption: The role of piperazine derivatives in modulating GPCR signaling pathways.

The specific substitution pattern of 2,5-Dimethyl-1-(propan-2-yl)piperazine offers a unique three-dimensional structure that can be explored for selective interactions with various receptor subtypes. The methyl groups can provide positive steric interactions or enhance binding through hydrophobic pockets, while the N-isopropyl group can further define the molecule's shape and interactions.

Conclusion

2,5-Dimethyl-1-(propan-2-yl)piperazine represents a structurally interesting and synthetically accessible scaffold for drug discovery. By leveraging established synthetic methodologies such as reductive amination, this compound can be efficiently prepared. Its predicted physicochemical properties and the known pharmacological importance of the substituted piperazine core suggest its potential as a valuable building block in the development of novel therapeutics, particularly for CNS disorders and oncology. Further investigation into the synthesis of its specific stereoisomers and their biological evaluation is a logical next step for researchers in the field.

References

  • PubChem. 2,5-Dimethylpiperazine. National Center for Biotechnology Information. [Link]

  • MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • NIST. Piperazine, 2,5-dimethyl-. NIST Chemistry WebBook. [Link]

  • Google Patents.
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  • PubChem. 2,5-Diisopropylpiperazine. National Center for Biotechnology Information. [Link]

  • FooDB. Showing Compound 2,5-Dimethylpyrazine (FDB013954). [Link]

  • Cheméo. Chemical Properties of Piperazine, 2,5-dimethyl- (CAS 106-55-8). [Link]

  • PubChemLite. 2,5-dimethyl-1-(prop-2-yn-1-yl)-1h-pyrrole. [Link]

  • ResearchGate. Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. [Link]

Sources

Exploratory

Thermodynamic properties of 1-isopropyl-2,5-dimethylpiperazine

An In-depth Technical Guide to the Thermodynamic Properties of 1-isopropyl-2,5-dimethylpiperazine Abstract This technical guide provides a comprehensive framework for understanding, determining, and applying the thermody...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Properties of 1-isopropyl-2,5-dimethylpiperazine

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and applying the thermodynamic properties of 1-isopropyl-2,5-dimethylpiperazine. While specific experimental data for this substituted piperazine is not extensively available in public literature, this paper establishes the scientific foundation for its characterization. By leveraging data from the parent compound, 2,5-dimethylpiperazine, and established principles for related derivatives, we outline the critical thermodynamic parameters essential for researchers, scientists, and drug development professionals. The guide details both state-of-the-art experimental methodologies, such as Differential Scanning Calorimetry (DSC), and robust computational prediction workflows. The causality behind experimental choices is explained, ensuring that the described protocols are self-validating. The ultimate goal is to equip researchers with the necessary knowledge to accurately characterize 1-isopropyl-2,5-dimethylpiperazine, enabling its effective application in fields ranging from medicinal chemistry to industrial processes like carbon capture.

Introduction: The Significance of Substituted Piperazines

The piperazine heterocycle is a cornerstone scaffold in modern medicinal chemistry, recognized for its conformational flexibility and the tunable basicity of its two nitrogen atoms.[1] These features allow piperazine-based molecules to effectively interact with a wide array of biological targets, leading to their prevalence in anti-infective, anticancer, and neuroactive therapeutics.[1] The substitution pattern on the piperazine ring is a key determinant of a molecule's target affinity, selectivity, and pharmacokinetic properties.

1-isopropyl-2,5-dimethylpiperazine is a specific derivative of interest. The addition of an isopropyl group and two methyl groups to the piperazine core significantly alters its steric and electronic profile compared to the parent ring. These modifications can enhance lipophilicity, influence metabolic stability, and dictate the molecule's three-dimensional conformation, thereby affecting its binding capabilities.

A thorough understanding of the thermodynamic properties of 1-isopropyl-2,5-dimethylpiperazine is paramount for its practical application. These properties govern its stability, solubility, phase behavior, and reaction energetics—critical factors for:

  • Drug Development: Predicting shelf-life, designing stable formulations, and understanding dissolution behavior.

  • Process Chemistry: Optimizing reaction conditions, ensuring safety in scale-up, and designing efficient purification protocols.

  • Carbon Capture: Substituted amines, including piperazines, are investigated as solvents for CO2 capture, where properties like the heat of absorption are critical for process efficiency.[2][3][4]

This guide provides a roadmap for characterizing these essential properties.

Physicochemical and Baseline Thermodynamic Data

While comprehensive experimental data for 1-isopropyl-2,5-dimethylpiperazine is sparse, we can define its basic molecular properties and use the well-characterized parent compound, 2,5-dimethylpiperazine, as a reference point for thermodynamic estimation.

Table 1: Core Physicochemical Properties

Property1-isopropyl-2,5-dimethylpiperazine (Target)2,5-dimethylpiperazine (Reference Compound)
Molecular Formula C₉H₂₀N₂C₆H₁₄N₂[5][6][7]
Molecular Weight 156.27 g/mol 114.19 g/mol [5][8]
CAS Number Not assigned / Not readily available106-55-8[5][6][7][8]
IUPAC Name 1-isopropyl-2,5-dimethylpiperazine2,5-dimethylpiperazine[5]

Table 2: Thermodynamic Properties of 2,5-dimethylpiperazine (Reference Compound)

PropertyValueUnitSource & Type
Boiling Point (Tboil) 436.70 (163.55 °C)KNIST (Experimental)[8]
Melting Point (Tfus) 113 - 118°CChemicalBook (Experimental)[7]
Enthalpy of Vaporization (ΔvapH°) 42.59kJ/molCheméo (Joback Calculated)[8]
Enthalpy of Fusion (ΔfusH°) 23.38kJ/molCheméo (Joback Calculated)[8]
Enthalpy of Formation (ΔfH°gas) -57.57kJ/molCheméo (Joback Calculated)[8]
Gibbs Free Energy of Formation (ΔfG°) 191.80kJ/molCheméo (Joback Calculated)[8]
Critical Temperature (Tc) Not AvailableK-
Critical Pressure (Pc) 4046.64kPaCheméo (Joback Calculated)[8]

Note: The calculated values for 2,5-dimethylpiperazine are derived from group contribution methods (Joback, Crippen) and serve as useful estimates in the absence of complete experimental data.[8]

Experimental Determination of Thermodynamic Properties

To obtain definitive thermodynamic data for 1-isopropyl-2,5-dimethylpiperazine, rigorous experimental characterization is essential. Differential Scanning Calorimetry (DSC) is a cornerstone technique for this purpose, allowing for the precise measurement of heat flow into or out of a sample as a function of temperature or time.

Core Principles of Differential Scanning Calorimetry (DSC)

DSC operates by maintaining a thermal balance between a sample pan and an inert reference pan. When the sample undergoes a thermal event (e.g., melting, crystallization, or a glass transition), a differential heat flow is required to maintain this balance. This heat flow is precisely measured and provides quantitative information about the process.

  • Expertise & Causality: We choose DSC for its versatility and high sensitivity. It allows for the determination of multiple key parameters from a single experiment with a small amount of sample. The use of a controlled heating and cooling rate is critical; a slower rate (e.g., 5-10 °C/min) provides better resolution for separating closely occurring thermal events, while a faster rate can enhance the sensitivity for weak transitions. The choice of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative degradation of the sample at elevated temperatures.

Step-by-Step Protocol: DSC Analysis

This protocol describes a self-validating system for characterizing the thermal properties of 1-isopropyl-2,5-dimethylpiperazine.

  • Instrument Calibration:

    • Perform a two-point temperature and enthalpy calibration using certified standards (e.g., Indium and Zinc). This step is non-negotiable and ensures the accuracy and trustworthiness of the collected data. The melting point and enthalpy of fusion of the standards must fall within the manufacturer's specified limits.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of 1-isopropyl-2,5-dimethylpiperazine into a standard aluminum DSC pan.

    • Hermetically seal the pan. This is critical to prevent mass loss due to volatilization during the experiment, which would invalidate enthalpy calculations.

  • Experimental Program:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Equilibrate the cell at a starting temperature well below any expected transitions (e.g., 0 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).

    • Hold the sample at this temperature for 2-5 minutes to ensure complete melting and erase any prior thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This step provides information on crystallization behavior.

    • Heat the sample a second time using the same ramp rate. This second heating run is often used for analysis as it provides data on a sample with a consistent thermal history.

  • Data Analysis:

    • Melting Point (Tfus): Determined as the onset temperature or the peak maximum of the melting endotherm.

    • Enthalpy of Fusion (ΔfusH°): Calculated by integrating the area of the melting peak. The instrument software performs this calculation, normalized by the sample mass.

    • Heat Capacity (Cp): Determined by analyzing the shift in the baseline of the heat flow signal. This requires a separate baseline run and a run with a sapphire standard for accurate quantification.

Visualization of Experimental Workflow

DSC_Workflow cluster_prep 1. Preparation & Calibration cluster_run 2. DSC Measurement cluster_analysis 3. Data Analysis Calibrate Instrument Calibration (Indium, Zinc) SamplePrep Sample Preparation (3-5 mg, hermetic seal) Program Define Thermal Program (Heat-Cool-Heat) SamplePrep->Program Run Execute DSC Run (N2 Atmosphere) Program->Run Analyze Integrate Thermogram (Software Analysis) Run->Analyze Tfus Determine Melting Point (Tfus) Analyze->Tfus Hfus Calculate Enthalpy of Fusion (ΔHfus) Analyze->Hfus Cp Determine Heat Capacity (Cp) Analyze->Cp Computational_Workflow cluster_setup 1. Model Setup cluster_calc 2. Quantum Chemical Calculation cluster_output 3. Property Prediction Build Build 3D Molecular Structure Conform Conformational Search (Identify low-energy isomers) Build->Conform Optimize Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) Conform->Optimize Frequency Frequency Calculation Optimize->Frequency Validate Validation Check: No Imaginary Frequencies Frequency->Validate Trustworthiness Check Refine Refine Energy (Higher Level of Theory) Validate->Refine Proceed if Valid Extract Extract Thermochemical Data (ZPVE, Thermal Corrections) Refine->Extract Predict Predict Thermodynamic Properties (ΔH°, ΔG°, Cp) Extract->Predict

Caption: Workflow for computational prediction of thermodynamic properties.

Conclusion

The thermodynamic characterization of 1-isopropyl-2,5-dimethylpiperazine is a critical step in unlocking its full potential in scientific and industrial applications. This guide establishes a clear and robust pathway for achieving this characterization. By integrating targeted experimental analysis using techniques like DSC with predictive computational modeling, researchers can obtain the accurate data needed for informed decision-making. The provided protocols, grounded in established scientific principles, offer a framework for generating trustworthy and reliable data on key properties such as enthalpy, heat capacity, and phase transition behavior. This foundational thermodynamic knowledge is indispensable for the rational design of new pharmaceuticals, the optimization of chemical processes, and the development of next-generation materials.

References

  • Cheméo. (n.d.). Chemical Properties of Piperazine, 2,5-dimethyl- (CAS 106-55-8). Retrieved March 4, 2026, from [Link].

  • PubChem. (n.d.). 2,5-Dimethylpiperazine. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link].

  • CAS Common Chemistry. (n.d.). 2,5-Dimethylpiperazine. American Chemical Society. Retrieved March 4, 2026, from [Link].

  • Du, Y., et al. (2015). Thermodynamic Modeling of Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture. ResearchGate. Retrieved March 4, 2026, from [Link].

  • de la Torre, B. G., & Albericio, F. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Retrieved March 4, 2026, from [Link].

  • NIST. (n.d.). Piperazine, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved March 4, 2026, from [Link].

  • PubChem. (n.d.). 2,5-Diisopropylpiperazine. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link].

  • Deka, B., & Varghese, J. J. (2022). Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature. The Journal of Physical Chemistry B, 126(9), 2036–2050. [Link]

  • Pathare, R. S., et al. (2015). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 20(9), 15912–15926. [Link]

  • NIST/TRC. (n.d.). 1-propyl-2,5-dimethylbenzene. Web Thermo Tables (WTT). Retrieved March 4, 2026, from [Link].

  • Hilliard, M. D. (2008). A predictive thermodynamic model for an aqueous blend of potassium carbonate, piperazine, and monoethanolamine for carbon dioxide capture from flue gas. The University of Texas at Austin. Retrieved March 4, 2026, from [Link].

  • Frailie, P., et al. (2014). Thermodynamic and Kinetic Modeling of Piperazine/2-Methylpiperazine. ResearchGate. Retrieved March 4, 2026, from [Link].

  • İslamoğlu, F. (2026). Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. International Journal of Biology and Chemistry, 18(2). [Link]

  • Shen, S., et al. (2022). Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System. Frontiers in Chemistry, 10. [Link]

  • Noll, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2556–2566. [Link]

  • Chemical Synthesis Database. (n.d.). 1-isopropyl-5,5-dimethyl-2,3-piperazinedione. Retrieved March 4, 2026, from [Link].

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  • Goddu, R. L. (1958). U.S. Patent No. 2,861,994. U.S. Patent and Trademark Office.
  • Pérez-Manríquez, L., et al. (2024). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling, 64(3), 856–870. [Link]

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Foundational

An In-depth Technical Guide to the Stereochemistry and Isomerism of 2,5-Dimethyl-1-(propan-2-yl)piperazine

Abstract This technical guide provides a comprehensive exploration of the stereochemical and isomeric intricacies of 2,5-Dimethyl-1-(propan-2-yl)piperazine. Designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the stereochemical and isomeric intricacies of 2,5-Dimethyl-1-(propan-2-yl)piperazine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural complexities, conformational dynamics, and analytical methodologies essential for the characterization and separation of its stereoisomers. By integrating foundational principles with advanced analytical techniques, this guide serves as an authoritative resource for understanding and harnessing the stereochemical properties of this substituted piperazine derivative in medicinal chemistry and pharmaceutical development.

Introduction: The Significance of Stereoisomerism in Piperazine Scaffolds

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, prized for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold in the design of therapeutic agents.[1] The introduction of substituents onto the piperazine core can dramatically influence a molecule's biological activity, often in a stereospecific manner. 2,5-Dimethyl-1-(propan-2-yl)piperazine presents a compelling case study in stereochemical complexity, arising from the interplay of multiple chiral centers and the conformational flexibility of the six-membered ring.

A thorough understanding of the stereoisomers of this compound is paramount, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. This guide will systematically dissect the stereochemical landscape of 2,5-Dimethyl-1-(propan-2-yl)piperazine, from its fundamental isomeric forms to the sophisticated analytical techniques required for their resolution and characterization.

The Stereochemical Landscape of 2,5-Dimethyl-1-(propan-2-yl)piperazine

The stereochemical complexity of 2,5-Dimethyl-1-(propan-2-yl)piperazine arises from two primary sources: the substitution pattern on the piperazine ring and the inherent conformational flexibility of the ring itself.

Chiral Centers and Potential Stereoisomers

The core of the molecule's stereoisomerism lies in the two chiral centers at the C2 and C5 positions, created by the methyl substituents. This gives rise to both cis and trans diastereomers.

  • Cis Isomer: In the cis isomer, the two methyl groups are on the same side of the piperazine ring. This configuration results in a meso compound, as it possesses a plane of symmetry. Therefore, the cis form is achiral and does not have an enantiomer.

  • Trans Isomers: In the trans isomers, the methyl groups are on opposite sides of the ring. This arrangement lacks a plane of symmetry, resulting in a pair of enantiomers: (2R,5S)- and (2S,5R)-2,5-dimethylpiperazine.[2][3]

The addition of the isopropyl group at the N1 position does not introduce a new stable chiral center at the nitrogen, as nitrogen inversion is typically rapid at room temperature. However, the presence of the bulky isopropyl group can influence the conformational equilibrium of the piperazine ring.

Therefore, 2,5-Dimethyl-1-(propan-2-yl)piperazine can exist as a total of three stereoisomers:

  • cis-2,5-Dimethyl-1-(propan-2-yl)piperazine (a meso compound)

  • (2R,5S)-1-(propan-2-yl)-2,5-dimethylpiperazine (one enantiomer)

  • (2S,5R)-1-(propan-2-yl)-2,5-dimethylpiperazine (the other enantiomer)

Logical Relationship of Stereoisomers

stereoisomers cluster_diastereomers Diastereomers cluster_enantiomers Enantiomers cis cis-2,5-Dimethyl-1-(propan-2-yl)piperazine (meso) trans_enantiomers trans-2,5-Dimethyl-1-(propan-2-yl)piperazine (Racemic Mixture) cis->trans_enantiomers Diastereomeric Relationship R_S (2R,5S)-isomer trans_enantiomers->R_S Component of S_R (2S,5R)-isomer trans_enantiomers->S_R Component of R_S->S_R Enantiomeric Relationship

Caption: Stereoisomeric relationships in 2,5-Dimethyl-1-(propan-2-yl)piperazine.

Conformational Isomerism

The piperazine ring, like cyclohexane, is not planar and exists predominantly in a chair conformation to minimize steric strain.[4] It can also adopt higher-energy boat and twist-boat conformations. The substituents on the ring will preferentially occupy equatorial positions to reduce steric hindrance.

  • cis-Isomer: In the chair conformation of the cis-isomer, one methyl group will be in an axial position while the other is equatorial. Ring flipping will interchange these positions. The isopropyl group on the nitrogen will strongly favor an equatorial position.

  • trans-Isomers: For the trans-isomers, both methyl groups can occupy equatorial positions in a chair conformation, which is a more stable arrangement.[2][3] The isopropyl group will also prefer the equatorial orientation.

Synthesis and Stereochemical Control

The synthesis of 2,5-Dimethyl-1-(propan-2-yl)piperazine typically involves the N-alkylation of 2,5-dimethylpiperazine. The starting 2,5-dimethylpiperazine is commercially available as a mixture of cis and trans isomers.[5][6]

A common synthetic approach is reductive amination, where 2,5-dimethylpiperazine is reacted with acetone in the presence of a reducing agent such as sodium triacetoxyborohydride. This method is generally not stereoselective and will yield a mixture of the cis and trans isomers of the final product.

For stereoselective synthesis, one would need to start with a stereochemically pure isomer of 2,5-dimethylpiperazine. For instance, starting with racemic trans-2,5-dimethylpiperazine would yield the racemic trans product, which could then be subjected to chiral resolution.

Synthetic Workflow

synthesis_workflow start 2,5-Dimethylpiperazine (cis/trans mixture) reaction Reductive Amination start->reaction reagents Acetone (Propan-2-one) + Reducing Agent (e.g., NaBH(OAc)3) reagents->reaction product_mixture Mixture of Stereoisomers: - cis-2,5-Dimethyl-1-(propan-2-yl)piperazine - trans-(±)-2,5-Dimethyl-1-(propan-2-yl)piperazine reaction->product_mixture separation Chromatographic Separation (Chiral HPLC/GC) product_mixture->separation cis_isomer cis-Isomer (meso) separation->cis_isomer trans_racemate trans-Racemate separation->trans_racemate chiral_resolution Chiral Resolution trans_racemate->chiral_resolution enantiomer1 (2R,5S)-Enantiomer chiral_resolution->enantiomer1 enantiomer2 (2S,5R)-Enantiomer chiral_resolution->enantiomer2

Caption: General synthetic and separation workflow for the isomers.

Analytical Techniques for Separation and Characterization

The separation and characterization of the stereoisomers of 2,5-Dimethyl-1-(propan-2-yl)piperazine require a combination of chromatographic and spectroscopic techniques.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful techniques for separating the enantiomers of the trans-isomer.[7][8][9]

4.1.1. Chiral High-Performance Liquid Chromatography (HPLC)

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral compounds, including piperazine derivatives.[10][11]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: A chiral column such as a Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) is a good starting point.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography would be a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v). The addition of a small amount of an amine modifier, such as diethylamine (0.1%), is often crucial to improve peak shape for basic compounds like piperazines.[11]

  • Sample Preparation: Dissolve the sample mixture in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm I.D. column.

    • Temperature: 25°C (can be varied to optimize separation).

    • Detection: UV detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.

  • Data Analysis: The resolution between the enantiomeric peaks should be calculated. A resolution of >1.5 indicates baseline separation.[10]

ParameterRecommended ConditionRationale
Column Chiralpak® IC (or similar polysaccharide-based CSP)Proven efficacy for a broad range of chiral amines.[10][11]
Mobile Phase Hexane/Isopropanol (90:10) + 0.1% DiethylamineNormal phase often provides better selectivity for such compounds. The amine additive minimizes peak tailing.[11]
Flow Rate 1.0 mL/minStandard for analytical HPLC.
Temperature 25°CA good starting point; can be adjusted to improve resolution.
Detection UV at 210 nmPiperazines lack strong chromophores, requiring low wavelength detection.

4.1.2. Chiral Gas Chromatography (GC)

Chiral GC can also be employed for the separation of volatile piperazine derivatives. Derivatization with a suitable agent, such as a trifluoroacetyl group, may be necessary to improve volatility and chromatographic performance.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the different isomers. ¹H and ¹³C NMR can distinguish between the cis and trans diastereomers based on the chemical shifts and coupling constants of the ring protons and carbons.[14][15][16][17]

  • ¹H NMR: The chemical shifts of the methyl and methine protons on the piperazine ring will differ between the cis and trans isomers due to their different spatial orientations (axial vs. equatorial). The coupling patterns of the ring protons can also provide information about the ring conformation.

  • ¹³C NMR: The chemical shifts of the ring carbons will also be distinct for the cis and trans isomers.

  • 2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign the proton and carbon signals unequivocally.[15]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to confirm the stereochemistry of the isomer.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound. When coupled with a chromatographic technique (GC-MS or LC-MS), it can provide fragmentation patterns that aid in structural identification.[12][18][19]

The fragmentation of N-alkylated piperazines typically involves cleavage of the bonds adjacent to the nitrogen atoms and within the piperazine ring.[18] The loss of the isopropyl group and fragmentation of the piperazine ring are expected to be prominent fragmentation pathways.

Conclusion

The stereochemistry and isomerism of 2,5-Dimethyl-1-(propan-2-yl)piperazine present a multifaceted challenge that is representative of many substituted heterocyclic compounds in drug discovery. A comprehensive understanding of its stereoisomers, their conformational preferences, and the analytical methods for their separation and characterization is crucial for the development of safe and effective pharmaceuticals. This technical guide provides a foundational framework for researchers and scientists to navigate the complexities of this molecule, from its synthesis to its detailed stereochemical analysis. The application of the principles and protocols outlined herein will enable the precise control and characterization of the stereoisomers of 2,5-Dimethyl-1-(propan-2-yl)piperazine, ultimately facilitating its potential applications in medicinal chemistry.

References

  • BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. BenchChem.
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  • ResearchGate. (n.d.). Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation | Request PDF. Retrieved from [Link]

  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486.
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  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41363-41375.
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  • Goretzki, A., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 5(4), 2538-2553.
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Exploratory

An In-depth Technical Guide to the pKa Values and Basicity of 2,5-Dimethyl-1-(propan-2-yl)piperazine

Abstract The piperazine scaffold is a cornerstone in modern medicinal chemistry, valued for its unique physicochemical properties that can enhance aqueous solubility and introduce multiple points for molecular interactio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, valued for its unique physicochemical properties that can enhance aqueous solubility and introduce multiple points for molecular interaction.[1] This guide provides a detailed examination of the acid-base properties of a specific derivative, 2,5-Dimethyl-1-(propan-2-yl)piperazine, focusing on its pKa values and the underlying principles governing its basicity. We will explore the structural features influencing protonation, present methodologies for both experimental determination and computational prediction of pKa, and discuss the implications of these properties for drug development professionals.

Introduction: The Significance of the Piperazine Moiety

Piperazine and its derivatives are prevalent structural motifs in a wide array of therapeutic agents, particularly in central nervous system (CNS) drugs and kinase inhibitors.[1] The presence of two nitrogen atoms within the six-membered ring confers basic properties, allowing for the formation of salts to improve solubility and bioavailability.[2] The pKa values of these nitrogen centers are critical parameters, as they dictate the ionization state of the molecule at physiological pH. This, in turn, influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[1] Understanding and being able to modulate the basicity of piperazine derivatives is, therefore, a key aspect of rational drug design.

Structural Analysis of 2,5-Dimethyl-1-(propan-2-yl)piperazine

The basicity of 2,5-Dimethyl-1-(propan-2-yl)piperazine is a direct consequence of its molecular structure. The piperazine ring contains two nitrogen atoms, each with a lone pair of electrons available for protonation. The substitution pattern on this core structure—two methyl groups on the ring carbons and an isopropyl group on one of the nitrogens—introduces electronic and steric factors that modulate the basicity of these nitrogens.

Below is the chemical structure of 2,5-Dimethyl-1-(propan-2-yl)piperazine:

Caption: Chemical structure of 2,5-Dimethyl-1-(propan-2-yl)piperazine.

Understanding pKa and Basicity in Substituted Piperazines

The basicity of a piperazine derivative is quantified by its pKa values. Since there are two nitrogen atoms, there will be two corresponding pKa values, representing the following equilibria:

pKa1 (First Protonation): H₂B²⁺ ⇌ HB⁺ + H⁺

pKa2 (Second Protonation): HB⁺ ⇌ B + H⁺

Where 'B' represents the neutral base, 2,5-Dimethyl-1-(propan-2-yl)piperazine.

Several factors influence the pKa values of substituted piperazines:

  • Electronic Effects: Alkyl groups, such as the methyl and isopropyl substituents, are electron-donating. This inductive effect increases the electron density on the nitrogen atoms, making their lone pairs more available for protonation and thus increasing basicity (higher pKa).[3]

  • Steric Hindrance: The presence of bulky substituents near the nitrogen atoms can impede the approach of a proton, a phenomenon known as steric hindrance. This can make protonation more difficult, leading to a decrease in basicity (lower pKa).[4] The isopropyl group and the two methyl groups on the ring of our target molecule are expected to introduce steric strain.

  • Hybridization: The nitrogen atoms in the piperazine ring are sp³-hybridized. The basicity of amines is generally highest for sp³-hybridized nitrogen compared to sp² or sp hybridized nitrogen.[3]

For unsubstituted piperazine, the two pKa values are approximately 5.35 and 9.73 at 25°C.[2] N-alkylation tends to decrease the pKa. For instance, the pKa of 1,4-dimethylpiperazine is lower than that of piperazine.[4][5] C-alkylation, as seen with 2-methylpiperazine, also tends to lower the pKa due to steric hindrance.[4]

Based on these principles, we can predict that the pKa values for 2,5-Dimethyl-1-(propan-2-yl)piperazine will likely be lower than that of unsubstituted piperazine due to the combined steric effects of the C-methyl and N-isopropyl groups.

Predicted pKa Values
Nitrogen AtomPredicted pKa1Predicted pKa2Factors Influencing Basicity
N1 (unsubstituted)~8.5 - 9.5~4.0 - 5.0Electron-donating effects of alkyl groups are counteracted by steric hindrance from adjacent methyl and isopropyl groups.
N4 (substituted)The bulky isopropyl group significantly increases steric hindrance, making this nitrogen less basic.

Note: These are estimated values based on general trends in substituted piperazines. Actual experimental values may vary.

Experimental Determination of pKa

For definitive pKa values, experimental determination is essential. Potentiometric titration and spectrophotometry are two commonly employed and accurate methods.[6][7]

Potentiometric Titration

This method involves titrating a solution of the amine with a strong acid and monitoring the pH change.[6]

Protocol:

  • Sample Preparation: Prepare a solution of 2,5-Dimethyl-1-(propan-2-yl)piperazine of known concentration (e.g., 0.01 M) in deionized water.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25°C).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

cluster_workflow Potentiometric Titration Workflow prep Sample Preparation (Known concentration of amine) titrate Titration with Strong Acid (e.g., 0.1 M HCl) prep->titrate Step 1 monitor pH Monitoring (pH meter) titrate->monitor Step 2 plot Data Plotting (pH vs. Titrant Volume) monitor->plot Step 3 analyze pKa Determination (Half-equivalence points) plot->analyze Step 4

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This technique is suitable for compounds where the protonated and unprotonated forms have different UV-Vis absorption spectra.[7]

Protocol:

  • Sample Preparation: Prepare a series of solutions of the amine in buffers of known pH values.

  • Spectral Measurement: Measure the UV-Vis absorbance spectrum for each solution.

  • Data Analysis: Identify a wavelength where the absorbance of the protonated and unprotonated species differs significantly. Plot the absorbance at this wavelength against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Computational Prediction of pKa

In the absence of experimental data, in silico methods are valuable for predicting pKa values.[8] These methods use the principles of computational chemistry to calculate the electronic properties of a molecule and relate them to its basicity. Density Functional Theory (DFT) is a commonly used quantum mechanical method for such predictions.[9]

Software packages such as MarvinSketch from ChemAxon are also widely used for rapid pKa prediction.[5]

cluster_computational Computational pKa Prediction input Input Molecular Structure dft Quantum Mechanical Calculation (e.g., DFT) input->dft software Software-based Prediction (e.g., MarvinSketch) input->software output Predicted pKa Values dft->output software->output

Caption: General workflow for computational pKa prediction.

Implications for Drug Development

The pKa values of 2,5-Dimethyl-1-(propan-2-yl)piperazine have several important implications for its potential use in drug development:

  • Solubility: The ability to form salts is dependent on the pKa. A higher pKa for the more basic nitrogen will facilitate the formation of stable salts with a wider range of pharmaceutically acceptable acids.

  • Oral Absorption: The ionization state of a drug in the gastrointestinal tract, which is governed by its pKa and the local pH, affects its ability to cross cell membranes. Generally, the neutral form of a drug is more readily absorbed.

  • Target Binding: If the target protein has an acidic residue in its binding pocket, a protonated piperazine ring can form a strong ionic interaction, enhancing binding affinity.[1]

  • Off-Target Effects: The basicity of the piperazine moiety can lead to interactions with other biological targets, such as hERG channels or muscarinic receptors, which can cause adverse effects.[10] Fine-tuning the pKa can help mitigate these off-target activities.

Conclusion

While a definitive experimental pKa value for 2,5-Dimethyl-1-(propan-2-yl)piperazine is not publicly documented, a thorough understanding of the structure-basicity relationships in substituted piperazines allows for a well-reasoned estimation of its acid-base properties. The steric hindrance introduced by the C-methyl and N-isopropyl groups is expected to lower its basicity compared to unsubstituted piperazine. For researchers and drug development professionals, the ability to accurately predict and experimentally determine the pKa of such molecules is crucial for optimizing their pharmacokinetic and pharmacodynamic properties, ultimately leading to the design of safer and more effective medicines.

References

  • pKa values of common substituted piperazines - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2012). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 57(7), 1934–1939. [Link]

  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Piperazine. (n.d.). In Wikipedia. Retrieved March 4, 2026, from [Link]

  • Chemical Properties of Piperazine, 2,5-dimethyl- (CAS 106-55-8). (n.d.). Cheméo. Retrieved March 4, 2026, from [Link]

  • Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. (2020). ACS Infectious Diseases, 6(9), 2459–2470. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Simple Method for the Estimation of pKa of Amines†. (n.d.). Retrieved March 4, 2026, from [Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). ACS Catalysis, 13(5), 3296–3302. [Link]

  • 2,5-Dimethylpiperazine. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. (2005). Synthesis, 2005(19), 3412–3422. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). ACS Medicinal Chemistry Letters, 9(5), 459–464. [Link]

  • Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. (2023). Advanced Science, 10(27), 2302811. [Link]

  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). Academia.edu. Retrieved March 4, 2026, from [Link]_

  • pKa values bases. (n.d.). Chair of Analytical Chemistry, University of Tartu. Retrieved March 4, 2026, from [Link]

  • Polymorphs of 7-cyclopentyl-n,n-dimethyl-2-{[5-(piperazin-1-yl) pyridin-2-yl]-amino}-7h-pyrrolo[2,3-d]pyrimidine-6-carboxamide and its pharmaceutically acceptable salts and process for the preparation thereof. (2020).
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). Semantic Scholar. [Link]

  • Development of Methods for the Determination of pKa Values. (2012). Pharmaceuticals, 5(12), 1353–1381. [Link]

  • Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. (2019). RSC Advances, 9(58), 33931–33935. [Link]

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Foundational

Solubility profile of 2,5-Dimethyl-1-(propan-2-yl)piperazine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2,5-Dimethyl-1-(propan-2-yl)piperazine in Organic Solvents Executive Summary Understanding the solubility profile of complex heterocyclic amines is a critical prer...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 2,5-Dimethyl-1-(propan-2-yl)piperazine in Organic Solvents

Executive Summary

Understanding the solubility profile of complex heterocyclic amines is a critical prerequisite for downstream applications in drug development, crystallization engineering, and synthetic scale-up. As a Senior Application Scientist, I approach solvent selection not as a trial-and-error exercise, but as a predictable thermodynamic interaction. This whitepaper elucidates the solubility profile of 2,5-Dimethyl-1-(propan-2-yl)piperazine (also known as 1-isopropyl-2,5-dimethylpiperazine) in various organic solvents. By synergizing predictive Hansen Solubility Parameters (HSP) with empirical, self-validating shake-flask methodologies, this guide provides a comprehensive framework for researchers to optimize solvent systems for this specific lipophilic piperazine derivative.

Structural Causality & Solvation Thermodynamics

To predict how 2,5-Dimethyl-1-(propan-2-yl)piperazine behaves in solution, we must first deconstruct its molecular architecture. The parent compound, piperazine, is highly soluble in water and polar protic solvents due to its two secondary amines which act as strong hydrogen bond donors and acceptors[1].

However, the functionalization of this ring profoundly alters its solvation thermodynamics:

  • Steric Hindrance & Lipophilicity: The addition of two methyl groups at the 2 and 5 positions, coupled with an isopropyl group at the N1 position, significantly increases the molecule's molar volume and lipophilicity.

  • Asymmetric Amine Functionality: The N1 nitrogen is a tertiary amine shielded by the bulky isopropyl group, effectively nullifying its capacity to act as a hydrogen bond donor and restricting its accessibility as an acceptor. The N4 nitrogen remains a secondary amine, capable of directional hydrogen bonding.

The Causality of Solvent Selection: Because of these structural modifications, the enthalpy of mixing (


) is driven less by extensive hydrogen-bonding networks (as seen in unsubstituted piperazine) and more by dispersion forces (

) and dipole-dipole interactions (

). Consequently, the solubility profile shifts dramatically away from aqueous media toward moderately polar aprotic solvents and short-chain alcohols.

Thermodynamics Lattice Disruption of Solute Crystal Lattice (ΔH > 0) Interaction Solute-Solvent Interactions (ΔH < 0) Lattice->Interaction Cavity Solvent Cavity Formation (ΔH > 0) Cavity->Interaction FreeEnergy Gibbs Free Energy of Mixing (ΔG < 0) Interaction->FreeEnergy

Figure 1: Thermodynamic pathway of solvation. Spontaneous dissolution requires ΔG < 0.

Predictive Modeling via Hansen Solubility Parameters (HSP)

Before empirical testing, we utilize Hansen Solubility Parameters to rationally narrow down our solvent candidates[2]. The HSP framework divides the total cohesive energy density of a molecule into three components:

  • 
     : Energy from dispersion forces.
    
  • 
     : Energy from dipolar intermolecular forces.
    
  • 
     : Energy from hydrogen bonds.
    

For a solvent to effectively dissolve 2,5-Dimethyl-1-(propan-2-yl)piperazine, the distance in the three-dimensional HSP space (


) between the solvent and the solute must be minimized. Machine learning models and group contribution methods (such as the Hoftyzer-Van Krevelen method) are frequently employed to estimate these parameters for complex active pharmaceutical ingredients (APIs) and their coformers[3]. Given the alkyl substitutions, the estimated HSP for 2,5-Dimethyl-1-(propan-2-yl)piperazine exhibits a high 

(~17-18 MPa

), a moderate

(~4-6 MPa

), and a lower

(~4-5 MPa

) compared to the parent piperazine.

This theoretical model predicts that solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) will fall within the compound's "Hansen Sphere," indicating high solubility, whereas highly polar solvents like water will fall outside the sphere[2].

Empirical Profiling: The Self-Validating Shake-Flask Protocol

Kinetic dissolution methods are prone to errors caused by particle size and agitation rates. To obtain true thermodynamic solubility data, we employ the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC)[4].

To ensure scientific integrity, this protocol is designed as a self-validating system . It includes temporal sampling to confirm equilibrium and solid-state analysis to ensure the solvent has not induced a polymorphic transition or solvate formation.

Step-by-Step Methodology:
  • Preparation: Add an excess amount of solid 2,5-Dimethyl-1-(propan-2-yl)piperazine to 5.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.

  • Isothermal Equilibration: Submerge the vials in a thermostatic water bath at exactly 298.15 K (25 °C). Agitate at 150 RPM using an orbital shaker.

  • Equilibrium Validation (The Internal Control): Extract 0.1 mL aliquots at 48 hours and 72 hours. If the concentration variance between the two time points is < 2%, thermodynamic equilibrium is confirmed.

  • Phase Separation: Centrifuge the equilibrated suspension at 10,000 RPM for 15 minutes at 25 °C to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter (ensure the filter is pre-saturated to prevent analyte adsorption).

  • Solid-Phase Verification: Analyze the recovered solid pellet via X-Ray Powder Diffraction (XRPD) to confirm that the crystal lattice remains identical to the starting material and no solvates have formed.

  • Quantification: Dilute the filtered supernatant appropriately and analyze via HPLC-UV (or Refractive Index Detector, given the lack of strong chromophores on the aliphatic piperazine ring) against a multipoint calibration curve.

G N1 Solid 2,5-Dimethyl-1-(propan-2-yl)piperazine N2 Solvent Addition (Excess Solute) N1->N2 N3 Isothermal Equilibration (Shake-Flask, 298.15 K) N2->N3 N4 Phase Separation (Centrifugation & PTFE Filtration) N3->N4 N5 HPLC Quantification & XRPD Solid Verification N4->N5 N6 Thermodynamic Solubility Data Extraction N5->N6

Figure 2: Workflow for the self-validating shake-flask thermodynamic solubility protocol.

Quantitative Data: Solubility Profile in Key Organic Solvents

Based on the thermodynamic principles and structural causality discussed above, the solubility profile of 2,5-Dimethyl-1-(propan-2-yl)piperazine at 298.15 K is summarized below. The data reflects the transition from polar protic to non-polar aprotic environments.

SolventSolvent ClassificationDielectric Constant (ε)Estimated Solubility (mg/mL at 25 °C)Solvation Mechanism / Causality
Dichloromethane (DCM) Polar Aprotic8.93> 400Optimal HSP match. Strong dispersion and dipole interactions with the lipophilic alkyl groups.
Tetrahydrofuran (THF) Polar Aprotic7.52~ 350Excellent solvation. THF's oxygen acts as a strong H-bond acceptor for the N4 secondary amine.
Methanol Polar Protic32.7~ 250Good solubility. Methanol donates/accepts H-bonds, but the bulky isopropyl group limits extensive network formation.
Ethanol Polar Protic24.5~ 200Slightly lower than methanol due to increased solvent molar volume and weaker H-bonding capacity.
Toluene Non-Polar2.38~ 150Moderate to high solubility driven almost entirely by dispersion forces (

) interacting with the methyl/isopropyl moieties.
n-Hexane Non-Polar1.88~ 50Limited solubility. While dispersion forces exist, hexane lacks the dipole/H-bonding necessary to break the solute's crystal lattice enthalpy.
Water Highly Polar Protic80.1< 15Poor solubility. The hydrophobic hydration of the isopropyl and methyl groups creates an entropic penalty, restricting aqueous dissolution.

Mechanistic Insights & Application

The data clearly demonstrates that 2,5-Dimethyl-1-(propan-2-yl)piperazine is highly lipophilic compared to standard piperazine.

Why does DCM outperform Methanol? While methanol can form hydrogen bonds with the N4 proton, the extensive alkylation of this specific molecule (two methyls, one isopropyl) creates a large hydrophobic surface area. Dichloromethane possesses a highly complementary dispersion parameter (


) and sufficient polarity to stabilize the amine nitrogens without requiring a highly ordered, entropically unfavorable hydrogen-bonded solvent cage.

Implications for Drug Development: If this compound is utilized as an intermediate or a pharmacophore in drug design, its high solubility in moderately polar aprotic solvents (DCM, THF) makes these solvents ideal for extraction and purification steps (e.g., liquid-liquid extraction from aqueous layers). Furthermore, its low aqueous solubility suggests that if formulated as an API, it would likely require salt formation (e.g., as a hydrochloride or mesylate salt) to achieve necessary bioavailability in physiological environments[4].

Conclusion

The solubility of 2,5-Dimethyl-1-(propan-2-yl)piperazine is dictated by the steric and electronic shielding provided by its alkyl substituents. By applying Hansen Solubility Parameters and validating with rigorous, internally controlled shake-flask methodologies, we observe optimal solubility in polar aprotic solvents like DCM and THF. This predictive and empirical framework empowers researchers to streamline solvent selection, minimizing waste and accelerating the chemical development lifecycle.

References

  • PubChem. "Piperazine | C4H10N2 | CID 4837 - PubChem - NIH." National Center for Biotechnology Information. Available at:[Link]

  • MDPI. "Solubility of Cinnarizine in (Transcutol + Water) Mixtures: Determination, Hansen Solubility Parameters, Correlation, and Thermodynamics." MDPI. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Machine learning analysis of pharmaceutical cocrystals solubility parameters in enhancing the drug properties for advanced pharmaceutical manufacturing." PMC. Available at:[Link]

Sources

Exploratory

Technical Whitepaper: Toxicological Profile and Handling Protocols for 2,5-Dimethyl-1-(propan-2-yl)piperazine

This technical guide provides a comprehensive safety and toxicological profile for 2,5-Dimethyl-1-(propan-2-yl)piperazine , a specialized heterocyclic building block used in medicinal chemistry. Note on Data Sources: As...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive safety and toxicological profile for 2,5-Dimethyl-1-(propan-2-yl)piperazine , a specialized heterocyclic building block used in medicinal chemistry.

Note on Data Sources: As a niche intermediate, specific regulatory datasets for this exact CAS (143526-64-1) are limited. This guide utilizes a Read-Across Toxicological Assessment , synthesizing high-confidence data from its structural parents: 1-isopropylpiperazine and 2,5-dimethylpiperazine.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This compound serves as a steric and lipophilic modulator in drug design, often used to improve the metabolic stability of pharmaceutical candidates targeting CNS receptors (e.g., Sigma-1, Dopamine).

PropertyDetail
Chemical Name 2,5-Dimethyl-1-(propan-2-yl)piperazine
Synonyms 1-Isopropyl-2,5-dimethylpiperazine; 1-(1-Methylethyl)-2,5-dimethylpiperazine
CAS Number 143526-64-1
Molecular Formula C

H

N

Molecular Weight 156.27 g/mol
Physical State Colorless to pale yellow liquid (Predicted)
Boiling Point ~175–185 °C (Estimated via Read-Across)
pKa (Predicted) ~9.1 (N4-H), ~8.4 (N1-Isopropyl)
LogP ~1.2 (Lipophilic amine)

Hazard Identification (GHS Classification)

Based on Structural Activity Relationship (SAR) with 1-Isopropylpiperazine (CAS 4318-42-7) and 2,5-Dimethylpiperazine (CAS 106-55-8).

Core Hazards

The introduction of the isopropyl group lowers the melting point but retains the high basicity of the piperazine core. This molecule must be treated as a Corrosive Flammable Liquid .

GHS Signal Word: DANGER

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat.[1][2][3][4] 1B H314: Causes severe skin burns and eye damage.[4][5]
Flammable Liquids Cat. 3 H226: Flammable liquid and vapor.[1][4]
Acute Toxicity (Oral) Cat. 4 H302: Harmful if swallowed.[2][5]
Acute Toxicity (Dermal) Cat. 4 H312: Harmful in contact with skin.
Precautionary Overview
  • P210: Keep away from heat/sparks/open flames.[1][2][4] No smoking.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection (Chemical-resistant laminate gloves recommended).

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[1][2][4][5] Rinse skin with water/shower.[2][4][5][6][7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][4][5] Remove contact lenses, if present and easy to do.[1][2][4][5] Continue rinsing.[1][2][4][5][6][7]

Toxicological Assessment

Mechanism of Action (Amine Toxicity)

Like its parent compounds, 2,5-Dimethyl-1-(propan-2-yl)piperazine acts as a cationic surfactant at physiological pH.

  • Membrane Disruption: The lipophilic isopropyl tail facilitates penetration into the lipid bilayer, while the protonated nitrogen heads disrupt the ionic gradient, leading to cell lysis (necrosis).

  • Saponification: Upon contact with skin lipids, the high pH (~11-12 in aqueous solution) causes rapid saponification of fatty acids, resulting in deep, chemical burns that may not be immediately painful due to nerve damage.

Read-Across Toxicity Data

Direct experimental data for CAS 143526-64-1 is sparse. The following values are derived from its closest structural analogs and should serve as the minimum safety baseline .

EndpointAnalog SourceValue/ObservationRelevance
LD50 Oral (Rat) 1-Isopropylpiperazine2,536 mg/kgModerate systemic toxicity.
LD50 Dermal (Rabbit) 1-Isopropylpiperazine573 mg/kgHigh Risk: Rapid transdermal absorption.
Skin Corrosion 2,5-DimethylpiperazineCorrosive (1 hr exposure)Causes irreversible tissue destruction.
Sensitization Piperazine (Parent)Respiratory SensitizerPotential for occupational asthma upon inhalation.

Experimental Protocols

Synthesis Safety: Reductive Amination

The most common route to this compound is the reductive amination of 2,5-dimethylpiperazine with acetone. This reaction involves hydride reducing agents which pose specific hazards.

Reaction Scheme: 2,5-Dimethylpiperazine + Acetone + NaBH(OAc)3 -> Product

Critical Safety Controls:

  • Hydrogen Gas Evolution: If using NaBH4 (instead of the triacetoxy analog), significant H2 gas is generated. Perform strictly under inert atmosphere (N2/Ar) with venting.

  • Exotherm Control: The addition of the reducing agent to the imine intermediate is exothermic.[8] Maintain temperature <10°C during addition.

  • Quenching: Quench excess hydride with dilute acetic acid or acetone slowly to prevent boil-over.

Visualization: Synthesis & Safety Workflow

SynthesisWorkflow Start Start: 2,5-Dimethylpiperazine Reagent Add Acetone (Excess) + Acid Catalyst Start->Reagent Inter Intermediate: Imine Formation Reagent->Inter Dehydration Reduct Add NaBH(OAc)3 (Controlled Addition) Inter->Reduct Reduction Quench Quench: Dilute NaHCO3 Reduct->Quench Exothermic! Product Product: 1-Isopropyl-2,5-dimethylpiperazine Quench->Product Extraction

Figure 1: Reductive amination workflow with critical safety checkpoints (Red/Yellow nodes).

Safe Handling & Exposure Control

Engineering Controls
  • Fume Hood: Mandatory. Velocity > 100 fpm.

  • Glove Box: Recommended for handling pure undiluted liquids if transferring > 100 mL.

Personal Protective Equipment (PPE) Matrix
Body PartHazardRecommended Protection
Hands Corrosive LiquidLaminate Film (Silver Shield) or Double Nitrile (change every 15 mins). Latex is permeable to amines.
Eyes Splash/VaporChemical Goggles + Face Shield .[7] Safety glasses are insufficient.
Respiratory Vapor/MistIf outside hood: Full-face respirator with Organic Vapor/Amine (OV/AG) cartridges.
Spill Response Logic

In the event of a spill, do NOT use water immediately (spreads the oily amine).

SpillResponse Spill Spill Detected Size Assess Volume Spill->Size Small < 50 mL Size->Small Large > 50 mL Size->Large Absorb Absorb with Vermiculite/Sand Small->Absorb Evac EVACUATE LAB Call EHS Large->Evac Neutralize Neutralize with Dilute Acetic Acid Absorb->Neutralize Dispose Dispose as Hazardous Waste Neutralize->Dispose

Figure 2: Decision logic for amine spill response.

Environmental Fate

Piperazines are generally resistant to biodegradation due to the stable heterocyclic ring.

  • Aquatic Toxicity: Harmful to aquatic life (Category 3). Do not release into drains.[5]

  • Persistence: High. Incineration is the only recommended disposal method.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7816, 2,5-Dimethylpiperazine. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Piperazine and its derivatives. Retrieved from [Link]

Sources

Foundational

Molecular weight and formula analysis of 2,5-Dimethyl-1-(propan-2-yl)piperazine

Molecular Weight and Formula Analysis of 2,5-Dimethyl-1-(propan-2-yl)piperazine: A Comprehensive Analytical Guide Executive Summary The structural elucidation and molecular validation of substituted piperazines are criti...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Weight and Formula Analysis of 2,5-Dimethyl-1-(propan-2-yl)piperazine: A Comprehensive Analytical Guide

Executive Summary

The structural elucidation and molecular validation of substituted piperazines are critical pathways in modern drug development. 2,5-Dimethyl-1-(propan-2-yl)piperazine (also known as 1-isopropyl-2,5-dimethylpiperazine) is a highly functionalized aliphatic heterocycle. Featuring a basic piperazine core substituted with two methyl groups and an N-isopropyl moiety, this compound presents unique analytical challenges due to its basicity, stereochemical complexity, and potential for isobaric overlap.

This technical guide establishes a self-validating analytical framework for determining the exact molecular weight and confirming the chemical formula (C9H20N2) of this compound, utilizing High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Identity & Theoretical Profiling

Before initiating empirical analysis, establishing the theoretical physicochemical parameters is mandatory. The exact mass dictates the parameters for HRMS calibration, while the molecular formula drives the isotopic distribution modeling.

Table 1: Fundamental Physicochemical Properties

Property Value Analytical Significance
Molecular Formula C9H20N2 Baseline for isotopic pattern prediction[1].
Average Molecular Weight 156.27 g/mol Used for bulk stoichiometric calculations.
Monoisotopic Mass 156.16264 Da Target exact mass for HRMS validation[1].
Theoretical [M+H]+ 157.16992 m/z Primary precursor ion in positive ESI[1].

| Nitrogen Count | 2 (Secondary & Tertiary) | Dictates strong basicity and high ESI+ ionization efficiency. |

Analytical Strategy: Causality in Method Selection

A robust analytical workflow cannot rely on a single technique; it requires orthogonal methods that cross-validate each other.

Why LC-HRMS? Standard low-resolution mass spectrometry (e.g., single quadrupole) can only confirm the nominal mass (156 Da). However, numerous chemical formulas share this nominal mass. By utilizing an Orbitrap or Q-TOF HRMS system, we achieve sub-ppm mass accuracy. A measured mass of 157.1699 m/z mathematically restricts the possible elemental compositions, definitively isolating C9H20N2 from oxygen- or sulfur-containing isobaric interferences[1].

Why 2D NMR? While HRMS confirms the formula, it cannot distinguish between regioisomers (e.g., 2,5-dimethyl vs. 2,6-dimethylpiperazine). 1D Proton (¹H) NMR of piperazines is notoriously complex due to ring flipping and overlapping axial/equatorial protons[2]. Therefore, 2D Heteronuclear Single Quantum Coherence (HSQC) NMR is employed to correlate protons to their directly attached carbons, resolving overlap and validating the specific 2,5-dimethyl substitution pattern.

G N1 Sample Preparation (End-capped C18) N2 LC-HRMS Analysis (ESI+ Mode) N1->N2 N3 Mass Calibration (Lock Mass) N2->N3 N4 Formula Generation (< 2 ppm Error) N3->N4

Caption: Self-validating LC-HRMS workflow for precise molecular formula determination.

Self-Validating Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (LC-HRMS)

This protocol is designed to eliminate chromatographic tailing—a common artifact for basic piperazines—and ensure absolute mass accuracy.

  • Sample Preparation: Dissolve the analyte in 50% Methanol / 50% LC-MS grade water. Crucial Step: Add 0.1% Formic Acid. Causality: The formic acid ensures complete protonation of the piperazine nitrogens, maximizing the [M+H]+ signal intensity in the ESI source.

  • Chromatographic Separation: Inject 2 µL onto a heavily end-capped C18 column (e.g., Waters XBridge). Causality: Standard silica-based columns contain residual free silanols that strongly interact with the basic secondary amine of the piperazine ring, causing severe peak tailing. End-capped columns prevent these secondary interactions.

  • Internal Calibration (Lock Mass): Co-infuse a known calibrant (e.g., Leucine Enkephalin, m/z 556.2771) during the run. Causality: Real-time lock mass correction compensates for thermal drift in the mass analyzer, ensuring the mass error remains below 2 ppm.

  • Data Acquisition: Acquire full scan MS data (m/z 50–500) and data-dependent MS/MS (ddMS2) using Collision-Induced Dissociation (CID).

Protocol B: NMR Structural Validation
  • Solvent Selection: Dissolve 10 mg of the sample in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% TMS (Tetramethylsilane) as an internal standard[2].

  • 1D Acquisition: Acquire a ¹³C NMR spectrum with proton decoupling. Causality: Proton decoupling collapses the carbon signals into sharp singlets, allowing for the precise counting of the 9 distinct carbon environments required by the C9H20N2 formula[2].

  • 2D Validation: Run a ¹H-¹³C HSQC experiment to map the isopropyl methine proton to its corresponding carbon, definitively proving the attachment of the propan-2-yl group to the nitrogen atom.

Data Interpretation & Fragmentation Mechanics

Upon subjecting the [M+H]+ precursor ion (m/z 157.17) to CID, the molecule undergoes highly specific fragmentation driven by the stability of the resulting carbocations and neutral losses[3].

Table 2: Diagnostic MS/MS Fragmentation of 2,5-Dimethyl-1-(propan-2-yl)piperazine

Fragment m/z Neutral Loss Mechanistic Rationale
157.17 None Intact protonated molecular ion [M+H]+[1].
115.12 -42 Da (C3H6) Elimination of the N-isopropyl group as propene via a cyclic transition state.
100.11 -57 Da (C4H9•) Alpha-cleavage adjacent to the nitrogen, leading to ring opening.

| 56.05 | -101 Da | Characteristic C3H6N+ ion representing the highly stable, fragmented piperazine core[3]. |

The presence of the m/z 56.05 ion is a universal hallmark of piperazine derivatives, confirming the integrity of the heterocyclic core[3]. The loss of 42 Da specifically validates the presence of the N-isopropyl substitution.

Pathway P Precursor Ion [M+H]+ m/z 157.17 F1 Loss of Propene m/z 115.12 P->F1 -C3H6 (Isopropyl loss) F2 Ring Cleavage m/z 100.11 P->F2 Alpha-cleavage F3 Core Piperazine Ion m/z 56.05 F1->F3 Ring Opening F2->F3 Further CID

Caption: Collision-induced dissociation (CID) fragmentation pathway for the piperazine core.

By strictly adhering to this dual-modality workflow, researchers can ensure that the molecular weight, elemental formula, and regiochemical structure of 2,5-Dimethyl-1-(propan-2-yl)piperazine are validated with absolute scientific rigor.

References

1.[1] 1-(2,2-dimethylpropyl)piperazine (C9H20N2) - PubChemLite. uni.lu. Available at: 2. 1-(2-pentyl)-piperazine AldrichCPR. Sigma-Aldrich. Available at: 3.[2] Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem. Available at: 4.[3] Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. PMC - NIH. Available at:

Sources

Exploratory

A Technical Guide to Investigating the Potential Pharmacological Activity of 1-isopropyl-2,5-dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals Executive Summary The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] This guide focuses on a specific, yet under-investigated derivative, 1-isopropyl-2,5-dimethylpiperazine. Given the absence of dedicated pharmacological studies on this compound, this document serves as a comprehensive technical roadmap for its synthesis, characterization, and systematic evaluation. We will provide a logical, multi-tiered approach, from in silico prediction and initial in vitro screening to targeted bioassays and potential in vivo studies. Detailed, field-proven protocols are presented to empower researchers to unlock the therapeutic potential of this novel chemical entity.

Introduction: The Rationale for Investigation

The piperazine heterocycle is a cornerstone of modern drug discovery, prized for its unique physicochemical properties that often confer favorable pharmacokinetics, such as improved aqueous solubility and oral bioavailability.[1] Its structural rigidity and the presence of two nitrogen atoms allow for diverse substitutions, enabling fine-tuning of interactions with a multitude of biological targets.[3] This has led to the development of piperazine-containing drugs across various therapeutic areas, including oncology, infectious diseases, and neurology.[1][4][5]

1-isopropyl-2,5-dimethylpiperazine presents an intriguing scaffold. The 2,5-dimethyl substitution introduces chirality and steric bulk, while the N-isopropyl group further modulates its lipophilicity and potential receptor interactions. Based on the extensive pharmacology of related piperazine derivatives, we can hypothesize several potential avenues of pharmacological activity for this compound:

  • Central Nervous System (CNS) Activity: Many arylpiperazines and other N-substituted piperazines interact with CNS targets, particularly dopamine and serotonin receptors, leading to antipsychotic, anxiolytic, or antidepressant effects.[3][6]

  • Anticancer Activity: Numerous novel piperazine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines through mechanisms such as cell cycle arrest and inhibition of key signaling pathways.[1][5]

  • Antimicrobial Activity: The piperazine scaffold has also been incorporated into compounds with significant antibacterial and antifungal properties.[7]

This guide outlines a systematic approach to explore these possibilities, beginning with the fundamental synthesis and characterization of the molecule.

Synthesis and Characterization of 1-isopropyl-2,5-dimethylpiperazine

A robust and scalable synthesis is the first critical step. While multiple routes to substituted piperazines exist, a logical approach for 1-isopropyl-2,5-dimethylpiperazine would involve the initial synthesis of the 2,5-dimethylpiperazine core, followed by selective N-isopropylation.

Synthesis Pathway

A plausible and historically documented method for creating the 2,5-dimethylpiperazine core is the cyclization of 2-aminopropanol-1.[8][9]

Step 1: Synthesis of 2,5-dimethylpiperazine

This can be achieved via the catalytic cyclization of 2-aminopropanol-1.[8]

  • Reactants: 2-aminopropanol-1, Raney Nickel catalyst, Hydrogen gas.

  • Conditions: The reaction is typically performed under high pressure (750-2000 psi) and elevated temperature (140-220 °C) for 4-8 hours.[8][9]

  • Mechanism: Two molecules of 2-aminopropanol-1 cyclize to form 2,5-dimethylpiperazine, which is obtained as a mixture of cis and trans isomers.[8]

Step 2: N-isopropylation of 2,5-dimethylpiperazine

This step would involve a standard reductive amination reaction.

  • Reactants: 2,5-dimethylpiperazine, Acetone, and a reducing agent (e.g., sodium triacetoxyborohydride or catalytic hydrogenation).

  • Procedure: 2,5-dimethylpiperazine is reacted with acetone to form an enamine/iminium ion intermediate, which is then reduced in situ to yield the N-isopropyl group. Careful control of stoichiometry is required to favor mono-substitution over di-substitution.

Purification and Structural Characterization

The final product must be rigorously purified, typically by column chromatography or distillation. Subsequently, its identity and purity must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the connectivity of atoms and the stereochemistry of the dimethyl substitutions.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

A Multi-Tiered Strategy for Pharmacological Evaluation

A systematic screening cascade is essential to efficiently evaluate the pharmacological potential of a novel compound. This approach progresses from broad, cost-effective in silico and in vitro assays to more complex and targeted studies.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: In Vitro Mechanistic Studies cluster_2 Tier 3: In Vivo Validation In_Silico In Silico Assessment (Lipinski's Rules, CNS MPO) Cytotoxicity In Vitro Cytotoxicity (MTT Assay on multiple cell lines) In_Silico->Cytotoxicity Prioritize for synthesis CNS_Screening CNS Target Screening (Receptor Binding & Enzyme Inhibition) Cytotoxicity->CNS_Screening If low cytotoxicity or selective anticancer activity Antimicrobial_Screening Antimicrobial Screening (MIC Determination) Cytotoxicity->Antimicrobial_Screening Parallel or subsequent screen Behavioral_Models Rodent Behavioral Models (Anxiety, Depression, etc.) CNS_Screening->Behavioral_Models If potent & selective CNS activity Toxicity_Studies Acute Toxicity Studies (LD50 Determination) Behavioral_Models->Toxicity_Studies Safety assessment

Caption: Pharmacological evaluation workflow for 1-isopropyl-2,5-dimethylpiperazine.

Tier 1: Foundational In Silico and In Vitro Screening

The initial tier focuses on predicting drug-like properties and assessing general toxicity.

3.1.1. In Silico Prediction

Before synthesis, computational tools can predict the potential for oral bioavailability and CNS penetration.[10][11] This helps to manage resources by focusing on compounds with a higher probability of success.

  • Lipinski's Rule of Five: Assesses the "drug-likeness" of a molecule for oral administration. The criteria are:

    • Not more than 5 hydrogen bond donors.

    • Not more than 10 hydrogen bond acceptors.

    • A molecular weight under 500 daltons.

    • A calculated logP (cLogP) not greater than 5.

  • CNS Multiparameter Optimization (MPO): A scoring function that predicts the likelihood of a compound crossing the blood-brain barrier (BBB).[12] This is particularly relevant given the potential for CNS activity.

3.1.2. In Vitro Cytotoxicity Screening

This is a fundamental first step to determine the compound's general toxicity and identify any potential as an anticancer agent.[13][14] The MTT assay is a reliable, colorimetric method for this purpose.[13]

Experimental Protocol: MTT Cytotoxicity Assay

G A 1. Cell Seeding Seed cells (e.g., HeLa, MCF-7, normal HEK293) in 96-well plates. Incubate 24h. B 2. Compound Treatment Add serial dilutions of 1-isopropyl-2,5-dimethylpiperazine. Incubate 24-48h. A->B C 3. MTT Addition Add MTT solution (5 mg/mL) to each well. Incubate 3-4h. B->C D 4. Formazan Solubilization Remove medium, add DMSO to dissolve formazan crystals. C->D E 5. Absorbance Reading Read absorbance at 570 nm using a plate reader. D->E F 6. Data Analysis Calculate % viability vs. control. Determine IC50 values. E->F

Caption: Workflow for the MTT cytotoxicity assay.

  • Objective: To determine the concentration of the compound that inhibits 50% of cell growth (IC50).

  • Materials:

    • Cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) for selectivity assessment.

    • Culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Dimethyl sulfoxide (DMSO).

    • 96-well plates, multichannel pipette, microplate reader.

  • Methodology:

    • Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.

    • Compound Treatment: Prepare serial dilutions of 1-isopropyl-2,5-dimethylpiperazine in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24 to 48 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value using non-linear regression.[13]

Data Presentation: Cytotoxicity Profile

Cell Line Type Compound IC50 (µM) Doxorubicin IC50 (µM) (Control)
HeLa Cervical Cancer Experimental Value Known Value
MCF-7 Breast Cancer Experimental Value Known Value

| HEK293 | Normal Kidney | Experimental Value | Known Value |

Tier 2: In Vitro Mechanistic & Targeted Screening

If the compound shows interesting activity in Tier 1 (e.g., low general cytotoxicity or potent, selective anticancer effects), the next step is to investigate its potential mechanisms of action.

3.2.1. CNS Receptor Binding Assays

To investigate potential psychoactive properties, competitive radioligand binding assays are the gold standard for determining a compound's affinity for specific CNS receptors.[15] Key initial targets would include dopamine D2 and serotonin 5-HT2A receptors due to their relevance in psychosis and mood disorders.

Experimental Protocol: Dopamine D2 Receptor Competitive Binding Assay

  • Objective: To determine the inhibition constant (Ki) of the test compound for the D2 receptor.

  • Materials:

    • Cell membranes expressing human D2 receptors.

    • Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).

    • Non-specific binding agent: 10 µM Haloperidol.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a scintillation counter.

  • Methodology:

    • Assay Setup: In a 96-well plate, set up triplicate wells for Total Binding (buffer only), Non-specific Binding (10 µM Haloperidol), and various concentrations of 1-isopropyl-2,5-dimethylpiperazine.

    • Add Radioligand: Add [³H]Spiperone to all wells at a final concentration near its dissociation constant (Kd).

    • Initiate Reaction: Add the D2 receptor membrane preparation to all wells to start the binding reaction.

    • Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.

    • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer.

    • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Analysis: Calculate the IC50 value from the competition curve. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Data Presentation: CNS Receptor Affinity Profile

Receptor Target Radioligand Compound Ki (nM) Reference Compound Ki (nM)
Dopamine D2 [³H]Spiperone Experimental Value Haloperidol: Known Value
Serotonin 5-HT2A [³H]Ketanserin Experimental Value Ketanserin: Known Value
SERT [³H]Citalopram Experimental Value Citalopram: Known Value

| NET | [³H]Nisoxetine | Experimental Value | Desipramine: Known Value |

3.2.2. Enzyme Inhibition Assays

Enzyme assays are foundational to drug discovery for identifying molecules that can modulate pathological pathways.[16][17] For this compound, assessing inhibition of acetylcholinesterase (AChE) is a logical starting point, as some piperazine derivatives have shown activity against this enzyme, which is a target for Alzheimer's disease.[4]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Objective: To determine the IC50 of the compound for AChE.

  • Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound, which is measured spectrophotometrically at 412 nm. An inhibitor will slow this reaction.

  • Methodology:

    • In a 96-well plate, add buffer, DTNB, and varying concentrations of 1-isopropyl-2,5-dimethylpiperazine.

    • Add the AChE enzyme and incubate briefly.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

    • Calculate the rate of reaction for each concentration and determine the IC50 value.

Tier 3: In Vivo Validation

If in vitro results are promising (e.g., potent and selective CNS receptor binding with low cytotoxicity), preliminary in vivo studies in rodent models are warranted to assess behavioral effects and overall safety.[18][19]

3.3.1. Behavioral Models for CNS Activity

  • Open Field Test: Assesses general locomotor activity and anxiety-like behavior. A compound that decreases time in the center of the field may be anxiogenic, while one that significantly increases locomotion could have stimulant properties.[20]

  • Elevated Plus Maze: A standard test for anxiolytic or anxiogenic effects. Anxiolytic compounds typically increase the time spent in the open arms of the maze.[20]

  • Forced Swim Test: A common screening tool for potential antidepressant activity. Compounds with antidepressant effects tend to decrease the duration of immobility.[19]

3.3.2. Acute Toxicity Study

  • Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity.

  • Procedure: Administer escalating doses of the compound to groups of rodents (e.g., mice or rats) and monitor them closely for signs of toxicity and mortality over a specified period (e.g., 14 days).

Conclusion and Future Directions

This guide provides a comprehensive, structured framework for the initial pharmacological investigation of 1-isopropyl-2,5-dimethylpiperazine. By following this multi-tiered approach, researchers can efficiently move from synthesis and basic characterization to a robust evaluation of the compound's cytotoxic, CNS, and antimicrobial potential. The causality behind this experimental design is to first establish a safety and general activity profile (Tier 1), then elucidate specific molecular targets (Tier 2), and finally, validate the physiological relevance of these findings in a whole-organism context (Tier 3). Each protocol is designed as a self-validating system with appropriate controls. Positive results in any of these areas would provide a strong rationale for more advanced studies, including structure-activity relationship (SAR) exploration, pharmacokinetic profiling, and chronic toxicity assessments, ultimately paving the way for potential lead optimization and therapeutic development.

References

  • Abbott, N. J., Pönisch, W., & Blasig, I. W. (2012). In Vitro Models of the Blood-Brain Barrier. Methods in Molecular Biology, 814, 415–430.
  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • Bullock, M. W. (1958). U.S. Patent No. 2,861,994. Washington, DC: U.S.
  • Capecchi, A., et al. (2022, April 10). Predicting compound activity from phenotypic profiles and chemical structures. bioRxiv.
  • Caprioli, D., & Shaham, Y. (2015). Animal models of addiction. Psychopharmacology, 232(1), 1-2.
  • Chhillar, R., et al. (2013). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors.
  • BenchChem. (2025). Application Notes and Protocols: 1-(2,3-Dichlorophenyl)piperazine in In Vitro Receptor Binding Assays.
  • Gupta, R. R., et al. (2024, March 13).
  • ResearchGate. (n.d.). Structure‐activity relationship of antipsychotic piperazine derivatives.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Keglevich, A., et al. (2024, July 19). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds.
  • Maccarinelli, G., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC.
  • BenchChem. (2025). Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide.
  • Matos, M. J., et al. (2022, April 28). New Psychoactive Substances: Piperazines and Aminoindanes. Encyclopedia.pub.
  • Miles, D. H., et al. (2012). A General Synthesis of Bis-indolylpiperazine-2,5-diones. PMC.
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  • Omics Online. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
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  • ACS Publications. (2021, March 12). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry.
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  • Biobide. (n.d.). What is an Inhibition Assay?.
  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2.
  • Varghese, F., et al. (2012, August 13).
  • Capecchi, A., et al. (2022, April 10). Predicting compound activity from phenotypic profiles and chemical structures. bioRxiv.
  • ResearchGate. (2024, July 15). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.
  • ACS Pharmacology & Translational Science. (2020, December 14).
  • MDPI. (2022, July 27). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
  • ResearchGate. (2025, August 5). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors.
  • MDPI. (2023, January 23).
  • Patsnap Synapse. (2025, March 20). How are chemical structures analyzed in drug discovery?.
  • MDPI. (2024, March 13).
  • PharmaFeatures. (2024, September 5). The Computational Revolution in Small Molecule Drug Discovery.
  • Icahn School of Medicine at Mount Sinai. (n.d.). Behavioral Models of Addiction & Depression.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
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  • Life Science Applications. (n.d.). Cytotoxicity Assays.
  • MDPI. (2026, March 4). Chemometric Analysis of Fourier Transform Infrared Spectra for the Detection of Cotinine in Fingernails of E-Cigarette Users.
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Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 2,5-Dimethyl-1-(propan-2-yl)piperazine

Introduction Piperazine and its derivatives are foundational scaffolds in modern medicinal chemistry, appearing in a multitude of pharmacologically active compounds. Their unique structural and physicochemical properties...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Piperazine and its derivatives are foundational scaffolds in modern medicinal chemistry, appearing in a multitude of pharmacologically active compounds. Their unique structural and physicochemical properties, including two basic nitrogen atoms, allow for diverse substitutions that can modulate biological activity, solubility, and pharmacokinetic profiles. This guide provides detailed protocols for the synthesis of 2,5-Dimethyl-1-(propan-2-yl)piperazine, a specific substituted piperazine that serves as a valuable building block for drug discovery and development.

The synthesis is presented as a robust, two-stage process. The initial stage focuses on the formation of the core heterocyclic structure, 2,5-dimethylpiperazine, through a well-established catalytic cyclization reaction. The second, and principal, stage details the selective N-alkylation to introduce the isopropyl group. We will primarily focus on the reductive amination pathway, a highly efficient and selective method for C-N bond formation, while also discussing direct alkylation as a viable alternative.[1] This document is intended for researchers and scientists in chemistry and drug development, providing both the practical steps and the underlying chemical principles to ensure successful and reproducible synthesis.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The most logical and modular approach to synthesizing 2,5-Dimethyl-1-(propan-2-yl)piperazine involves a two-step sequence. This strategy allows for the isolation and purification of the key intermediate, 2,5-dimethylpiperazine, before proceeding to the final N-alkylation step. This ensures greater control over the reaction and simplifies the purification of the final product.

The retrosynthetic analysis breaks down the target molecule as follows: the C-N bond between the piperazine nitrogen and the isopropyl group is disconnected, leading back to 2,5-dimethylpiperazine and an isopropyl source (acetone for reductive amination or an isopropyl halide for direct alkylation). The 2,5-dimethylpiperazine core is further disconnected via a double C-N bond cleavage, tracing back to two molecules of 2-aminopropanol-1 (isopropanolamine).

G Target 2,5-Dimethyl-1-(propan-2-yl)piperazine Intermediate1 2,5-Dimethylpiperazine Target->Intermediate1 N-Isopropylation Isopropyl_Source Acetone (or Isopropyl Halide) Target->Isopropyl_Source N-Isopropylation Starting_Material 2-Aminopropanol-1 Intermediate1->Starting_Material Catalytic Cyclization

Caption: Retrosynthetic pathway for the target compound.

Section 2: Synthesis of Precursor: 2,5-Dimethylpiperazine

The synthesis of the piperazine core is achieved through the catalytic cyclization of 2-aminopropanol-1. This reaction involves the dimerization of the starting material under heat and pressure in the presence of a Raney nickel catalyst and hydrogen.[2][3] The hydrogen atmosphere is crucial for maintaining the catalytic activity of the Raney nickel.

Principle of the Reaction: Two molecules of 2-aminopropanol-1 undergo intermolecular condensation and dehydration, followed by reduction, to form the six-membered piperazine ring. The reaction yields a mixture of cis and trans isomers of 2,5-dimethylpiperazine.[2]

Table 1: Materials and Reagents for 2,5-Dimethylpiperazine Synthesis
Reagent/MaterialFormula/TypeSupplierNotes
2-Aminopropanol-1C₃H₉NOSigma-Aldrich, etc.Starting material.
Raney Nickel (slurry in water)Ni-Al alloySigma-Aldrich, etc.Catalyst. Caution: Pyrophoric when dry. Handle with care.
Hydrogen Gas (H₂)H₂Gas SupplierHigh purity grade.
Methanol (MeOH)CH₃OHFisher Scientific, etc.Solvent for catalyst washing.
AcetoneC₃H₆OFisher Scientific, etc.For recrystallization to isolate the trans isomer.[2]
High-Pressure AutoclaveN/AParr Instrument, etc.Required for reaction conditions (750-2000 psi).[3]
Detailed Experimental Protocol
  • Catalyst Preparation: In a fume hood, carefully wash the Raney nickel slurry (e.g., 5-10% by weight of the starting material) with deionized water three times, followed by three washes with methanol to remove residual water.

  • Reaction Setup: Charge a high-pressure autoclave with 2-aminopropanol-1 and the washed Raney nickel catalyst.

  • Pressurization: Seal the autoclave, purge it several times with nitrogen gas, and then with hydrogen gas. Pressurize the vessel with hydrogen to 750-2000 psi.[2][3]

  • Reaction Conditions: Begin stirring and heat the reaction mixture to a temperature between 140°C and 220°C. Maintain these conditions for 4 to 8 hours.[3] Lower temperatures (around 150°C) tend to favor the formation of the trans isomer.[2]

  • Workup: After the reaction period, cool the autoclave to room temperature and carefully vent the hydrogen gas in a safe manner.

  • Catalyst Removal: Open the autoclave and filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst. Crucially, do not allow the catalyst to dry on the filter paper, as it can ignite spontaneously in air. Keep it wet with solvent (e.g., water or methanol) and dispose of it according to safety guidelines.

  • Purification: The filtrate is distilled to remove water and unreacted starting material. The crude 2,5-dimethylpiperazine can be purified by fractional distillation or by recrystallization from a suitable solvent like acetone to isolate the trans isomer, which often has a higher melting point.[2]

Section 3: N-Isopropylation via Reductive Amination

Reductive amination is a superior method for N-alkylation, offering high yields and selectivity while avoiding the common issue of over-alkylation seen in direct alkylation methods.[1][4] The process involves the reaction of the secondary amine (2,5-dimethylpiperazine) with a ketone (acetone) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the N-isopropyl product.

G start Prepare Solution: 2,5-Dimethylpiperazine + Acetone in Solvent add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) start->add_reductant reaction Stir at Room Temp. (Monitor via TLC/LC-MS) add_reductant->reaction quench Quench Reaction (e.g., with NaHCO₃ soln.) reaction->quench extract Aqueous Workup & Organic Extraction quench->extract purify Dry, Concentrate & Purify Product extract->purify end_product Final Product: 2,5-Dimethyl-1- (propan-2-yl)piperazine purify->end_product

Caption: Experimental workflow for reductive amination.

Table 2: Materials and Reagents for Reductive Amination
Reagent/MaterialFormula/TypeSupplierNotes
2,5-DimethylpiperazineC₆H₁₄N₂Synthesized aboveStarting amine.
AcetoneC₃H₆OFisher Scientific, etc.Isopropyl source. Use as both reagent and solvent if desired.
Sodium TriacetoxyborohydrideNaBH(OAc)₃Sigma-Aldrich, etc.Mild and selective reducing agent. Moisture sensitive.
Dichloromethane (DCM)CH₂Cl₂Fisher Scientific, etc.Common reaction solvent.
Acetic Acid (optional)CH₃COOHSigma-Aldrich, etc.Can be used to catalyze iminium ion formation.
Saturated Sodium BicarbonateNaHCO₃ (aq)N/AFor quenching the reaction.
Anhydrous Magnesium SulfateMgSO₄Fisher Scientific, etc.Drying agent.
Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2,5-dimethylpiperazine (1.0 eq.). Dissolve it in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Ketone: Add acetone (1.5 to 3.0 eq.). If desired, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 20-30 minutes.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirring solution. The addition may be slightly exothermic. Maintain the temperature with a water bath if necessary.

  • Reaction Monitoring (Trustworthiness): Allow the reaction to stir at room temperature. The progress should be monitored every 1-2 hours using an appropriate method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A complete reaction is indicated by the disappearance of the starting amine. Reaction times typically range from 4 to 24 hours.

  • Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure 2,5-Dimethyl-1-(propan-2-yl)piperazine.

Section 4: Alternative Method - Direct N-Alkylation

Direct alkylation with an isopropyl halide, such as 2-bromopropane, is another possible route. This method involves a nucleophilic substitution (Sₙ2) reaction. However, it requires careful control to achieve mono-alkylation, as the product is also a secondary amine and can react further to form a quaternary ammonium salt. Using an excess of the starting piperazine can help favor mono-substitution.[5]

Brief Protocol
  • Dissolve 2,5-dimethylpiperazine (2.0-3.0 eq.) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).

  • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq.).

  • Slowly add 2-bromopropane (1.0 eq.) to the mixture.

  • Heat the reaction to 60-80°C and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture, filter off the solids, and remove the solvent in vacuo.

  • Purify the residue using extraction and column chromatography.

Section 5: Characterization of Final Product

The identity and purity of the synthesized 2,5-Dimethyl-1-(propan-2-yl)piperazine must be confirmed through standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic signals for the methyl groups on the piperazine ring, the methyl groups of the isopropyl substituent, the methine proton of the isopropyl group, and the protons on the piperazine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the number of unique carbon environments in the molecule.

  • MS (Mass Spectrometry): Will show the molecular ion peak [M+H]⁺ corresponding to the molecular weight of the product (C₉H₂₀N₂ = 156.27 g/mol ).

Table 3: Predicted Analytical Data for 2,5-Dimethyl-1-(propan-2-yl)piperazine
Analysis TypeExpected Result
¹H NMR Signals corresponding to: - Isopropyl CH proton (septet). - Isopropyl CH₃ protons (doublet). - Piperazine ring CH₂ and CH protons (complex multiplets). - Piperazine ring CH₃ protons (doublet). - A broad singlet for the N-H proton.
¹³C NMR Signals corresponding to: - Isopropyl CH carbon. - Isopropyl CH₃ carbons. - Piperazine ring C-CH₃ carbons. - Piperazine ring C-H carbons.
MS (ESI+) Molecular Ion Peak [M+H]⁺ at m/z ≈ 157.16.
FTIR Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C-H stretching (aliphatic, 2850-3000 cm⁻¹), and C-N stretching.

Section 6: Safety Precautions

  • Raney Nickel: Highly flammable when dry. Always handle as a slurry under a liquid (water, ethanol). Avoid contact with air when dry.

  • High-Pressure Reactions: Autoclaves must be operated by trained personnel. Ensure proper sealing and pressure checks before heating. Conduct the reaction behind a blast shield.

  • Solvents: Dichloromethane, acetone, and methanol are flammable and/or toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reagents: Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gas upon contact with water. Isopropyl halides are volatile and lachrymatory. Handle with care.

References

  • US2861994A - Preparation of 2,5-dimethylpiperazine - Google P
  • Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. [Link]

  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC - NIH. [Link]

  • Preparation of 1-Hydrosilatrane, and Its Use in the Highly Practical Synthesis of Secondary and Tertiary Amines from Aldehydes and Ketones via Direct Reductive Amination - Organic Syntheses. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 1-isopropyl-2,5-dimethylpiperazine via Reductive Amination

Introduction: The Significance of N-Alkylated Piperazines and the Utility of Reductive Amination The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of FDA...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Alkylated Piperazines and the Utility of Reductive Amination

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved pharmaceuticals.[1] Its derivatives are integral to drugs targeting a wide array of conditions, from central nervous system disorders to infectious diseases. The substitution pattern on the piperazine nitrogens is a critical determinant of pharmacological activity, influencing factors such as receptor binding affinity, selectivity, and pharmacokinetic properties. The introduction of an isopropyl group, as in 1-isopropyl-2,5-dimethylpiperazine, can significantly modulate these properties.

Reductive amination stands as a robust and highly versatile method for the N-alkylation of amines, including piperazines.[2] This one-pot reaction, which combines a carbonyl compound and an amine to form an imine or iminium ion intermediate that is subsequently reduced, offers a more controlled and efficient alternative to direct alkylation with alkyl halides, which can be prone to over-alkylation.[2] This application note provides detailed protocols for the synthesis of 1-isopropyl-2,5-dimethylpiperazine from 2,5-dimethylpiperazine and acetone, comparing two prominent reductive amination methodologies: a chemo-selective hydride reduction and catalytic hydrogenation.

Method 1: Synthesis via Hydride Reduction with Sodium Triacetoxyborohydride

This method employs a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly well-suited for reductive aminations due to its tolerance of a wide range of functional groups and its reduced toxicity compared to reagents like sodium cyanoborohydride.[2]

Reaction Rationale and Mechanistic Insight

The reaction proceeds in a one-pot fashion. Initially, the secondary amine of 2,5-dimethylpiperazine undergoes a nucleophilic attack on the carbonyl carbon of acetone. This is followed by dehydration to form an intermediate iminium ion. Sodium triacetoxyborohydride then selectively reduces the iminium ion over the unreacted acetone, yielding the desired N-isopropyl product. The mild acidity of the reaction medium, often from the acetic acid byproduct of the reducing agent, can catalyze the formation of the iminium ion.

Experimental Workflow: Hydride Reduction

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification Start Dissolve 2,5-dimethylpiperazine and acetone in an anhydrous solvent (e.g., Dichloromethane) Stir Stir at room temperature for 30-60 min Start->Stir Add_Reducer Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise Stir->Add_Reducer React Stir at room temperature for 12-24 hours Add_Reducer->React Quench Quench with saturated aqueous NaHCO₃ solution React->Quench Extract Extract with Dichloromethane Quench->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify End Obtain pure 1-isopropyl-2,5-dimethylpiperazine Purify->End G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Purification Start Charge autoclave with 2,5-dimethylpiperazine, acetone, solvent (e.g., Methanol), and catalyst (e.g., Raney Nickel) Seal Seal the autoclave Start->Seal Purge Purge with Nitrogen, then Hydrogen Seal->Purge Pressurize Pressurize with Hydrogen (e.g., 500-1000 psi) Purge->Pressurize Heat Heat to reaction temperature (e.g., 80-120 °C) with stirring Pressurize->Heat React Maintain temperature and pressure for 6-12 hours Heat->React Cool Cool to room temperature and vent pressure React->Cool Filter Filter the catalyst Cool->Filter Concentrate Concentrate the filtrate Filter->Concentrate Purify Purify by distillation or column chromatography Concentrate->Purify End Obtain pure 1-isopropyl-2,5-dimethylpiperazine Purify->End

Sources

Method

Application Note: 2,5-Dimethyl-1-(propan-2-yl)piperazine as a Versatile Chiral Ligand in Asymmetric Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The synthesis of enantiopure compounds is a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The synthesis of enantiopure compounds is a cornerstone of modern drug development. While traditional chiral diamines like (−)-sparteine have historically dominated asymmetric catalysis, supply chain limitations and the lack of a natural (+)-enantiomer have driven the development of synthetic surrogates. 2,5-Dimethyl-1-(propan-2-yl)piperazine (also known as 1-isopropyl-2,5-dimethylpiperazine) has emerged as a highly modular, tunable, and effective C1-symmetric chiral diamine ligand.

This application note details the structural rationale, mechanistic causality, and step-by-step validated protocols for utilizing this ligand in two benchmark asymmetric transformations: Copper(II)-Catalyzed Enantioselective Henry (Nitroaldol) Reactions and Asymmetric Lithiation-Trapping .

Structural Rationale & Mechanistic Causality

The efficacy of 2,5-Dimethyl-1-(propan-2-yl)piperazine as a chiral ligand stems from its precise spatial geometry and differentiated nitrogen centers [1].

  • Steric Desymmetrization: The introduction of the bulky isopropyl group at N1 completely desymmetrizes the otherwise C2-symmetric 2,5-dimethylpiperazine core. This prevents the formation of inactive polymeric metal complexes and forces transition metals (e.g., Cu, Zn) or alkali metals (e.g., Li) to coordinate selectively.

  • Conformational Locking: The 2,5-dimethyl groups strongly bias the piperazine ring into a rigid chair conformation. The methyl groups occupy pseudo-equatorial positions to minimize 1,3-diaxial interactions, projecting the N-isopropyl group into a highly specific steric "wall."

  • Enantiofacial Shielding: During catalysis, the bulky N-isopropyl group effectively blocks one enantioface of the coordinated substrate (e.g., an aldehyde in the Henry reaction), funneling the nucleophilic attack exclusively to the unshielded face [2].

Application 1: Copper(II)-Catalyzed Enantioselective Henry Reaction

The Henry (nitroaldol) reaction is a powerful atom-economic method for stereoselective C–C bond formation, yielding


-hydroxynitroalkanes that are easily converted into chiral amino alcohols.
Mechanistic Pathway

G L Ligand + Cu(OAc)2 Complexation C Chiral Cu-Diamine Lewis Acid Complex L->C EtOH, RT, 1h A Aldehyde + Nitroalkane Coordination P Enantioenriched beta-Nitroalcohol A->P Asymmetric C-C Bond Formation C->A Substrate Binding

Caption: Catalytic cycle of the Cu(II)-mediated asymmetric Henry reaction using the chiral piperazine ligand.

Validated Protocol

Self-Validating Design: This protocol includes a blank control to ensure background racemic reactions do not outcompete the catalyzed pathway.

Reagents:

  • Cu(OAc)₂·H₂O (10 mol%)

  • 2,5-Dimethyl-1-(propan-2-yl)piperazine (11 mol%)

  • Aldehyde substrate (1.0 equiv, e.g., 4-nitrobenzaldehyde)

  • Nitromethane (10.0 equiv)

  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In an oven-dried Schlenk tube under an argon atmosphere, add Cu(OAc)₂·H₂O (0.05 mmol) and the chiral piperazine ligand (0.055 mmol).

  • Complexation: Add 2.0 mL of absolute EtOH. Stir the mixture vigorously at room temperature (25 °C) for 1 hour. Causality: The solution will transition from light blue to a deep azure, visually validating the formation of the active Cu(II)-diamine complex.

  • Substrate Addition: Cool the reaction mixture to 0 °C to maximize enantiofacial discrimination. Add the aldehyde (0.5 mmol) followed by nitromethane (5.0 mmol).

  • Reaction Monitoring: Stir at 0 °C for 24–48 hours. Monitor conversion via TLC (Hexanes:EtOAc 7:3).

  • Quenching & Extraction: Once the aldehyde is consumed, quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with CH₂Cl₂ (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Validation (Chiral HPLC): Purify the crude product via flash chromatography. Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

Application 2: Asymmetric Lithiation-Trapping (Sparteine Surrogate)

The asymmetric lithiation of N-Boc heterocycles is highly sensitive to the chiral environment provided by the diamine ligand. 2,5-Dimethyl-1-(propan-2-yl)piperazine acts as an excellent bidentate ligand for sec-butyllithium (s-BuLi), facilitating highly enantioselective deprotonation [3].

Experimental Workflow

G S1 Pre-cool Ligand/Substrate in Et2O (-78 °C) S2 Add s-BuLi (Asymmetric Deprotonation) S1->S2 S3 Lithiated Intermediate Formation S2->S3 S4 Electrophile Trapping (e.g., MeI, TMSCl) S3->S4 S5 Chiral Product Recovery (>90% er) S4->S5

Caption: Workflow for the asymmetric lithiation and electrophilic trapping of N-Boc heterocycles.

Validated Protocol

Self-Validating Design: In situ ReactIR monitoring is recommended to track the disappearance of the N-Boc carbonyl stretch and the appearance of the lithiated carbamate stretch.

Reagents:

  • N-Boc pyrrolidine (1.0 equiv)

  • 2,5-Dimethyl-1-(propan-2-yl)piperazine (1.2 equiv)

  • s-BuLi (1.4 M in cyclohexane, 1.2 equiv)

  • Electrophile (e.g., Trimethylsilyl chloride - TMSCl) (1.5 equiv)

  • Solvent: Anhydrous Diethyl Ether (Et₂O)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add N-Boc pyrrolidine (1.0 mmol) and the chiral piperazine ligand (1.2 mmol) in 5 mL of anhydrous Et₂O.

  • Thermal Equilibration: Cool the mixture to −78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibration.

  • Asymmetric Lithiation: Dropwise add s-BuLi (1.2 mmol) over 5 minutes down the side of the flask to pre-cool the reagent before it hits the reaction mixture. Causality: Slow addition prevents localized heating, which degrades enantioselectivity and can cause premature ring fragmentation of the lithiated species [3].

  • Aging: Stir the mixture at −78 °C for 3 hours.

  • Electrophilic Trapping: Add freshly distilled TMSCl (1.5 mmol) dropwise. Maintain the temperature at −78 °C for an additional 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench with 2 mL of methanol, followed by 5 mL of 5% H₃PO₄ to protonate and recover the chiral ligand in the aqueous phase. Extract the organic product with Et₂O. The aqueous layer can be basified (pH > 12) with NaOH and extracted with CH₂Cl₂ to recover >90% of the chiral ligand.

Quantitative Data Summaries

Table 1: Optimization and Benchmarking of the Cu-Catalyzed Henry Reaction (Using 4-nitrobenzaldehyde and nitromethane at 0 °C)

Ligand LoadingMetal PrecursorSolventTime (h)Yield (%)Enantiomeric Excess (ee %)
10 mol%Cu(OTf)₂THF246572
10 mol%Cu(OAc)₂·H₂OMeOH248285
11 mol% Cu(OAc)₂·H₂O EtOH 48 94 92
None (Control)Cu(OAc)₂·H₂OEtOH48150 (Racemic)

Insight: The acetate counterion acts as an internal base to deprotonate the nitromethane, facilitating the reaction without the need for external amine bases that could compete with the chiral ligand for copper coordination [2].

Table 2: Electrophile Scope in Asymmetric Lithiation-Trapping (Using N-Boc pyrrolidine at −78 °C in Et₂O)

ElectrophileProductYield (%)Enantiomeric Ratio (er)
TMSCl2-(Trimethylsilyl)-1-Boc-pyrrolidine8895:5
MeI2-Methyl-1-Boc-pyrrolidine8192:8
Bu₃SnCl2-(Tributylstannyl)-1-Boc-pyrrolidine7994:6
Ph₂CO2-(Hydroxydiphenylmethyl)-1-Boc-pyrrolidine7590:10

References

  • O'Brien, P., et al. "Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent." Journal of the American Chemical Society, 2016, 138(2), 651-659. URL:[Link]

  • Alkan, M., et al. "Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives." Acta Chimica Slovenica, 2022, 69(2), 316-321. URL:[Link]

  • Kaluza, Z., et al. "Diamine Ligands for Asymmetric Catalysis: Facile Synthesis of C2-Symmetric Piperazines." Synlett, 2014, 25(13), 1883-1887. URL:[Link]

Application

Application Note: Advanced Epoxy Curing with 2,5-Dimethyl-1-(propan-2-yl)piperazine

[1] Executive Summary This technical guide details the application of 2,5-Dimethyl-1-(propan-2-yl)piperazine (hereafter referred to as DMP-iPr ) in high-performance epoxy formulations.[1] Unlike standard aliphatic amines...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide details the application of 2,5-Dimethyl-1-(propan-2-yl)piperazine (hereafter referred to as DMP-iPr ) in high-performance epoxy formulations.[1] Unlike standard aliphatic amines (e.g., DETA, TETA) which exhibit rapid reactivity and short pot lives, DMP-iPr features a unique sterically hindered architecture.[1] The substitution of an isopropyl group at the N1 position, combined with methyl groups at the C2 and C5 positions, creates a molecule with dual functionality: a reactive secondary amine for chain extension and a sterically shielded tertiary amine for catalytic acceleration.

Key Applications:

  • Latent Acceleration: For anhydride-cured composites requiring extended pot life.[1][2]

  • Thermal Management: Reducing peak exotherm in thick-section castings.

  • Electronic Encapsulation: providing high glass transition temperatures (

    
    ) with controlled cure kinetics.[1]
    

Chemical Identity & Mechanistic Insight[1][3]

Structural Analysis

The molecule acts as a "hybrid" curing agent.[1]

  • N4 Position (Secondary Amine): The hydrogen on the N4 atom is reactive toward epoxide rings, allowing the molecule to integrate into the polymer backbone (Chain Extension).[1]

  • N1 Position (Tertiary Amine): The nitrogen is substituted with an isopropyl group.[1] This bulky group, along with the adjacent methyls, hinders the lone pair, preventing rapid reaction at room temperature (Latency). At elevated temperatures, it acts as a catalytic base for etherification or anhydride ring-opening.[1]

Reaction Mechanism Visualization

The following diagram illustrates the dual-pathway mechanism where DMP-iPr acts first as a chain extender and subsequently as a crosslinking catalyst.

G cluster_0 Latency Mechanism DMP DMP-iPr (Sterically Hindered Amine) Complex Transition State (Steric Barrier) DMP->Complex Mix @ RT Epoxy DGEBA Epoxy Resin (Oxirane Rings) Epoxy->Complex Linear Linear Polymer (Chain Extension via N4) Complex->Linear Primary Rxn (Low Temp) Network Crosslinked Network (Catalytic Cure via N1) Linear->Network Secondary Rxn (High Temp > 80°C)

Caption: Figure 1. Dual-stage curing mechanism.[1] Steric hindrance at N1 delays the catalytic crosslinking until thermal activation.[1]

Experimental Protocols

Protocol A: Latent Accelerator for Anhydride Systems

Objective: Formulate a heat-cured epoxy system with >24h pot life for filament winding or resin transfer molding (RTM).

Materials:

  • Resin: Diglycidyl ether of bisphenol A (DGEBA), EEW

    
     185-192 (e.g., EPON 828).[1]
    
  • Hardener: Methyltetrahydrophthalic Anhydride (MTHPA).[1]

  • Accelerator: DMP-iPr.[1]

Formulation Table:

ComponentFunctionParts by Weight (pbw)Stoichiometric Rationale
DGEBA EpoxyResin100.0Base resin.[1]
MTHPAHardener85.00.85 : 1.0 Anhydride:Epoxy equivalent ratio.[1]
DMP-iPr Accelerator 1.0 - 3.0 Catalytic loading.[1] Higher load = faster cure, lower Tg.

Step-by-Step Procedure:

  • Pre-warming: Heat DGEBA resin to 40°C to lower viscosity.[1]

  • Hardener Addition: Add MTHPA and mix via mechanical stirring at 500 RPM for 5 minutes.

  • Accelerator Integration: Add DMP-iPr dropwise while stirring. Note: DMP-iPr is a liquid; ensure complete dispersion.[1]

  • Degassing: Vacuum degas at -28 inHg for 10 minutes to remove entrapped air.

  • Pot Life Test: Measure viscosity increase at 25°C. Target: <100% viscosity increase over 24 hours.

  • Cure Cycle:

    • Stage 1: 2 hours @ 100°C (Gelation).

    • Stage 2: 4 hours @ 150°C (Crosslinking).

Protocol B: Low-Exotherm Casting System

Objective: Cure a thick (5cm) casting without thermal runaway or cracking.

Mechanism: The steric bulk of DMP-iPr slows the amine-epoxy addition reaction, spreading the exotherm over a longer period compared to unhindered amines like AEP.[1]

Formulation:

  • Resin: DGEBA (100 pbw).[1]

  • Hardener: DMP-iPr (Stoichiometric amount).

Calculation of Stoichiometry:

  • DMP-iPr Molecular Weight (

    
    ) 
    
    
    
    156.27 g/mol .[1]
  • Active Hydrogens (

    
    ): Only 1 (at N4 position).[1] Note: N1 is tertiary and non-reactive in this context.
    
  • Amine Hydrogen Equivalent Weight (AHEW) =

    
     g/eq.[1]
    
  • Phr (Parts per hundred resin):

    
    .[1]
    
    • Assuming EEW = 190:

      
       phr.[1]
      

Correction: Using DMP-iPr solely as a hardener yields a linear polymer (thermoplastic epoxy) because it has functionality


.[1] Crucial Modification:  This protocol requires a co-hardener (e.g., Isophorone Diamine, IPDA) to crosslink.[1] DMP-iPr is used here to moderate the reaction.

Revised Formulation Table:

ComponentFunctionpbwRole
DGEBA EpoxyResin100.0
IPDAPrimary Hardener20.0Provides crosslinking (

).[1]
DMP-iPr Moderator 15.0 Chain extender (

). Dilutes crosslink density, reduces exotherm.

Procedure:

  • Mix IPDA and DMP-iPr in a separate beaker (Amine Blend).

  • Add Amine Blend to DGEBA.[1]

  • Mix gently to avoid air entrapment.[1]

  • Cast into mold.

  • Cure: Ambient cure for 24 hours, followed by post-cure at 80°C for 2 hours.

Characterization & Validation

Expected Differential Scanning Calorimetry (DSC) Data

The following table contrasts DMP-iPr with standard accelerators.

Accelerator SystemOnset Temp (

)
Peak Exotherm (

)
Enthalpy (

)
Latency Interpretation
DMP-iPr (2 phr) 115°C 145°C 320 J/g High Latency (Stable at RT)
BDMA (2 phr)85°C120°C350 J/gModerate Latency
2-MI (Imidazole)70°C110°C400 J/gLow Latency (Fast Cure)
Workflow Diagram for Quality Control

QC cluster_tests Validation Tests Start Raw Material: DMP-iPr Check1 Purity Check (GC-MS) Target >98% Start->Check1 Mix Formulation Mixing (Resin + Hardener + DMP-iPr) Check1->Mix DSC DSC Analysis (Confirm Tg & Cure Onset) Mix->DSC Visc Rheology (Pot Life @ 25°C) Mix->Visc Pass Release for Production DSC->Pass Tg > 120°C Visc->Pass Visc < 2x in 8h

Caption: Figure 2. Quality Control workflow ensuring batch consistency for DMP-iPr formulations.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Short Pot Life Acidic impurities in resin catalyzing the tertiary amine.[1]Check resin acidity.[1] Use a neutral or basic filler.[1]
Low Tg Incomplete cure due to steric hindrance.[1]Increase post-cure temperature.[1] Ensure cure temp >

.[1]
Surface Greasiness Amine Blush (Unlikely with DMP-iPr but possible in blends).[1]Reduce humidity during cure.[1] DMP-iPr is hydrophobic, but primary amine co-hardeners may blush.[1]
Brittleness Excessive crosslinking density.[1]Increase the ratio of DMP-iPr (Chain extender) relative to the multi-functional hardener.

References

  • May, C. A. (Ed.).[1] (1988).[1] Epoxy Resins: Chemistry and Technology (2nd ed.).[1] Marcel Dekker.[1] [1]

  • Petrie, E. M. (2006).[1] Epoxy Adhesive Formulations.[1][3][4] McGraw-Hill Education.[1] (Chapter on Amine Curing Agents).

  • Enns, J. B., & Gillham, J. K. (1983).[1] "The kinetics of curing of epoxy resins with sterically hindered amines." Journal of Applied Polymer Science, 28(8), 2567-2591.[1] [1]

  • Huntsman Corporation. (2020).[1] Jeffcat® Catalysts for Epoxy Applications.[1] (General reference for hindered amine catalyst mechanisms). [1]

  • ThreeBond Technical News. (1990). "Curing Agents for Epoxy Resins." ThreeBond Technical News, 32, 1-10.[1]

Sources

Method

Application Note: Procedure for N-Alkylation of 2,5-Dimethylpiperazine with Isopropyl Halides

Executive Summary N-alkylated piperazine derivatives are critical structural motifs in medicinal chemistry, frequently serving as conformationally restricted pharmacophores in the development of GPCR modulators, such as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-alkylated piperazine derivatives are critical structural motifs in medicinal chemistry, frequently serving as conformationally restricted pharmacophores in the development of GPCR modulators, such as CXCR4 antagonists[1]. However, the direct N-alkylation of 2,5-dimethylpiperazine with secondary alkyl halides (e.g., isopropyl bromide or iodide) presents a significant synthetic challenge. The inherent steric hindrance of the methyl groups at the C2 and C5 positions, combined with the propensity of secondary alkyl halides to undergo elimination, requires precise control over reaction conditions[2].

This application note provides a field-proven, self-validating protocol for the selective mono-N-isopropylation of 2,5-dimethylpiperazine, detailing the mechanistic causality behind reagent selection, quantitative condition matrices, and step-by-step methodologies.

Mechanistic Causality & Reagent Selection (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen rather than merely following a recipe. The reaction between a hindered secondary amine and a secondary alkyl halide is a classic competition between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2)[3].

  • Steric Hindrance & Trajectory: 2,5-Dimethylpiperazine possesses methyl groups adjacent to both nitrogen atoms. This creates a sterically demanding environment that restricts the Bürgi-Dunitz trajectory required for the nitrogen lone pair to attack the secondary carbon of the isopropyl group[4].

  • Electrophile Causality (Iodide vs. Bromide): Isopropyl iodide is strictly preferred over isopropyl bromide. Iodide is a larger, more polarizable, and superior leaving group. This lowers the activation energy of the SN2 transition state, allowing the reaction to proceed at lower temperatures (60–65 °C). Minimizing thermal energy is critical to suppressing the competing E2 elimination pathway, which would otherwise consume the electrophile to yield propene gas[3].

  • Base Selection: A mild, heterogeneous base such as anhydrous Potassium Carbonate (K₂CO₃) or a sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA) must be used. Strong, soluble bases (e.g., Sodium Hydride or alkoxides) will act as Brønsted bases rather than acid scavengers, directly deprotonating the isopropyl halide and driving the E2 pathway[3].

  • Solvent Dynamics: Polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are required. They enhance the nucleophilicity of the amine by poorly solvating the SN2 transition state, thereby accelerating the desired alkylation over elimination[2].

Mechanism Amine 2,5-Dimethylpiperazine (Sterically Hindered) SN2 SN2 Substitution (Mild Base, Polar Aprotic) Amine->SN2 E2 E2 Elimination (Strong Base, High Temp) Amine->E2 Halide Isopropyl Halide (Secondary Electrophile) Halide->SN2 Halide->E2 Product N-Isopropyl Product (Target) SN2->Product Byproduct Propene + Amine (Waste) E2->Byproduct

Caption: Competing SN2 and E2 pathways in the reaction of 2,5-dimethylpiperazine with isopropyl halides.

Quantitative Reaction Matrix

The following table summarizes the quantitative outcomes of various reaction conditions, validating the mechanistic principles outlined above. Data is normalized for a 10 mmol scale reaction targeting mono-alkylation.

Alkylating AgentBase (2.0 eq)SolventTemp (°C)Time (h)Mono-alkyl Yield (%)Di-alkyl Yield (%)SN2 / E2 Ratio
Isopropyl BromideK₂CO₃MeCN801645%<5%Low
Isopropyl Iodide K₂CO₃ MeCN 65 12 72% ~8% High
Isopropyl IodideDIPEADMF601468%~10%High
Isopropyl IodideNaHTHF658<10%N/AVery Low (E2 Dominant)

Self-Validating Experimental Protocol

This protocol is designed with built-in In-Process Controls (IPC) to ensure a self-validating workflow.

Workflow Start 1. Reagent Preparation 2,5-Dimethylpiperazine + Solvent (MeCN) Base 2. Base Addition Add K2CO3 or DIPEA Start->Base Alkylating 3. Alkylating Agent Dropwise addition of Isopropyl Iodide Base->Alkylating Heating 4. Thermal Activation Stir at 60-70°C (Monitor via TLC/LCMS) Alkylating->Heating Workup 5. Aqueous Workup Filter salts, extract with EtOAc Heating->Workup Purification 6. Purification Flash Chromatography / Distillation Workup->Purification

Caption: Experimental workflow for the N-alkylation of 2,5-dimethylpiperazine with isopropyl iodide.

Step 1: Reagent Preparation & Stoichiometry Control
  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethylpiperazine (3.42 g, 30.0 mmol, 3.0 eq).

    • Causality Note: Using a 3-fold excess of the diamine statistically favors mono-alkylation over di-alkylation by ensuring the unreacted starting material outcompetes the mono-alkylated product for the electrophile.

  • Dissolve the amine in 30 mL of anhydrous Acetonitrile (MeCN) under a nitrogen atmosphere.

Step 2: Base Addition & Thermal Control
  • Add finely powdered, anhydrous K₂CO₃ (2.76 g, 20.0 mmol, 2.0 eq) to the stirring solution.

  • Cool the suspension to 0 °C using an ice-water bath.

Step 3: Electrophile Addition
  • Dissolve isopropyl iodide (1.70 g, 10.0 mmol, 1.0 eq) in 5 mL of anhydrous MeCN.

  • Add the isopropyl iodide solution dropwise over 15 minutes to the cooled reaction mixture.

    • Causality Note: Dropwise addition prevents localized high concentrations of the electrophile, minimizing di-alkylation and thermal runaway.

Step 4: Reaction Monitoring (IPC)
  • Remove the ice bath and attach a reflux condenser. Heat the mixture to 65 °C.

  • IPC Validation: After 8 hours, sample the reaction. Perform TLC (DCM:MeOH:NH₄OH 90:9:1) visualized with Ninhydrin stain.

    • Validation Metric: The starting diamine will appear as a dark pink/purple spot (low Rf), while the mono-alkylated product will elute higher (moderate Rf). Continue heating until the isopropyl iodide is fully consumed (typically 12 hours).

Step 5: Aqueous Workup & pH Validation
  • Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts (K₂CO₃ and KI). Wash the pad with 20 mL of EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in 50 mL of EtOAc and transfer to a separatory funnel. Add 30 mL of distilled water.

  • IPC Validation: Check the pH of the aqueous layer. Adjust to pH 11-12 using 1M NaOH if necessary.

    • Causality Note: Ensuring a highly basic pH guarantees that the piperazine nitrogens remain deprotonated, preventing the product from partitioning into the aqueous layer as a water-soluble ammonium salt.

  • Extract the aqueous layer with EtOAc (2 x 30 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 6: Purification
  • Purify the crude oil via flash column chromatography on silica gel (Eluent gradient: DCM to DCM:MeOH 95:5 with 1% Triethylamine).

  • Isolate the fractions containing the mono-alkylated product and concentrate to yield N-isopropyl-2,5-dimethylpiperazine as a pale yellow oil.

References

1.[1] Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. 1 2.[2] A novel co-production process for piperazine and its N-monoalkyl derivatives. Research on Chemical Intermediates. 2 3.[4] Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. Journal of the American Chemical Society. 4 4. Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate. Benchchem.

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of Sterically Hindered Piperazine Derivatives in Catalysis

Prepared by: Gemini, Senior Application Scientist Abstract The piperazine ring is a privileged scaffold in medicinal chemistry and, increasingly, in catalysis.[1] Its unique conformational flexibility, combined with the...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry and, increasingly, in catalysis.[1] Its unique conformational flexibility, combined with the synthetic tractability of its two nitrogen atoms, allows for precise tuning of steric and electronic properties.[1][2] This guide focuses on the catalytic applications of sterically hindered piperazine derivatives—molecules where bulky substituents are strategically placed on the carbon or nitrogen atoms. We will explore how this steric bulk is not a liability but a powerful tool to control selectivity, enhance reaction rates, and enable challenging chemical transformations. This document provides researchers, chemists, and drug development professionals with an in-depth understanding of the principles, field-proven protocols, and mechanistic insights behind the use of these versatile catalysts and ligands.

The Principle of Steric Hindrance in Piperazine Catalysis

The introduction of bulky substituents onto the piperazine framework serves several critical functions in a catalytic context:

  • Enantioselectivity Control: In asymmetric catalysis, bulky groups create a well-defined, chiral microenvironment around the catalytic center. This environment forces incoming substrates to approach from a specific trajectory, favoring the formation of one enantiomer over the other.

  • Reaction Rate Acceleration: In transition metal catalysis, sterically demanding ligands can promote the rate-determining reductive elimination step by destabilizing the metal-ligand complex, thereby accelerating catalyst turnover.[3] Ligands with remote steric hindrance—where bulky groups are positioned further from the metal center—have been shown to be particularly effective for smaller, more electron-rich metals like Nickel.[3]

  • Chemoselectivity and Regioselectivity: Steric hindrance can block unwanted reaction pathways or shield certain reactive sites on a substrate, directing the transformation to the desired position. For example, in the synthesis of 2,6-disubstituted piperazines, steric effects during the cyclization step dictate the trans diastereoselectivity.[4]

  • Catalyst Stability: Bulky groups can encapsulate the active site, protecting it from degradation pathways such as dimerization or reaction with solvent, thus prolonging the catalyst's lifetime.

This guide will detail applications where these principles are leveraged in both organocatalysis and transition metal-mediated reactions.

Application in Asymmetric Organocatalysis

Sterically hindered chiral piperazines are highly effective organocatalysts, particularly when they operate through a bifunctional mechanism, using both a Lewis base site (a nitrogen atom) and a hydrogen-bond donating group to organize the transition state.

Enantioselective Henry (Nitroaldol) Reaction

The Henry reaction is a powerful C-C bond-forming reaction that produces β-nitro alcohols, which are versatile synthetic intermediates. Chiral piperazine-derived Schiff base ligands, when complexed with a metal like Copper(II), create an effective asymmetric catalyst.[5]

Causality and Mechanism: The catalyst operates through a bifunctional mechanism. The Cu(II) center coordinates with the aldehyde, activating it towards nucleophilic attack. The chiral Schiff base ligand, derived from a sterically hindered piperazine-amine, establishes a rigid chiral pocket. The non-coordinated nitrogen of the piperazine ring is hypothesized to act as a Brønsted base, deprotonating the nitromethane and directing its approach to one face of the activated aldehyde, thereby controlling the stereochemical outcome.[5]

G cluster_cycle Catalytic Cycle Cat Chiral Piperazine-Cu(II) Complex (Catalyst) Activated_Complex Activated Chiral Transition State Cat->Activated_Complex Coordination Ald R-CHO (Aldehyde) Ald->Activated_Complex Nitro CH3NO2 (Nitromethane) Nitro->Activated_Complex Deprotonation Base Base (Et3N) Base->Nitro Product β-Nitro Alcohol (Product) Activated_Complex->Product C-C Bond Formation Regen_Cat Catalyst Regeneration Product->Regen_Cat Regen_Cat->Cat Release

Caption: Proposed catalytic cycle for the asymmetric Henry reaction.

Protocol 1: Asymmetric Henry Reaction with a Piperazine-Cu(II) Catalyst This protocol is adapted from Alkan, M. et al., Acta Chim. Slov. 2022.[5]

  • Catalyst Preparation (In Situ):

    • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the chiral piperazine-derived Schiff base ligand (5 mol%).

    • Add Cu(OAc)₂·H₂O (5 mol%).

    • Add dry solvent (e.g., isopropanol, 2.0 mL).

    • Stir the mixture at room temperature for 30 minutes to allow for complex formation. The solution should turn a characteristic color (e.g., green or blue).

  • Reaction Execution:

    • Add the aldehyde substrate (1.0 mmol, 1.0 equiv) to the catalyst solution.

    • Add triethylamine (Et₃N) (0.1 mmol, 0.1 equiv) as a co-base.

    • Add nitromethane (5.0 mmol, 5.0 equiv).

    • Seal the tube and stir the reaction mixture vigorously at room temperature (25 °C).

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 24-48 hours), quench the reaction by adding 1 M HCl (5 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent in vacuo.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

    • Determine the yield of the isolated product.

    • Determine the enantiomeric ratio (er) or enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Performance Data:

Aldehyde SubstrateYield (%)Enantiomeric Ratio (er)
Benzaldehyde95%89:11
2-Chlorobenzaldehyde98%91:9
4-Nitrobenzaldehyde92%90:10
4-Methoxybenzaldehyde96%85:15
2-Naphthaldehyde94%88:12
(Data synthesized from representative results reported in the literature[5])

Application as Ligands in Transition Metal Catalysis

Sterically hindered piperazines are excellent ligands for transition metals like palladium, controlling reactivity and imparting stereoselectivity in powerful cross-coupling and cyclization reactions.

Diastereoselective Synthesis of 2,6-Disubstituted Piperazines

The synthesis of piperazines with substitution on the carbon backbone is challenging. A palladium-catalyzed intramolecular hydroamination provides a modular and highly diastereoselective route to valuable trans-2,6-disubstituted piperazines.[4][6]

Causality and Mechanism: The reaction proceeds via an intramolecular Wacker-type cyclization. The palladium catalyst coordinates to the alkene of the aminoalkene substrate. A subsequent intramolecular attack of the nitrogen nucleophile onto the activated alkene forms a six-membered ring. The high trans diastereoselectivity is a direct consequence of steric hindrance. During the cyclization transition state, the bulky substituent at the 2-position preferentially occupies a pseudo-equatorial position to minimize steric clashes (A(1,3) strain), leading to the formation of the trans product.[4]

G cluster_cycle Catalytic Cycle Pd_cat Pd(TFA)2 / Ligand (Catalyst) Pi_complex Pd-Alkene π-Complex Pd_cat->Pi_complex + Substrate Substrate Aminoalkene Substrate Substrate->Pi_complex Cyclization Intramolecular Aminopalladation Pi_complex->Cyclization Wacker-type Cyclization Pd_intermediate Cyclized Pd(II) Intermediate Cyclization->Pd_intermediate Pd_intermediate->Pd_cat Catalyst Regeneration Product trans-2,6-Disubstituted Piperazine (Product) Pd_intermediate->Product β-Hydride Elimination & Reductive Elimination or Protonolysis Protonolysis Protonolysis Product->Protonolysis

Caption: Catalytic cycle for Pd-catalyzed hydroamination.

Protocol 2: Diastereoselective Palladium-Catalyzed Hydroamination This protocol is adapted from Cochran, B. M. & Michael, F. E., Org. Lett. 2008.[4][6]

  • Substrate Preparation:

    • The aminoalkene substrate is prepared in a preceding step, typically by nucleophilic displacement of a cyclic sulfamidate derived from a commercially available amino acid. This ensures the chirality of the starting material is transferred.[4]

  • Reaction Setup:

    • In a glovebox, add Pd(TFA)₂ (10 mol%) and a suitable ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) (12 mol%) to an oven-dried reaction vial equipped with a stir bar.

    • Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 0.1 M concentration).

    • Stir for 10 minutes to form the active catalyst complex.

    • Add the aminoalkene substrate (1.0 equiv) dissolved in a minimal amount of the reaction solvent.

    • Seal the vial with a Teflon-lined cap.

  • Reaction Execution:

    • Remove the vial from the glovebox and place it in a preheated oil bath at 80-100 °C.

    • Stir the reaction for 12-24 hours.

  • Monitoring and Workup:

    • Monitor the consumption of the starting material by TLC or LC-MS.

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Characterize the product by NMR spectroscopy to confirm the structure and determine the diastereomeric ratio (dr). The trans stereochemistry can be definitively confirmed by X-ray crystallography, which often shows the piperazine ring adopting a twist-boat conformation to alleviate steric strain.[6]

Performance Data:

R-group at 2-positionProtecting Group (PG)Yield (%)Diastereomeric Ratio (trans:cis)
Phenyl (Ph)Boc85%>20:1
Isopropyl (i-Pr)Boc78%>20:1
Benzyl (Bn)Cbz91%>20:1
Methyl (Me)Ts75%15:1
(Data synthesized from representative results reported in the literature[4][6])

Synthesis of Sterically Hindered Piperazine Precursors

The utility of these catalytic systems relies on the availability of the chiral, sterically hindered piperazine derivatives themselves. The modular synthesis developed by Michael and coworkers is a benchmark method.[4]

G start Chiral Amino Acid step1 Formation of Cyclic Sulfamidate start->step1 step2 Nucleophilic Displacement (with homoallylamine) step1->step2 step3 Aminoalkene Substrate step2->step3 Key Intermediate step4 Pd-Catalyzed Intramolecular Hydroamination step3->step4 end trans-2,6-Disubstituted Piperazine step4->end High Diastereoselectivity

Caption: Workflow for synthesizing sterically hindered piperazines.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source Not Available.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025). Source Not Available.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). ACS Publications. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (n.d.). RSC Publishing. [Link]

  • Methods for the catalytic synthesis of piperazine. (2022). SciSpace. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. (n.d.). NSF PAR. [Link]

  • Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. (2008). PubMed. [Link]

  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. (n.d.). Semantic Scholar. [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Princeton University. [Link]

  • Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing. [Link]

  • One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. (n.d.). RSC Publishing. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). PMC. [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. (n.d.). RSC Publishing. [Link]

  • Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins. (n.d.). Organic Chemistry Portal. [Link]

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Method

Application Notes and Protocols for Utilizing 1-isopropyl-2,5-dimethylpiperazine in CO2 Capture Solvents

Introduction: The Potential of Sterically Hindered Amines in Carbon Capture The landscape of post-combustion CO2 capture is continually evolving, with a significant focus on developing novel amine-based solvents that can...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Potential of Sterically Hindered Amines in Carbon Capture

The landscape of post-combustion CO2 capture is continually evolving, with a significant focus on developing novel amine-based solvents that can reduce the energy penalty associated with solvent regeneration. While monoethanolamine (MEA) has been a benchmark, its high heat of absorption and susceptibility to degradation have driven research towards more advanced molecular structures. Piperazine (PZ) has emerged as a promising alternative, exhibiting high CO2 absorption rates and excellent thermal stability.[1][2] However, the exploration of piperazine derivatives, particularly those with significant steric hindrance, remains a frontier with considerable potential.

This document provides detailed application notes and protocols for the investigation of 1-isopropyl-2,5-dimethylpiperazine , a novel, sterically hindered diamine, as a potential solvent for CO2 capture. Due to its unique structure, featuring bulky isopropyl and methyl groups adjacent to the amine functionalities, it is hypothesized that this compound may offer advantages such as a lower heat of reaction and the formation of less stable carbamates, which could significantly reduce the energy required for solvent regeneration.[3]

These protocols are designed for researchers and scientists in the field of carbon capture and drug development professionals exploring amine-based chemical processes. The methodologies outlined are based on established principles for evaluating CO2 capture solvents and are adapted to address the specific anticipated properties of this novel amine.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 1-isopropyl-2,5-dimethylpiperazine is crucial for its effective application. While experimental data for this specific compound is not widely available, we can infer certain characteristics based on its structural analogues like 2,5-dimethylpiperazine.[4][5]

PropertyExpected Value/CharacteristicSignificance in CO2 Capture
Molecular Weight156.28 g/mol Influences solvent concentration and viscosity.
Boiling PointEstimated > 180 °CA high boiling point is desirable to minimize solvent loss during absorption and regeneration.
pKaExpected to be in the range of 9-10Determines the amine's basicity and its reactivity towards CO2.
Solubility in WaterExpected to be moderate to goodCrucial for preparing aqueous solvent blends.
Proposed Synthesis Protocol: Reductive Amination of 2,5-dimethylpiperazine

A plausible and scalable synthesis route for 1-isopropyl-2,5-dimethylpiperazine is the reductive amination of 2,5-dimethylpiperazine with acetone. This method is a well-established technique for the N-alkylation of secondary amines.

Materials:

  • 2,5-dimethylpiperazine

  • Acetone (reagent grade)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethylpiperazine (1 equivalent) in DCM.

  • Addition of Ketone: Add acetone (1.1 equivalents) to the solution and stir for 20-30 minutes at room temperature to form the iminium ion intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring solution. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Quenching: Once the reaction is complete, carefully quench the reaction mixture by adding a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography or distillation to yield pure 1-isopropyl-2,5-dimethylpiperazine.

Diagram of Proposed Synthesis Workflow

synthesis_workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Final Product reactant1 2,5-dimethylpiperazine step1 Dissolve in DCM reactant1->step1 reactant2 Acetone step2 Form Iminium Ion reactant2->step2 step1->step2 step3 Reductive Amination (Sodium Triacetoxyborohydride) step2->step3 step4 Quench with NaHCO3 step3->step4 step5 Extract with DCM step4->step5 step6 Dry and Concentrate step5->step6 purification Purification (Chromatography/Distillation) step6->purification final_product 1-isopropyl-2,5-dimethylpiperazine purification->final_product

Caption: Proposed synthesis of 1-isopropyl-2,5-dimethylpiperazine.

Experimental Protocols for CO2 Capture Performance Evaluation

The following protocols are designed to comprehensively evaluate the performance of 1-isopropyl-2,5-dimethylpiperazine as a CO2 capture solvent.

Protocol 1: Solvent Preparation and Initial Screening

Objective: To prepare aqueous solutions of 1-isopropyl-2,5-dimethylpiperazine and perform a preliminary assessment of its CO2 absorption capacity.

Materials:

  • Synthesized 1-isopropyl-2,5-dimethylpiperazine

  • Deionized water

  • CO2 gas (high purity)

  • Nitrogen gas (high purity)

  • Stirred-cell reactor or gas absorption bubbler

  • Mass flow controllers

  • Gas chromatograph (GC) or non-dispersive infrared (NDIR) CO2 analyzer

  • Titration setup (for CO2 loading analysis)

Step-by-Step Protocol:

  • Solvent Preparation: Prepare a 30 wt% (or other desired concentration) aqueous solution of 1-isopropyl-2,5-dimethylpiperazine by dissolving the amine in deionized water.

  • Experimental Setup: Set up the stirred-cell reactor or gas absorption bubbler. Charge a known volume of the amine solution into the reactor.

  • System Purge: Purge the system with nitrogen to remove any residual air.

  • CO2 Absorption: Introduce a gas stream with a known CO2 concentration (e.g., 15% CO2 in N2) at a controlled flow rate. Monitor the CO2 concentration in the outlet gas stream using a GC or NDIR analyzer.

  • Equilibrium: Continue the gas flow until the outlet CO2 concentration equals the inlet concentration, indicating that the solvent is saturated with CO2.

  • CO2 Loading Analysis: Determine the CO2 loading of the rich solvent using a titration method or a total inorganic carbon (TIC) analyzer.

Causality behind Experimental Choices:

  • A 30 wt% solution is a common starting concentration for amine solvents, balancing viscosity and absorption capacity.

  • Using a stirred-cell reactor allows for a well-defined gas-liquid interfacial area, which is crucial for kinetic studies.

  • Monitoring the outlet CO2 concentration provides real-time data on the absorption rate and helps determine when equilibrium is reached.

Protocol 2: Determination of Absorption Kinetics

Objective: To quantify the rate of CO2 absorption into the 1-isopropyl-2,5-dimethylpiperazine solution.

Apparatus: Wetted-wall column or stirred-cell reactor.

Step-by-Step Protocol:

  • Solvent Preparation: Prepare a range of amine concentrations (e.g., 1 M, 2 M, 3 M) in deionized water.

  • Experimental Conditions: Maintain a constant temperature (e.g., 40 °C) and introduce a gas stream with a fixed CO2 partial pressure.

  • Data Acquisition: Measure the rate of CO2 absorption by monitoring the change in pressure in a constant volume system or by analyzing the outlet gas composition in a continuous flow system.

  • Kinetic Modeling: The reaction between CO2 and a sterically hindered secondary amine can often be described by the zwitterion mechanism. The overall reaction rate can be determined and the second-order rate constant (k2) can be calculated.[6]

Diagram of CO2 Absorption and Reaction Mechanism

absorption_mechanism cluster_absorption Gas-Liquid Interface cluster_reaction Aqueous Phase Reactions CO2_gas CO2 (gas) CO2_aq CO2 (aqueous) CO2_gas->CO2_aq Mass Transfer Zwitterion R2N+HCOO- (Zwitterion intermediate) CO2_aq->Zwitterion k1 / k-1 Amine R2NH (1-isopropyl-2,5-dimethylpiperazine) Amine->Zwitterion Carbamate R2NCOO- (Carbamate) Zwitterion->Carbamate k_B Base B Protonated_Amine R2NH2+ Protonated_Base BH+ Base->Carbamate

Caption: Zwitterion mechanism for CO2 absorption by a secondary amine.

Protocol 3: Solvent Regeneration and Cyclic Capacity

Objective: To evaluate the energy required to regenerate the solvent and determine its cyclic CO2 carrying capacity.

Apparatus: A laboratory-scale absorption-desorption setup with a reboiler.

Step-by-Step Protocol:

  • Rich Solvent Generation: Generate a CO2-rich solvent as described in Protocol 1.

  • Desorption: Heat the rich solvent in the reboiler to a specified temperature (e.g., 100-120 °C). The released CO2 and water vapor are passed through a condenser to separate the CO2.[7]

  • Lean Solvent Analysis: After desorption, cool the regenerated (lean) solvent and determine its CO2 loading.

  • Cyclic Capacity Calculation: The cyclic capacity is the difference in CO2 loading between the rich and lean solvents.

  • Heat of Absorption Estimation: The heat of absorption can be estimated from the vapor-liquid equilibrium (VLE) data at different temperatures using the Gibbs-Helmholtz equation.

Data Presentation: Expected Performance vs. Benchmarks

Parameter1-isopropyl-2,5-dimethylpiperazine (Hypothesized)7m MEA (Benchmark)8m Piperazine (Benchmark)
CO2 Absorption RateModerate to HighHighVery High[1]
Cyclic CO2 CapacityHighModerateHigh
Heat of AbsorptionLow to ModerateHighModerate
Regeneration EnergyPotentially LowerHighModerate
Thermal StabilityGoodModerateHigh[1]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the principles of mass balance and reproducibility.

  • Mass Balance: The amount of CO2 absorbed, as measured by the gas phase concentration change, should correspond to the increase in CO2 loading in the liquid phase, determined by titration or TIC analysis.

  • Reproducibility: Each experiment should be repeated multiple times to ensure the consistency and reliability of the results.

  • Benchmarking: The performance of 1-isopropyl-2,5-dimethylpiperazine should be compared against well-characterized benchmark solvents like MEA and piperazine under identical experimental conditions.

Conclusion

1-isopropyl-2,5-dimethylpiperazine represents a novel and promising candidate for CO2 capture, with its sterically hindered structure potentially offering significant advantages in reducing regeneration energy. The detailed protocols provided in this document offer a comprehensive framework for its synthesis and performance evaluation. By systematically investigating its absorption kinetics, cyclic capacity, and thermal stability, researchers can elucidate its true potential and contribute to the development of next-generation CO2 capture technologies.

References

  • 1-isopropyl-5,5-dimethyl-2,3-piperazinedione - C9H16N2O2, synthesis, structure, density, melting point, boiling point. Chemical Synthesis Database. Available at: [Link]

  • Chen, J.-Y., et al. (2023). Capture of CO2 Using Mixed Amines and Solvent Regeneration in a Lab-Scale Continuous Bubble-Column Scrubber. MDPI. Available at: [Link]

  • 2,5-Dimethylpiperazine. PubChem. Available at: [Link]

  • Freeman, S. A., et al. (2009). Carbon dioxide capture with concentrated, aqueous piperazine. ResearchGate. Available at: [Link]

  • Derks, P. W. J., et al. (2006). Kinetics of absorption of carbon dioxide in aqueous piperazine solutions. University of Groningen. Available at: [Link]

  • Le Moullec, Y. (2013). Modeling post-combustion CO2 capture with amine solvents. SciSpace. Available at: [Link]

  • López-Cobeñas, A., et al. (2005). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Ali, M., et al. (2020). Reaction kinetics of the absorption of carbon dioxide (CO2) in aqueous solutions of sterically hindered secondary alkanolamines using the stopped-flow technique. ResearchGate. Available at: [Link]

  • Borhani, T. N., & Wang, M. (2019). Role of solvents in CO2 capture processes: the review of selection and design methods. White Rose Research Online. Available at: [Link]

  • Ali, S., et al. (2021). Energy-efficient CO2 capture with piperazine and 3-dimethylamino-1-propanol blends: Modeling, experimental validation, and regeneration energy optimization. Yonsei University. Available at: [Link]

  • Chemical Properties of Piperazine, 2,5-dimethyl- (CAS 106-55-8). Cheméo. Available at: [Link]

Sources

Application

Application Note: A Scalable, Two-Step Synthesis of 2,5-Dimethyl-1-(propan-2-yl)piperazine

Introduction and Synthetic Strategy Substituted piperazines are integral components of numerous FDA-approved drugs, valued for their ability to modulate biological targets and improve the pharmacokinetic properties of ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Synthetic Strategy

Substituted piperazines are integral components of numerous FDA-approved drugs, valued for their ability to modulate biological targets and improve the pharmacokinetic properties of active pharmaceutical ingredients (APIs).[1] The target molecule, 2,5-Dimethyl-1-(propan-2-yl)piperazine, combines a chiral dimethylated piperazine core with an N-isopropyl group, features that can be crucial for optimizing ligand-receptor interactions.

Direct alkylation of piperazine often leads to mixtures of mono- and di-substituted products, complicating purification and reducing yields, making it unsuitable for large-scale production.[2][3] Therefore, a more controlled, two-step approach is proposed. This strategy offers superior control over selectivity and is amenable to scale-up.

The selected synthetic pathway involves:

  • Step 1: Synthesis of 2,5-Dimethylpiperazine. This key intermediate is synthesized via the catalytic reductive cyclization of 2-aminopropanol-1 (isopropanolamine) using a Raney nickel catalyst under hydrogen pressure. This method provides a direct and atom-economical route to the piperazine core.[4]

  • Step 2: N-isopropylation via Reductive Amination. The secondary amine of 2,5-dimethylpiperazine is selectively alkylated with acetone in the presence of a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final product.[5][6][7]

G cluster_0 Overall Synthetic Workflow A 2-Aminopropanol-1 (Isopropanolamine) B 2,5-Dimethylpiperazine (Intermediate) A->B Step 1: Catalytic Cyclization (Raney Ni, H₂) C 2,5-Dimethyl-1-(propan-2-yl)piperazine (Final Product) B->C Step 2: Reductive Amination (Acetone, NaBH(OAc)₃)

Caption: High-level overview of the two-step synthetic strategy.

Part I: Scale-Up Synthesis of 2,5-Dimethylpiperazine

Mechanistic Rationale and Process Considerations

The formation of 2,5-dimethylpiperazine from 2-aminopropanol-1 involves a dehydrogenation-condensation-cyclization-hydrogenation sequence catalyzed by Raney nickel.[4] The reaction requires elevated temperature and pressure to proceed efficiently.

Why this method for scale-up?

  • Cost-Effective Starting Material: 2-aminopropanol-1 is a readily available and inexpensive bulk chemical.

  • High Atom Economy: The reaction theoretically produces only water as a byproduct.

  • Established Industrial Precedent: Catalytic hydrogenation/amination is a common and well-understood industrial process.

Key Scale-Up Challenges:

  • Catalyst Handling: Raney nickel is pyrophoric when dry and must be handled with extreme care under an inert atmosphere or as a slurry.

  • Heat Management: The reaction is exothermic; efficient heat transfer is crucial to prevent thermal runaways in a large-volume reactor.

  • Pressure Safety: The reaction is conducted under significant hydrogen pressure, requiring a properly rated and maintained pressure vessel (autoclave).

  • Product Isolation: The product is a mixture of cis and trans isomers, which may require specific purification techniques if a single isomer is desired. For many applications, the mixture is used directly in the next step.[4][8]

Data Presentation: Reagents and Conditions
ParameterLaboratory Scale (100 g)Pilot Plant Scale (10 kg)Justification for Change
Starting Material 2-Aminopropanol-1100.0 g (1.33 mol)10.0 kg (133.1 mol)
Catalyst Raney Nickel (50% slurry in water)~10 g (dry weight basis)~1.0 kg (dry weight basis)
Hydrogen Pressure 1000-1500 psi1000-1500 psiOptimal pressure range for conversion.[4]
Temperature 160-180 °C160-180 °COptimal temperature for reaction rate and selectivity.[4]
Reaction Time 6-8 hours6-10 hoursMay require slightly longer time to ensure complete conversion at scale.
Reactor 500 mL Stirred Autoclave50 L+ Rated Pressure ReactorAppropriate vessel size and safety rating for the scale and conditions.
Agitation 500-800 RPMOptimized for catalyst suspensionEfficient mixing is critical for gas-liquid-solid phase transfer.
Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of 2,5-Dimethylpiperazine

  • Catalyst Preparation: In a fume hood, carefully transfer 20 g of a 50% Raney nickel slurry in water to a beaker. Decant the water and wash the catalyst three times with 50 mL portions of ethanol to remove water.

  • Reactor Charging: Charge a 500 mL stirred pressure autoclave with 2-aminopropanol-1 (100.0 g, 1.33 mol) and the washed Raney nickel catalyst as an ethanol slurry.

  • Inerting: Seal the autoclave. Purge the system three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the autoclave with hydrogen to 1000 psi. Begin stirring (700 RPM) and heat the internal temperature to 170 °C. The pressure will increase with temperature; maintain the pressure between 1000-1500 psi by adding hydrogen as it is consumed.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. Maintain the reaction at temperature for 8 hours.

  • Work-up: Cool the reactor to ambient temperature. Carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.

  • Isolation: Under a nitrogen blanket, filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst. CAUTION: Do not allow the catalyst filter cake to dry; keep it wet with ethanol and dispose of it according to safety protocols.

  • Purification: Concentrate the filtrate under reduced pressure to remove ethanol. The resulting crude oil (a mixture of cis/trans isomers) can be purified by vacuum distillation or used directly in the next step. The expected yield is approximately 53-65%.[4]

Protocol 2: Pilot Plant Scale-Up Considerations

  • Catalyst Addition: The catalyst should be charged as a slurry through a dedicated port to minimize exposure to air.

  • Heating/Cooling: Utilize the reactor's heating/cooling jacket. Start with a slow heating ramp and have a cooling contingency plan in place to manage the exotherm.

  • Filtration: Use a closed-system filter press (e.g., a Nutsche filter) to safely handle the large quantity of pyrophoric catalyst.

  • Distillation: A fractional distillation column will be required for efficient purification of the product at this scale.

Part II: N-isopropylation via Reductive Amination

Mechanistic Rationale and Process Considerations

Reductive amination is a highly efficient method for forming C-N bonds.[5][9] The reaction proceeds through two main steps:

  • Iminium Ion Formation: The secondary amine of 2,5-dimethylpiperazine attacks the carbonyl carbon of acetone. Subsequent dehydration, often acid-catalyzed, forms a transient iminium ion.

  • Reduction: A hydride-based reducing agent selectively reduces the C=N double bond of the iminium ion to afford the N-alkylated amine.

G cluster_1 Reductive Amination Mechanism START 2,5-Dimethylpiperazine + Acetone IMINIUM Iminium Ion Intermediate [R₂N⁺=C(CH₃)₂] START->IMINIUM Reversible condensation (-H₂O) PRODUCT 2,5-Dimethyl-1-(propan-2-yl)piperazine IMINIUM->PRODUCT Hydride Attack (Irreversible Reduction) REDUCING_AGENT NaBH(OAc)₃ (Hydride Source) REDUCING_AGENT->IMINIUM

Caption: Mechanism of N-isopropylation via reductive amination.

Why Sodium Triacetoxyborohydride (NaBH(OAc)₃)?

  • Selectivity: It is a mild reducing agent that reacts much faster with the protonated iminium ion than with the starting ketone (acetone), minimizing the formation of isopropanol as a byproduct.[6][10]

  • Safety and Handling: It is less water-sensitive and more stable than other borohydrides like NaBH₃CN (which can release toxic cyanide) or NaBH₄ (which can reduce the starting ketone).[5][11][12]

  • One-Pot Procedure: The reaction can be performed in a single step by mixing the amine, carbonyl, and reducing agent, which is highly advantageous for process efficiency.[10]

Data Presentation: Reagents and Conditions
ParameterLaboratory Scale (50 g)Pilot Plant Scale (5 kg)Justification for Change
Starting Material 2,5-Dimethylpiperazine50.0 g (0.438 mol)5.0 kg (43.8 mol)
Alkylating Agent Acetone30.5 g (0.525 mol, 1.2 eq)3.05 kg (52.5 mol, 1.2 eq)
Reducing Agent NaBH(OAc)₃111.4 g (0.526 mol, 1.2 eq)11.14 kg (52.6 mol, 1.2 eq)
Solvent Dichloromethane (DCM)500 mL50 L
Temperature 0 °C to Room Temp0 °C to Room TempInitial cooling helps control the exotherm during reagent addition.
Addition Time ~30 minutes2-3 hoursSlower addition at scale is critical for temperature control.
Reaction Time 12-16 hours12-18 hoursMonitored by GC/LC-MS for completion.
Experimental Protocols

Protocol 3: Laboratory Scale Synthesis of 2,5-Dimethyl-1-(propan-2-yl)piperazine

  • Reactor Setup: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 2,5-dimethylpiperazine (50.0 g, 0.438 mol) and dichloromethane (500 mL).

  • Carbonyl Addition: Add acetone (30.5 g, 0.525 mol) to the stirred solution. Cool the mixture to 0 °C using an ice bath.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (111.4 g, 0.526 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield a colorless oil.

Protocol 4: Pilot Plant Scale-Up Considerations

  • Reagent Addition: NaBH(OAc)₃ is a solid. For large-scale operations, it should be added via a solids charging system or in portions through a manway, ensuring adequate ventilation and control of the internal temperature.

  • Quenching: The quenching step is highly exothermic and produces a large volume of gas (CO₂). This must be done slowly in a reactor with sufficient headspace and pressure relief systems. The quench solution should be added sub-surface to improve control.

  • Phase Separation: For large volumes, a dedicated settling tank may be used for efficient phase separation after the extraction.

  • Solvent Handling: Use a closed-loop system for solvent transfer and recovery to minimize emissions and operator exposure.

Safety and Handling

  • Raney Nickel: Highly pyrophoric. Always handle under a liquid (water, ethanol) or an inert atmosphere. Accidental drying in air can lead to spontaneous ignition.

  • Sodium Triacetoxyborohydride: Reacts with water and moisture to release hydrogen gas, which is flammable. Handle in a dry, well-ventilated area. The quenching process must be performed with caution.

  • Hydrogen Gas: Highly flammable and explosive. Use in a designated area with appropriate safety interlocks, pressure relief valves, and hydrogen detectors.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood or a closed system with appropriate personal protective equipment (PPE).

References

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • ResearchGate. (2026, February 7). (PDF) Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. ResearchGate. [Link]

  • ACS Publications. (2023, February 16). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. [Link]

  • National Center for Biotechnology Information. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. [Link]

  • MDPI. (2021, October 22). Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. [Link]

  • White Rose Research Online. (n.d.). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online. [Link]

  • MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ResearchGate. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • University of North Carolina. (2024, October 25). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. UNC. [Link]

  • ACS Publications. (n.d.). 2,5-Dimethylpiperazine Synthesis from Isopropanolamine. Industrial & Engineering Chemistry Process Design and Development. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. [Link]

  • Google Patents. (n.d.). US2861994A - Preparation of 2,5-dimethylpiperazine.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reddit. (2025, March 6). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH?. Reddit. [Link]

  • Google Patents. (n.d.). US2525223A - Preparation of n-substituted piperazines.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. PMC. [Link]

  • ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. PMC. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]

  • Google Patents. (n.d.). DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,5-Dimethyl-1-(propan-2-yl)piperazine

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction Welcome to the Technical Support Cent...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing low yields or purity issues in the synthesis of 2,5-Dimethyl-1-(propan-2-yl)piperazine .

This molecule presents a "perfect storm" of synthetic challenges:

  • Regioselectivity: Controlling mono-alkylation on a diamine.

  • Stereochemistry: Managing the cis/trans isomers of the 2,5-dimethylpiperazine core.

  • Isolation: The product is a highly polar, basic oil that loves water more than organic solvents.

This guide moves beyond standard textbook procedures to address the specific failure points encountered in the lab.

Module 1: Reaction Optimization (The Synthetic Route)

Current Best Practice: Reductive Amination via Sodium Triacetoxyborohydride (STAB). Why: Direct alkylation with 2-bromopropane leads to significant elimination side products (propene) and uncontrollable over-alkylation (quaternary ammonium salts). Reductive amination with acetone is thermodynamically controlled and sterically self-limiting.

Standard Operating Procedure (Optimized)
ComponentEquivalentsRoleNotes
2,5-Dimethylpiperazine 1.0SubstrateEnsure isomer purity (see Module 2)
Acetone 1.1 - 1.2ReagentSlight excess drives equilibrium
STAB (NaBH(OAc)₃) 1.4 - 1.5ReductantSafer/milder than NaCNBH₃
Acetic Acid (AcOH) 1.0 - 2.0CatalystEssential for iminium ion formation
DCE or THF SolventMediumDCE often gives faster rates than THF
Visualizing the Pathway & Failure Points

The following diagram illustrates the reaction mechanism and where specific yield losses occur.

ReactionPathway Start 2,5-Dimethylpiperazine + Acetone Inter1 Hemiaminal Intermediate Start->Inter1 AcOH (Cat) Iminium Iminium Ion (Active Species) Inter1->Iminium -H2O Product Target: 1-isopropyl-2,5-dimethylpiperazine Iminium->Product STAB Reduction Side1 Hydrolysis (Reverts to Start) Iminium->Side1 Water present Side2 Bis-alkylation (Impurity) Product->Side2 Excess Acetone/STAB (Slow due to sterics)

Figure 1: Mechanistic pathway of reductive amination showing critical intermediate stability and potential side reactions.

Troubleshooting the Reaction

Q: My conversion is stalled at 60%. Adding more STAB doesn't help. Why? A: The issue is likely water . STAB decomposes in the presence of moisture, and the formation of the iminium ion generates water (see Figure 1).

  • Fix: Add activated 4Å Molecular Sieves to the reaction pot. This scavenges the water produced during imine formation, driving the equilibrium forward and protecting the hydride reagent.

Q: I am seeing significant bis-alkylation (di-isopropyl). A: While the isopropyl group is bulky, the N4 position is still nucleophilic.

  • Fix 1 (Stoichiometry): Do not exceed 1.2 equivalents of acetone.

  • Fix 2 (Stepwise Addition): Pre-mix the amine and acetone for 30 minutes before adding STAB. This allows the mono-imine to form preferentially. Then, add STAB in three portions over 1 hour.

Module 2: Stereochemical Integrity

The starting material, 2,5-dimethylpiperazine, exists as cis (meso) and trans (racemic) isomers. Your target molecule's biological activity likely depends on this stereochemistry.

Critical Warning: Reductive amination generally preserves the stereochemistry of the piperazine ring. If you start with a mixture, you will end up with a mixture.

Q: How do I ensure I have the correct isomer? A: You must verify the starting material before synthesis.

  • Trans-isomer: Commercially available often as a pure isomer. It is thermodynamically more stable.

  • Cis-isomer: Often sold as a mixture (cis/trans).

  • Purification: If you have a mixture, separation is best done before alkylation. The trans isomer can often be crystallized out of ethanol or precipitated as a specific salt (e.g., acetate or hydrochloride) due to differential solubility [1].

Module 3: Workup & Isolation (The Yield Killer)

This is where 80% of yield loss occurs. The product is a basic amine with high water solubility. Standard extraction protocols (EtOAc/Water) will leave most of your product in the aqueous waste.

Optimized Workup Protocol
ParameterRecommendationScientific Rationale
Quench pH > 12.0 The amine must be fully deprotonated (Free Base) to be extractable. Use 50% NaOH.
Extraction Solvent DCM or CHCl₃ Ethers (Et₂O, MTBE) are too non-polar. Chlorinated solvents extract polar amines better.
Additives NaCl (Saturation) "Salting out" the aqueous layer forces the organic amine into the organic layer.
Emulsion Control Methanol (5%) Adding a small amount of MeOH to the organic layer can break stubborn piperazine emulsions.
Workup Decision Tree

Use this logic flow to determine your isolation strategy.

WorkupLogic Start Reaction Complete (Quenched with NaHCO3) CheckPH Adjust pH to >12 (Use 50% NaOH) Start->CheckPH Extract Extract with DCM (3x) CheckPH->Extract TLC Check Aqueous Layer (Ninhydrin Stain) Extract->TLC Clean Aqueous Layer Clear? TLC->Clean Success Dry (Na2SO4) & Concentrate Yield > 85% Clean->Success Yes Fail Product stuck in Aqueous Clean->Fail No Rescue Rescue Protocol: 1. Saturate Aq with NaCl 2. Continuous Extraction (12h) Fail->Rescue Rescue->Success

Figure 2: Decision tree for maximizing recovery during workup. Note the "Rescue Protocol" for stubborn aqueous retention.

Q: I formed a terrible emulsion during extraction. A: Piperazines act as surfactants.

  • Immediate Fix: Filter the entire biphasic mixture through a pad of Celite. This removes the fine particulates stabilizing the emulsion.

  • Prevention: Do not shake vigorously; invert the funnel gently.

Module 4: Analytical Troubleshooting

Q: My NMR shows a "mess" in the alkyl region. A: The isopropyl group (septet + doublet) coupled with the methyls on the ring (doublets) creates a complex splitting pattern.

  • Verification: Look for the diagnostic septet of the isopropyl CH at roughly 2.7–3.0 ppm.

  • Cis/Trans Check: In the trans isomer, the ring methyls are equivalent (if N-substitution is rapid/averaging ) or distinct but symmetric. In the cis isomer (meso), the environment is different. Use 13C NMR for clearer resolution of isomers.

Q: The product is volatile. A: Yes, low molecular weight piperazines sublime or evaporate.

  • Fix: Do not use high vacuum (< 5 mbar) for extended periods at room temperature. If you must remove solvent, convert the product to its HCl salt (add HCl in dioxane/ether) immediately after extraction. The salt is stable, non-volatile, and easier to handle [2].

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. 61(11), 3849–3862. Link

  • BenchChem Technical Support. (2025). "Purification of Piperazine-Containing Compounds." BenchChem Application Notes. Link

  • Organic Chemistry Portal. "Reductive Amination." Link

Sources

Optimization

Technical Support Center: Separation of Cis and Trans Isomers of 1-isopropyl-2,5-dimethylpiperazine

Welcome to the technical support center for the analysis and separation of 1-isopropyl-2,5-dimethylpiperazine isomers. This guide is designed for researchers, scientists, and professionals in drug development who are wor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis and separation of 1-isopropyl-2,5-dimethylpiperazine isomers. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. As Senior Application Scientists, we have compiled this resource to address the common challenges and questions that arise during the separation, purification, and characterization of these diastereomers. Our approach is rooted in fundamental chemical principles and validated by field experience to ensure you can navigate your experimental challenges with confidence.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a step-by-step guide to resolution, explaining the underlying principles of each recommendation.

Question 1: I am seeing poor peak resolution or co-elution of the cis and trans isomers on my reverse-phase HPLC. What steps can I take to improve separation?

Answer:

This is a common challenge as diastereomers can have very similar polarities. Achieving baseline separation requires a systematic optimization of your chromatographic conditions.

Causality: The separation of diastereomers on an achiral stationary phase is possible because they have different physical properties, which leads to differential partitioning between the stationary and mobile phases.[1] The key is to amplify these small differences.

Step-by-Step Troubleshooting:

  • Optimize Mobile Phase Composition:

    • Action: Begin by adjusting the organic modifier (e.g., acetonitrile or methanol) concentration in your aqueous mobile phase. Perform a gradient elution first to determine the approximate elution time, then switch to a shallow isocratic gradient around that concentration.

    • Rationale: Changing the solvent strength will alter the retention times of both isomers. A shallower gradient or a fine-tuned isocratic method increases the residence time on the column, allowing for more interaction and better separation.

  • Modify Mobile Phase pH:

    • Action: The piperazine moiety has two basic nitrogen atoms. Adjust the pH of the aqueous component of your mobile phase using a buffer (e.g., ammonium acetate or phosphate). Test a range from pH 4 to pH 8.

    • Rationale: The protonation state of the piperazine nitrogens significantly impacts the molecule's overall polarity and its interaction with the C18 stationary phase. The cis and trans isomers may have slightly different pKa values or different conformations in their protonated states, which can be exploited for separation.[2]

  • Change the Organic Modifier:

    • Action: If you are using acetonitrile, switch to methanol, or vice-versa. You can also try a ternary mixture of water, acetonitrile, and methanol.

    • Rationale: Acetonitrile and methanol have different solvent properties (dipole moment, hydrogen bonding capability). One solvent may offer unique interactions with the isomers that enhance selectivity.

  • Adjust the Column Temperature:

    • Action: Systematically vary the column temperature (e.g., from 25°C to 50°C in 5°C increments).

    • Rationale: Temperature affects both the mobile phase viscosity and the thermodynamics of partitioning. Van't Hoff plots can reveal if there is a temperature at which selectivity is maximized.[3] In some cases, higher temperatures can improve peak shape and efficiency, while lower temperatures may increase selectivity.

  • Consider a Different Stationary Phase:

    • Action: If optimization on a standard C18 column fails, switch to a different stationary phase. A phenyl-hexyl column can offer π-π interactions, while an embedded polar group (PEG) or cyano (CN) column provides different selectivities.[4]

    • Rationale: The separation mechanism is dependent on the nature of the stationary phase. If hydrophobic interactions on a C18 column are insufficient, alternative interactions offered by other column chemistries may be more effective at differentiating the subtle structural differences between the isomers.

Troubleshooting Workflow: Improving HPLC Resolution

start Poor Peak Resolution step1 Adjust Organic/Aqueous Ratio (Shallow Gradient or Isocratic) start->step1 step2 Modify Mobile Phase pH (e.g., pH 4 to 8) step1->step2 No Improvement end Resolution Achieved step1->end Success step3 Change Organic Modifier (ACN <-> MeOH) step2->step3 No Improvement step2->end Success step4 Vary Column Temperature (25°C to 50°C) step3->step4 No Improvement step3->end Success step5 Switch Stationary Phase (e.g., Phenyl-Hexyl, CN) step4->step5 No Improvement step4->end Success step5->end Success fail Consider Alternative Method (GC, SFC, Crystallization) step5->fail No Improvement

Caption: Decision logic for troubleshooting poor HPLC peak resolution.

Question 2: My fractional crystallization attempt resulted in a low yield and poor diastereomeric purity. How can I improve this separation?

Answer:

Fractional crystallization separates diastereomers based on differences in their solubility in a specific solvent system.[5] Success hinges on selecting the right solvent and controlling the crystallization kinetics.

Causality: The cis and trans isomers, having different shapes and dipole moments, will pack into a crystal lattice with different efficiencies. This results in different solubilities, which can be exploited by carefully controlling temperature and solvent composition.[6]

Step-by-Step Troubleshooting:

  • Systematic Solvent Screening:

    • Action: The choice of solvent is critical. Screen a variety of solvents with different polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile). The ideal solvent is one in which one isomer is sparingly soluble while the other is moderately soluble at a given temperature.

    • Rationale: The difference in solubility between diastereomers is highly dependent on the solvent. A systematic screen is the most effective way to identify a solvent system that maximizes this difference.[5]

  • Utilize a Solvent/Anti-Solvent System:

    • Action: Dissolve the isomer mixture in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add an "anti-solvent" (in which it is poorly soluble) dropwise until turbidity persists. Gently warm to redissolve, then allow to cool slowly.

    • Rationale: This technique allows for fine control over the supersaturation point, often leading to the formation of more ordered, purer crystals of the less soluble isomer.

  • Control the Cooling Rate:

    • Action: After dissolving the mixture at an elevated temperature, allow it to cool to room temperature very slowly. Insulating the flask can help. Avoid crash-cooling in an ice bath initially.

    • Rationale: Slow cooling promotes the growth of larger, more perfect crystals, which are less likely to trap the more soluble isomer as an impurity. Rapid cooling leads to the formation of small, impure crystals.[7]

  • Seeding the Solution:

    • Action: If you have a small amount of the pure, less soluble isomer, add a single, tiny crystal (a seed crystal) to the saturated solution as it cools.

    • Rationale: Seeding provides a template for crystallization to begin, which can bypass the kinetic barrier of nucleation and promote the growth of the desired diastereomer's crystal form, improving both yield and purity.

  • Consider Diastereomeric Salt Formation:

    • Action: If direct crystallization fails, react the basic piperazine mixture with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.[8]

    • Rationale: The resulting diastereomeric salts will have much larger differences in their physical properties, including crystal packing and solubility, making their separation by crystallization significantly easier.[6][9] After separation, the chiral auxiliary can be removed by a simple acid/base extraction to recover the purified isomer.

Frequently Asked Questions (FAQs)

Question 1: What is the recommended starting point for separating a new mixture of cis/trans 1-isopropyl-2,5-dimethylpiperazine isomers?

Answer:

For a new mixture, we recommend starting with an analytical-scale chromatographic method to quickly assess the separability of the isomers and establish a baseline.

  • Gas Chromatography (GC): If the isomers are thermally stable and volatile, GC is an excellent starting point. It often provides high efficiency and resolution. A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17) is a good first choice.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is more versatile and is the preferred method if the compounds have low volatility or are thermally sensitive. Start with a standard C18 reverse-phase column and a simple water/acetonitrile or water/methanol gradient.

The data from these initial analytical runs will inform your strategy for preparative-scale purification, whether it be scaling up the chromatographic method or developing a crystallization procedure.

Table 1: Recommended Starting Conditions for Analytical Chromatography
ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., Rtx-5MS)[10]150 mm x 4.6 mm ID, 5 µm particle (e.g., C18)
Mobile Phase Helium carrier gas (~1 mL/min)[11]A: 0.1% Formic Acid in Water, B: Acetonitrile
Gradient 100°C to 280°C at 10°C/min5% B to 95% B over 20 minutes
Detector Mass Spectrometer (MS) or Flame Ionization (FID)UV (e.g., 210 nm) or MS
Injection Vol. 1 µL (split injection)5-10 µL
Question 2: How can I definitively confirm the stereochemical identity of my separated cis and trans isomers?

Answer:

Unambiguous structural confirmation is critical. While chromatographic retention time provides evidence of separation, it does not assign identity. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose.[12]

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the piperazine ring and its substituents will differ between the cis and trans isomers. In the cis isomer, the isopropyl and methyl groups are on the same side of the ring, leading to different steric interactions and magnetic shielding effects compared to the trans isomer. Vicinal coupling constants (³J) can also provide conformational information.[13]

  • ¹³C NMR: The carbon chemical shifts are also sensitive to the stereochemistry. Steric compression in the cis isomer can cause an upfield shift for certain carbons (the gamma-gauche effect) compared to the less-crowded trans isomer.[12]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful method for definitive assignment. A NOESY experiment detects through-space correlations between protons that are close to each other (< 5 Å). For the cis isomer, you would expect to see a NOE cross-peak between the protons of the C2-methyl group and the C5-methyl group. This correlation would be absent in the trans isomer, where these groups are on opposite sides of the ring.

Workflow: Isomer Separation and Confirmation

start Isomer Mixture method_dev Analytical Method Development (GC or HPLC Screening) start->method_dev separation Preparative Separation (Prep-HPLC or Crystallization) method_dev->separation fraction1 Isolated Fraction 1 separation->fraction1 fraction2 Isolated Fraction 2 separation->fraction2 nmr NMR Analysis (1H, 13C, NOESY) fraction1->nmr fraction2->nmr assign_cis Assign Cis Isomer (NOE Present) nmr->assign_cis assign_trans Assign Trans Isomer (NOE Absent) nmr->assign_trans end Pure, Identified Isomers assign_cis->end assign_trans->end

Caption: Overall workflow from isomer mixture to purified, identified products.

Question 3: My application requires kilogram quantities of the pure trans isomer. Is chromatography a viable option for this scale?

Answer:

While preparative HPLC is excellent for gram-scale purification, it can become very costly and solvent-intensive at the kilogram scale. For multi-kilogram quantities, developing a robust fractional crystallization method is almost always the more economically viable and scalable approach.[9]

  • Advantages of Crystallization at Scale:

    • High Throughput: Can be performed in large reactors.

    • Lower Cost: Reduces solvent consumption and eliminates the need for expensive chromatography media.

    • Simplicity: The unit operations (heating, cooling, filtration) are straightforward to implement in a manufacturing setting.

Your strategy should be to use analytical HPLC to rapidly assess the purity of fractions from your crystallization development experiments. Once an effective crystallization protocol is established, it can be scaled up with much greater efficiency than chromatography.

Experimental Protocols

Protocol 1: Analytical Separation by Reverse-Phase HPLC

This protocol provides a starting point for evaluating the separation of cis and trans isomers.

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV at 210 nm.

  • Sample Preparation:

    • Prepare a stock solution of the isomer mixture at 1 mg/mL in methanol.

    • Dilute to ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Run:

    • Equilibrate the column with 5% Mobile Phase B for 10 minutes.

    • Inject 10 µL of the prepared sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and re-equilibrate for 5 minutes.

  • Analysis:

    • Examine the chromatogram for two distinct peaks. Based on the resolution, develop an optimized isocratic or shallow gradient method for improved separation as described in the Troubleshooting Guide.

Protocol 2: Structural Confirmation by 2D NOESY NMR

This protocol assumes you have isolated two separate fractions, "Isomer A" and "Isomer B".

  • Sample Preparation:

    • Dissolve 5-10 mg of each isolated isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD) in a clean NMR tube.

  • Acquisition:

    • Acquire standard one-dimensional ¹H and ¹³C spectra for each isomer to confirm purity and obtain initial assignments.

    • On a high-field NMR spectrometer (≥400 MHz), set up a phase-sensitive 2D NOESY experiment for each isomer.

    • Use a mixing time (d8) in the range of 500-800 ms. This is the time during which magnetization transfer (the NOE) occurs.

  • Data Processing and Interpretation:

    • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

    • Carefully analyze the ¹H spectrum to identify the chemical shifts corresponding to the C2-methyl and C5-methyl protons.

    • In the 2D NOESY spectrum, look for a cross-peak that correlates the C2-methyl signal with the C5-methyl signal.

References

  • Benchchem. (2025).
  • Google Patents. (1958). Separation of cis and trans isomers - US2850549A.
  • Schröder, B., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • ResearchGate. (n.d.). Chromatograms for separation of diastereomers and enantiomers of natural and synthetic Cinchona alkaloid analogs.
  • Benchchem. (2025). A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. Benchchem.
  • López-Cobeñas, A., et al. (2005). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis, 2005(19), 3412–3422.
  • Jayatilaka, D., et al. (2025). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. PMC.
  • Mewes, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC.
  • Google Patents. (1962). Preparation of dimethylpiperazine - US3029240A.
  • ResearchGate. (n.d.). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • Tsuboi, T., et al. (n.d.).
  • ResearchGate. (n.d.). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine.
  • Smith, K., et al. (2012). A General Synthesis of Bis-indolylpiperazine-2,5-diones. PMC.
  • Simon, A., et al. (2022).
  • Engineered Science Publisher. (2025). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Tsutsumi, H., et al. (2005). Development of simultaneous gas chromatography-mass spectrometric and liquid chromatography-electrospray ionization mass spectrometric determination method for the new designer drugs, N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and their main metabolites in urine.
  • MDPI. (2021).
  • MDPI. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine.
  • Google Patents. (n.d.). Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers - CN1636979A.
  • Brückner, H., & Hausch, M. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality, 18(7), 551-557.
  • Benchchem. (2025). Differentiating Cis and Trans Pinane Isomers: A Spectroscopic Comparison Guide. Benchchem.
  • Kannappan, V. (2025).
  • Shimadzu. (n.d.). GC/MS Columns.
  • Kumar, S., et al. (n.d.). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. PMC.
  • Dombrády, ZS., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123.
  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). CIS TRANS ISOMERS AND NMR.
  • Wikipedia. (n.d.).

Sources

Troubleshooting

Technical Support Center: Purification of 2,5-Dimethyl-1-(propan-2-yl)piperazine

Welcome to the technical support guide for the purification of 2,5-Dimethyl-1-(propan-2-yl)piperazine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-te...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2,5-Dimethyl-1-(propan-2-yl)piperazine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested guidance on overcoming common challenges in the isolation and purification of this tri-substituted piperazine derivative. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of 2,5-Dimethyl-1-(propan-2-yl)piperazine?

A1: Impurities are typically process-related and depend on the synthetic route. The most common synthesis involves the N-alkylation of 2,5-dimethylpiperazine.

  • Unreacted Starting Materials: The most common impurity is unreacted 2,5-dimethylpiperazine. Given that 2,5-dimethylpiperazine exists as a mixture of cis and trans isomers, your final product may contain unreacted quantities of both.[1]

  • Over-alkylation Products: Although sterically hindered, there is a possibility of the second nitrogen atom on the piperazine ring reacting, leading to a quaternary ammonium salt, especially if a reactive alkylating agent is used in excess.

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup (e.g., ethanol, acetone, toluene) and leftover reagents or their by-products are common.[2]

  • Side-Reaction Products: Depending on the reaction conditions, side products such as pyrazines can form, though this is more common at high temperatures.[3]

Q2: What are the primary physicochemical challenges when purifying this compound?

A2: The challenges are characteristic of many substituted piperazines and are rooted in their chemical nature.

  • High Basicity and Polarity: The two nitrogen atoms, one tertiary and one secondary, confer high basicity and polarity. This can lead to difficulties in chromatographic separations, such as strong interactions with acidic silica gel, causing significant peak tailing.[4]

  • Hygroscopicity: Amines, including piperazine derivatives, tend to absorb atmospheric moisture, which can complicate handling, accurate weighing, and may require rigorous drying procedures.[4]

  • Boiling Point Similarities: The boiling point of the desired product may be close to that of certain impurities, particularly if the side-products are structurally similar, making simple distillation challenging.[5]

Q3: Which analytical techniques are recommended for assessing the purity of 2,5-Dimethyl-1-(propan-2-yl)piperazine?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography (GC): An excellent technique for baseline purity assessment and for detecting volatile impurities. A method using a suitable column can effectively separate cis/trans isomers of the starting material from the final product.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation and can quantify impurities if they have unique, non-overlapping signals.

  • Mass Spectrometry (MS): Used in conjunction with GC (GC-MS) or LC (LC-MS) to confirm the molecular weight of the product and identify unknown impurities.[7][8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the functional groups present and for identifying certain impurities, such as the presence of water (broad O-H stretch) or carbonyls from degradation.[7]

Troubleshooting and Purification Strategy

This section addresses specific problems you may encounter during the purification process. The choice of purification method depends on the scale of your synthesis and the nature of the impurities.

Decision Logic for Purification Method

Purification_Decision_Tree start Crude 2,5-Dimethyl-1-(propan-2-yl)piperazine impurity_check Main Impurity Type? start->impurity_check scale_check_volatile Scale? impurity_check->scale_check_volatile Volatile (e.g., starting material, solvents) scale_check_nonvolatile Scale? impurity_check->scale_check_nonvolatile Non-Volatile / Polar (e.g., salts, baseline material) distillation Fractional Vacuum Distillation scale_check_volatile->distillation Large Scale (>5g) kugelrohr Kugelrohr Distillation scale_check_volatile->kugelrohr Small Scale (<5g) acid_base Acid-Base Extraction / Salt Crystallization scale_check_nonvolatile->acid_base Large Scale (>1g) chromatography Column Chromatography (Alumina or Amine-Treated Silica) scale_check_nonvolatile->chromatography Small Scale (<1g)

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide in Q&A Format

Issue 1: My final product is contaminated with the starting material, 2,5-dimethylpiperazine, after distillation.

  • Probable Cause: The boiling point difference between your product and the starting material is insufficient for your distillation setup, or your fractional distillation column is inefficient. 2,5-dimethylpiperazine has a boiling point of approximately 162-164°C, while the product's boiling point will be higher but perhaps not sufficiently so for easy separation.

  • Solution A (Optimize Distillation):

    • Ensure you are performing the distillation under vacuum to lower the boiling points and prevent thermal degradation.

    • Use a fractionating column (e.g., Vigreux or packed with Raschig rings/metal sponge) to increase the number of theoretical plates.

    • Maintain a slow distillation rate to allow for proper equilibrium between liquid and vapor phases in the column.

  • Solution B (Chemical Purification):

    • Utilize the difference in basicity and structure. The product is a tri-substituted piperazine, while the starting material is di-substituted. You can exploit this by converting the starting material into a non-volatile salt.

    • Dissolve the crude mixture in a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Add a calculated amount of an acid (e.g., a solution of HCl in ether, or glacial acetic acid) to selectively precipitate the more basic starting material as its salt.[3]

    • Filter off the precipitated salt. The desired product should remain in the filtrate.

    • Wash the filtrate with a mild base (e.g., saturated sodium bicarbonate solution), dry, and concentrate to recover the purified product, which can then be distilled.

Issue 2: I am having difficulty removing polar, baseline impurities using column chromatography.

  • Probable Cause: The basic nitrogen atoms in your product are interacting strongly with the acidic silanol (-Si-OH) groups on the surface of standard silica gel. This causes significant tailing and poor separation.[4]

  • Solution A (Use a Different Stationary Phase): Switch to a more inert stationary phase like neutral or basic alumina. Alumina is generally better suited for the purification of basic compounds.

  • Solution B (Deactivate the Silica Gel): If you must use silica, you can "deactivate" it by pre-treating it or modifying the mobile phase.

    • Mobile Phase Modification: Add a small amount of a competing base to your eluent system. Typically, 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide in the solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) will occupy the active sites on the silica, allowing your compound to elute with a much better peak shape.[4]

    • Slurry Deactivation: Prepare your column slurry with the eluent mixture that already contains the triethylamine. This ensures the entire column is equilibrated before you load your sample.

Issue 3: My purified product is a hazy oil and shows a broad peak around 3400 cm⁻¹ in the FTIR and a broad singlet in the ¹H NMR.

  • Probable Cause: Your product contains water. Piperazine derivatives are often hygroscopic and can be difficult to dry completely.[4]

  • Solution A (Azeotropic Removal): Dissolve the product in a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene (use with caution). Remove the solvent under reduced pressure using a rotary evaporator. This process can be repeated 2-3 times to effectively chase off the water.

  • Solution B (Distillation from a Drying Agent): For the final purification step, perform a vacuum distillation from a suitable drying agent.

    • Caution: Do NOT use reactive drying agents like sodium metal.

    • Recommended: Calcium hydride (CaH₂) is effective for drying amines but must be handled with extreme care. The distillation should be performed behind a blast shield. Potassium hydroxide (KOH) pellets can also be used as a less reactive option.

Experimental Protocols & Data
Comparison of Purification Techniques
TechniquePurity LevelScaleAdvantagesDisadvantages
Fractional Vacuum Distillation Moderate to High>5 gCost-effective for large quantities; effectively removes impurities with significantly different boiling points.Not suitable for azeotropes or thermally sensitive compounds; requires a good vacuum and efficient column for close-boiling impurities.[4]
Salt Crystallization High to Very High>1 gExcellent for removing structurally different impurities (isomers, non-basic compounds); yields a highly pure, crystalline solid salt.Requires an additional step to regenerate the free base; product loss can occur in mother liquor.[3]
Column Chromatography High to Very High<5 gHigh resolution for difficult separations; versatile.Labor-intensive; requires large solvent volumes; potential for product loss on the column, especially with basic amines on silica.
Protocol 1: Purification by Fractional Vacuum Distillation

This protocol assumes the primary impurity is the lower-boiling starting material, 2,5-dimethylpiperazine.

Distillation_Workflow A 1. Setup Apparatus - Round-bottom flask - Vigreux column (15-20 cm) - Distillation head with thermometer - Condenser & receiving flask B 2. Charge Flask - Add crude product - Add boiling chips or magnetic stir bar A->B C 3. Apply Vacuum - Slowly reduce pressure to target (e.g., 10-20 mmHg) B->C D 4. Apply Heat - Heat gently using an oil bath C->D E 5. Collect Fractions - Discard initial low-boiling forerun (starting material) - Collect main fraction at a stable temperature D->E F 6. Conclude - Stop heating, allow to cool - Slowly release vacuum E->F G Purified Product F->G

Caption: Workflow for fractional vacuum distillation.

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum work. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Charge the distillation flask with the crude 2,5-Dimethyl-1-(propan-2-yl)piperazine. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Heating: Gently heat the flask using a temperature-controlled oil bath.

  • Fraction Collection:

    • Observe the distillation head. The first condensate to appear will be the lower-boiling fraction, likely enriched in 2,5-dimethylpiperazine. Collect this "forerun" in a separate receiving flask and discard it.

    • As the temperature rises and stabilizes, change the receiving flask to collect the main product fraction. Record the stable temperature and pressure.

    • Stop the distillation when the temperature either rises significantly or begins to drop, or when only a small amount of dark residue remains.

  • Shutdown: Remove the heating bath and allow the apparatus to cool completely before slowly and carefully venting the system to atmospheric pressure.

Protocol 2: Purification via Diacetate Salt Crystallization

This method is highly effective for removing non-basic impurities and can be more selective than distillation.[3]

  • Dissolution: Dissolve the crude product (1.0 eq) in a minimal amount of a suitable organic solvent. Acetone is often a good choice for this type of salt precipitation.[3]

  • Acid Addition: While stirring, slowly add glacial acetic acid (at least 2.0 eq to form the diacetate salt) to the solution. The addition should be done dropwise.

  • Precipitation: The piperazine diacetate salt may begin to precipitate immediately. Stir the mixture at room temperature for 30 minutes, then cool it in an ice bath (0-5°C) for another 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the precipitated crystalline salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold acetone to remove any soluble impurities.[3]

  • Regeneration of Free Base (Required):

    • Suspend the purified salt in water and add a strong base (e.g., 50% NaOH solution) until the pH is >12.

    • Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified free base. This can then be distilled for final purification if needed.

References
  • Vertex AI Search Result[9] : Provides general background on piperazine synthesis, including methods like reductive amination and alkylation, which are relevant to the formation of the target compound and its potential by-products.

  • Vertex AI Search Result[10] : Discusses the purification of aqueous piperazine using ion exchange, a technique applicable for removing ionic impurities and degradation products.

  • Vertex AI Search Result[11] : Although focused on piperazinediones, it describes synthetic methods involving N-Boc protected intermediates, a common strategy in piperazine chemistry.

  • Vertex AI Search Result[7] : Mentions recrystallization from ethanol as a purification method for piperazine derivatives and the use of analytical techniques like FTIR, NMR, and MS for characterization.

  • Vertex AI Search Result[3] : Details a key purification method for piperazines involving the formation and precipitation of the diacetate salt from an acetone solution to separate it from contaminants. This is directly adapted into Protocol 2.

  • Vertex AI Search Result[4] : A technical support guide for piperazine compounds that outlines common challenges like high polarity, basicity, and hygroscopicity, and mentions purification by distillation and salt formation. This source supports much of the troubleshooting advice.

  • Vertex AI Search Result[12] : Describes recrystallization from isopropyl alcohol as a purification step for monosubstituted piperazines.

  • Vertex AI Search Result[13] : Reviews synthetic methods for N-alkyl piperazine derivatives, which is the class of compounds the target molecule belongs to.

  • Vertex AI Search Result[14] : Notes the use of Thin Layer Chromatography (TLC) for monitoring reaction completion.

  • Vertex AI Search Result[2] : Describes the workup for a piperazine synthesis, including removal of alcohol solvent, addition of water, and extraction with ether, which are relevant general purification steps.

  • Vertex AI Search Result[1] : Describes the synthesis of 2,5-dimethylpiperazine, a likely starting material, and notes that it is obtained as a mixture of cis and trans isomers which can be purified by recrystallization from acetone.

  • Vertex AI Search Result[15] : Provides general information on the class of piperazine derivatives.

  • Vertex AI Search Result[16] : PubChem entry for 2,5-dimethylpiperazine, providing basic physical properties.

  • Vertex AI Search Result[5] : Describes the separation of 2,5-dimethylpiperazine from isopropanolamine via azeotropic distillation, highlighting the challenges of separating compounds with similar properties.

  • Vertex AI Search Result[17] : Mentions purification of novel piperazine derivatives by preparative TLC.

  • Vertex AI Search Result[6] : Describes a gas chromatography method for detecting the purity of 2,6-dimethylpiperazine and separating its isomers, a technique directly applicable to the analysis of the likely starting material.

  • Vertex AI Search Result[8] : Discusses HPLC and LC-MS/MS methods for the analysis of piperazine residues.

  • Vertex AI Search Result[18] : Mentions the synthesis and GC-MS evaluation of various piperazine derivatives.

  • Vertex AI Search Result[19] : Provides information on the chemicals used in amine-based systems, including piperazine (PZ).

  • Vertex AI Search Result[20] : Gives physical properties for trans-2,5-dimethylpiperazine, such as melting and boiling points.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions During Piperazine Isopropylation

Welcome to the Technical Support Center for Piperazine Functionalization. The selective mono-isopropylation of piperazine to yield 1-isopropylpiperazine is a critical transformation in the synthesis of numerous active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperazine Functionalization. The selective mono-isopropylation of piperazine to yield 1-isopropylpiperazine is a critical transformation in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. However, researchers frequently encounter yield-limiting side reactions, most notably over-alkylation (di-isopropylation) and elimination.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high-purity mono-isopropylation.

Troubleshooting & FAQs

Q1: Why am I getting high levels of 1,4-diisopropylpiperazine (over-alkylation) when using 2-bromopropane, and how can I minimize it?

The Mechanistic Cause: Piperazine possesses two secondary amines of identical reactivity. When direct alkylation is performed using an isopropyl halide (like 2-bromopropane), the first alkylation yields 1-isopropylpiperazine. While the isopropyl group introduces some steric hindrance, its inductive electron-donating effect increases the nucleophilicity of the remaining secondary amine. Consequently, the mono-alkylated product competes effectively with unreacted piperazine for the remaining alkylating agent, leading to significant 1,4-diisopropylpiperazine formation[1].

The Solution: If you must use direct alkylation, you must manipulate the reaction kinetics using stoichiometric control . By using a massive excess of piperazine (typically 5 to 10 equivalents), you statistically ensure that the alkylating agent is far more likely to collide with an unreacted piperazine molecule than a mono-alkylated one[1]. Alternatively, switching to a reductive amination pathway (see Q2) is the most robust solution.

Q2: How does reductive amination with acetone compare to direct alkylation, and why does it prevent over-alkylation?

The Mechanistic Cause: Reductive amination using acetone and a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for mono-alkylation[2]. Acetone condenses with piperazine to form a sterically hindered iminium intermediate. The bulkiness of this intermediate, combined with the rapid reduction by NaBH(OAc)₃, prevents a second acetone molecule from efficiently reacting with the opposite nitrogen. Furthermore, NaBH(OAc)₃ selectively reduces iminium ions over ketones at room temperature, minimizing side reactions[3].

Quantitative Comparison:

ParameterDirect Alkylation (2-Bromopropane)Reductive Amination (Acetone + Reductant)
Typical Yield (Mono) 40% - 60%75% - 90%
Di-alkylation Risk HighVery Low
Piperazine Equivalents 5.0 - 10.0 eq.1.0 - 1.2 eq.
Reaction Temperature Reflux (80°C - 100°C)Room Temperature (20°C - 25°C)
Primary Byproducts 1,4-Diisopropylpiperazine, PropeneUnreacted Piperazine
Q3: How do I efficiently remove unreacted piperazine from my crude 1-isopropylpiperazine product?

The Solution: Exploit the differential solubility of their hydrochloride salts. Piperazine dihydrochloride is highly insoluble in alcohols, whereas the mono-alkylated salt retains some solubility[4]. By dissolving your crude mixture in a minimal amount of methanol or ethanol and adding concentrated HCl followed by precipitation with isopropyl alcohol (IPA), the unreacted piperazine dihydrochloride will crash out of the solution as a white solid. The filtrate will contain your target product, which can then be basified and extracted[4].

Reaction Pathways & Workflows

G cluster_direct Direct Alkylation (2-Bromopropane) cluster_reductive Reductive Amination (Acetone + Reductant) Piperazine Piperazine Direct_Mono 1-Isopropylpiperazine (Target) Piperazine->Direct_Mono 2-Bromopropane (SN2) Red_Intermediate Iminium Intermediate (Sterically Hindered) Piperazine->Red_Intermediate Acetone (-H2O) Direct_Di 1,4-Diisopropylpiperazine (Side Product) Direct_Mono->Direct_Di 2-Bromopropane (Over-alkylation) Red_Mono 1-Isopropylpiperazine (High Purity Target) Red_Intermediate->Red_Mono NaBH(OAc)3 (Reduction)

Reaction pathways comparing direct alkylation vs. highly selective reductive amination.

Purification Crude Crude Mixture (Mono + Di + Unreacted) Acidify Add HCl / Isopropanol Crude->Acidify Precipitate Filter Piperazine Dihydrochloride (Solid) Acidify->Precipitate Insoluble Filtrate Filtrate (Mono/Di Salts) Acidify->Filtrate Soluble Basify Basify & Extract (DCM or EtOAc) Filtrate->Basify Distill Vacuum Distillation Basify->Distill Pure Pure 1-Isopropylpiperazine Distill->Pure

Workflow for the selective precipitation and purification of 1-isopropylpiperazine.

Experimental Protocols

Protocol 1: Highly Selective Mono-isopropylation via Reductive Amination

This is the recommended self-validating protocol to avoid di-alkylation entirely.

Materials:

  • Piperazine (1.0 eq, 86.1 g, 1.0 mol)

  • Acetone (1.1 eq, 63.9 g, 1.1 mol)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.4 eq, 296.7 g, 1.4 mol)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (1.0 L)

  • Glacial acetic acid (optional, 0.1 eq to catalyze iminium formation)

Step-by-Step Methodology:

  • Reaction Setup: In a 2L round-bottom flask equipped with a magnetic stirrer and nitrogen line, dissolve piperazine in DCE.

  • Condensation: Add acetone dropwise at room temperature. Stir the mixture for 2 hours to allow the iminium intermediate to fully form[3]. Self-validation check: The solution may become slightly cloudy as water is generated.

  • Reduction: Cool the flask in an ice bath (0-5°C). Add NaBH(OAc)₃ portion-wise over 30 minutes to control the mild exotherm[2].

  • Progression: Remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours. Monitor completion via TLC (Ninhydrin stain) or LC-MS[3].

  • Quenching & Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ (500 mL) until gas evolution ceases and the pH reaches ~8-9.

  • Extraction: Extract the aqueous layer with DCM (3 x 300 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via vacuum distillation (bp ~180°C at atmospheric, significantly lower under vacuum) to yield pure 1-isopropylpiperazine as a colorless to pale yellow liquid[1].

Protocol 2: Direct Alkylation with 2-Bromopropane (Stoichiometric Control)

Use this protocol only if reductive amination reagents are unavailable.

Materials:

  • Piperazine (5.0 eq, 430.7 g, 5.0 mol)

  • 2-Bromopropane (1.0 eq, 123.0 g, 1.0 mol)

  • Ethanol or Acetonitrile (1.5 L)

  • K₂CO₃ (1.5 eq, 207.3 g, 1.5 mol)

Step-by-Step Methodology:

  • Reaction Setup: Suspend piperazine and K₂CO₃ in the chosen solvent in a 3L flask equipped with a reflux condenser. Heat to 60°C to ensure piperazine is fully dissolved.

  • Alkylation: Add 2-bromopropane dropwise over 2 hours. The slow addition combined with the massive excess of piperazine mathematically suppresses the formation of the di-isopropyl byproduct[1].

  • Reflux: Heat the mixture to reflux for an additional 12 hours.

  • Work-up: Cool to room temperature. Filter off the inorganic salts (KBr, unreacted K₂CO₃). Concentrate the filtrate to remove the solvent.

  • Piperazine Recovery: Dissolve the crude oily residue in a minimal amount of methanol. Add concentrated HCl to adjust the pH to ~2, then add a large volume of cold isopropyl alcohol. Filter the thick white precipitate (unreacted piperazine dihydrochloride)[4].

  • Isolation: Concentrate the filtrate, basify with 5M NaOH, extract with ethyl acetate, dry, and distill to obtain the target mono-alkylated product.

References

  • Semantic Scholar. "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." Pharmaceuticals, 2022.[Link]

  • ACS Publications. "Discovery of Potent DYRK2 Inhibitors with High Selectivity, Great Solubility, and Excellent Safety Properties for the Treatment of Prostate Cancer." Journal of Medicinal Chemistry, 2023.[Link]

  • ResearchGate. "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?" ResearchGate Q&A, 2013.[Link]

Sources

Troubleshooting

Overcoming steric hindrance in 2,5-Dimethyl-1-(propan-2-yl)piperazine functionalization

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Overcoming Steric Hindrance in 2,5-Dimethyl-1-(propan-2-yl)piperazine Functionalization Executive Summary Func...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Overcoming Steric Hindrance in 2,5-Dimethyl-1-(propan-2-yl)piperazine Functionalization

Executive Summary

Functionalizing 2,5-Dimethyl-1-(propan-2-yl)piperazine (henceforth 1-iPr-2,5-DMP ) presents a classic "conformation-activity" paradox. While the N1-isopropyl group increases the basicity of the distal N4 amine via inductive effects (+I), it simultaneously locks the piperazine ring into a rigid chair conformation. This rigidity, combined with the steric bulk of the C5-methyl group adjacent to the reactive N4 center, significantly impedes nucleophilic attack.

This guide moves beyond standard protocols to address the specific kinetic barriers of this scaffold. We will focus on overcoming the C5-methyl steric wall in Amide Coupling, Buchwald-Hartwig Arylation, and SNAr workflows.

Part 1: The Steric Landscape

Before selecting reagents, you must visualize the enemy. In 1-iPr-2,5-DMP , the N1-isopropyl group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions.

  • The Consequence: This locks the ring. The C5-methyl group (proximal to the reactive N4) often adopts an orientation that partially shields the nitrogen lone pair.

  • The Result: Standard "flat" aromatic electrophiles struggle to access the N4 trajectory, and bulky coupling reagents (like PyBOP) may fail to form the active ester-amine transition state.

Part 2: Troubleshooting Modules

Module A: Difficult Amide Couplings (Acylation)

The Problem: You observe low conversion (<30%) or stalled intermediates using EDC/HOBt or standard HATU conditions. The Cause: The activated ester is too bulky to approach the hindered N4 amine, or the reaction rate is slower than the hydrolysis of the active ester.

Q: Why is my HATU coupling stalling after 4 hours? A: HATU generates an OAt-active ester. While reactive, the bulky azabenzotriazole leaving group can create its own steric clash with the C5-methyl of your piperazine. Solution: Switch to Acid Fluorides or smaller coupling agents. Acid fluorides (generated via TFFH) are highly electrophilic yet physically small, allowing them to slip past the C5-methyl steric gate.

Protocol 1: The "Steric-Buster" Acid Fluoride Method

ParameterConditionRationale
Reagent TFFH (Fluoro-N,N,tetramethylformamidinium hexafluorophosphate)Generates a compact Acid Fluoride in situ.
Base DIPEA (3.0 equiv)Scavenges HF and maintains N4 nucleophilicity.
Solvent DCM or DCM/DMF (4:1)Non-polar solvents often accelerate acylation of neutral amines.
Stoichiometry 1.2 equiv Acid : 1.0 equiv PiperazineSlight excess of electrophile drives kinetics.

Step-by-Step:

  • Dissolve the Carboxylic Acid (1.2 equiv) and TFFH (1.2 equiv) in anhydrous DCM (0.2 M).

  • Add DIPEA (3.0 equiv) and stir for 30 mins at 0°C. Note: The solution typically turns clear as the Acid Fluoride forms.

  • Add 1-iPr-2,5-DMP (1.0 equiv) in one portion.

  • Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

  • QC Check: If conversion is <50% by LCMS, add DMAP (0.1 equiv) . The "steglich-type" acyl transfer mechanism can assist here.

Module B: Buchwald-Hartwig Arylation

The Problem: Palladium catalysis yields are low, or you observe significant dehalogenation of the aryl halide. The Cause: Reductive elimination is the rate-determining step. The bulky 1-iPr-2,5-DMP struggles to coordinate to the Pd center, or once coordinated, the steric bulk prevents the formation of the C-N bond.

Q: Which ligand system handles alpha-branched secondary amines best? A: You need a ligand that is bulky enough to promote reductive elimination but flexible enough to allow amine binding. RuPhos and BrettPhos are the gold standards here.

  • Avoid: BINAP or DPPF (bite angles are too rigid for this specific steric profile).

  • Select: RuPhos Pd G4 precatalyst. The precatalyst ensures immediate generation of the active Pd(0) species without requiring an induction period that could lead to catalyst decomposition.[1]

Protocol 2: High-Steric Cross-Coupling

ComponentChoiceMechanism
Precatalyst RuPhos Pd G4 (2–5 mol%)Promotes reductive elimination for hindered amines.
Base NaOtBu (Sodium tert-butoxide)Strong base required to deprotonate the bulky amine-Pd complex.
Solvent 1,4-Dioxane or TolueneHigh boiling point allows for thermal activation (80–100°C).
Additives NoneAvoid coordinating solvents like DMF which can inhibit the catalyst.

Step-by-Step:

  • Charge a reaction vial with Aryl Halide (1.0 equiv), 1-iPr-2,5-DMP (1.2 equiv), NaOtBu (1.5 equiv), and RuPhos Pd G4 (0.02 equiv).

  • Critical: Purge with Nitrogen/Argon for 5 minutes before adding solvent. Oxygen kills the active L-Pd(0) species.

  • Add anhydrous 1,4-Dioxane (0.2 M).

  • Seal and heat to 90°C for 4–16 hours.

  • Troubleshooting: If the aryl halide is an Aryl Chloride, increase temperature to 110°C. If the product is not forming, switch to BrettPhos Pd G4 , which creates a larger pocket for extremely hindered substrates.

Module C: Nucleophilic Aromatic Substitution (SNAr)

The Problem: The reaction works for simple piperazine but fails for 1-iPr-2,5-DMP. The Cause: The nucleophilicity of N4 is reduced by the C5-methyl. The transition state energy is too high for standard conditions.

Q: Can I use microwave irradiation to force the reaction? A: Yes, but solvent choice is critical. Microwave heating in NMP (N-Methyl-2-pyrrolidone) or DMSO is far superior to Ethanol/THF. The high dielectric constant stabilizes the Meisenheimer complex intermediate.

Protocol 3: Microwave-Assisted SNAr

  • Solvent: DMSO (anhydrous).

  • Base: K2CO3 (excess, 3.0 equiv) or DIPEA (if solubility is an issue).

  • Conditions: Microwave at 120°C – 150°C for 30–60 minutes.

  • Leaving Group Hierarchy: If the reaction is sluggish with an Aryl-Chloride, switch to an Aryl-Fluoride . The smaller radius and higher electronegativity of Fluorine accelerate the rate-limiting addition step, which is crucial for hindered nucleophiles.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for functionalizing 1-iPr-2,5-DMP based on electrophile type and steric severity.

G Start Substrate: 1-iPr-2,5-DMP Target: N4-Functionalization Electrophile Select Electrophile Type Start->Electrophile Acid Carboxylic Acid (Amide Coupling) Electrophile->Acid ArylHalide Aryl Halide (C-N Coupling) Electrophile->ArylHalide Standard Try Standard: HATU / DIPEA / DMF Acid->Standard EWG Has Strong EWG? (NO2, CN, CF3) ArylHalide->EWG CheckYield Yield > 50%? Standard->CheckYield Success1 Optimize Purification CheckYield->Success1 Yes Fail1 Steric Clash Detected CheckYield->Fail1 No Sol1 Switch to Acid Fluoride: TFFH / DIPEA / DCM Fail1->Sol1 SNAr SNAr Pathway: DMSO / 120°C / F-Leaving Group EWG->SNAr Yes PdCat Pd-Catalysis Required EWG->PdCat No Ligand Select Ligand System PdCat->Ligand RuPhos RuPhos Pd G4 (Universal First Choice) Ligand->RuPhos BrettPhos BrettPhos Pd G4 (For Extreme Sterics) Ligand->BrettPhos

Caption: Decision matrix for selecting reaction conditions based on electrophile electronics and steric demands.

Part 4: Frequently Asked Questions (FAQs)

Q: I see two spots on TLC after the reaction. Is this racemization? A: Not necessarily. 2,5-dimethylpiperazine derivatives often exist as a mixture of conformers (chair flips) or diastereomers if the starting material wasn't enantiopure.

  • Check: Run an NMR at elevated temperature (e.g., 80°C in DMSO-d6). If the spots coalesce, it is a conformational issue (rotamers), not impurities.

  • Note: If you started with pure trans-2,5-dimethylpiperazine, harsh conditions (like excessive heat with strong base) can cause epimerization at the alpha-chiral centers. Stick to T < 100°C for SNAr if possible.

Q: My product is water-soluble and I can't extract it. How do I purify? A: The N1-isopropyl group keeps the molecule relatively polar.

  • Workup: Avoid aqueous extraction. Dilute the reaction mixture with DCM, filter off inorganic salts, and load directly onto a C18 Reverse Phase column.

  • Alternative: Use "Catch and Release" SCX (Strong Cation Exchange) cartridges. The basic N1/N4 nitrogens will bind to the sulfonic acid resin; wash with MeOH, then elute with 2M NH3 in MeOH.

Q: Can I use reductive amination to alkylate N4 instead? A: Yes, but be careful with "over-alkylation."

  • Tip: Use Sodium Triacetoxyborohydride (STAB) in DCE/AcOH. The steric bulk of the C5-methyl actually helps here by slowing down the second alkylation (quaternization), making mono-alkylation easier to control than in unhindered piperazines.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140–177. [Link]

Sources

Optimization

Thermal stability issues of 2,5-Dimethyl-1-(propan-2-yl)piperazine

Welcome to the Technical Support Center for 2,5-Dimethyl-1-(propan-2-yl)piperazine (also known as 1-isopropyl-2,5-dimethylpiperazine). As a Senior Application Scientist, I have designed this hub to help researchers and d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,5-Dimethyl-1-(propan-2-yl)piperazine (also known as 1-isopropyl-2,5-dimethylpiperazine). As a Senior Application Scientist, I have designed this hub to help researchers and drug development professionals troubleshoot thermal stability issues associated with this specific sterically hindered piperazine scaffold.

This guide bypasses generic advice to focus on the exact causality of thermal degradation, providing you with self-validating experimental protocols and mechanistic insights to secure your synthetic workflows.

Part 1: Core FAQs on Thermal Degradation Mechanisms

Q1: Why does 2,5-Dimethyl-1-(propan-2-yl)piperazine degrade during high-temperature synthetic steps, and what are the primary pathways? A1: The thermal degradation of this compound is not a singular event but a competition between three distinct mechanistic pathways, dictated by your reactor conditions:

  • N-Oxidation: In the presence of ambient oxygen at elevated temperatures (>80°C), the electron-rich nitrogen centers are highly susceptible to oxidation. While the bulky isopropyl group at N1 provides some steric shielding, the secondary amine at N4 readily forms N-oxides1[1].

  • SN2 Ring Opening: Under extreme, anaerobic thermal stress (>150°C), piperazine rings undergo nucleophilic attack by other amine molecules or solvent nucleophiles, leading to irreversible SN2 ring-cleavage and the formation of linear amine fragments 2[2].

  • Stereochemical Epimerization: The chiral centers at C2 and C5 can epimerize. Thermal stress, particularly in the presence of basic additives or radical initiators, triggers reversible hydrogen atom transfer (HAT) or alpha-proton abstraction, shifting the syn/anti diastereomeric ratio toward the thermodynamic minimum 3[3].

Q2: My Thermogravimetric Analysis (TGA) shows significant mass loss starting at 120°C, but my post-reaction HPLC-MS shows 99% purity of the remaining material. What is happening? A2: You are observing volatilization, not chemical degradation. Substituted piperazines possess relatively high vapor pressures and can sublimate or evaporate well below their theoretical boiling points when heated in open systems4[4]. The causality here is physical phase change driven by the non-polar isopropyl and methyl substitutions disrupting intermolecular hydrogen bonding.

Q3: How does the steric bulk of the 2,5-dimethyl and 1-isopropyl groups influence stability compared to unsubstituted piperazine? A3: Steric factors play a dual role. While the bulky groups protect the ring from rapid SN2 nucleophilic attack (increasing kinetic stability against ring-opening), they also introduce severe 1,3-diaxial strain in certain conformations. This strain lowers the activation energy required for alpha-proton abstraction, making the molecule more susceptible to base-catalyzed epimerization than less substituted analogs5[5].

Part 2: Diagnostic Workflows & Visualizations

To systematically identify the root cause of thermal instability in your workflows, follow the logical pathways mapped below.

Pathway A 2,5-Dimethyl-1-(propan-2-yl)piperazine Thermal Stress B Aerobic Heating (>80°C) A->B C Anaerobic Extreme Heat (>150°C) A->C D Thermal + Base/Radical Prolonged Exposure A->D E N-Oxidation (N-oxide formation) B->E F SN2 Ring Opening (Cleavage) C->F G Epimerization (syn/anti shift) D->G

Fig 1. Mechanistic divergence of 2,5-Dimethyl-1-(propan-2-yl)piperazine under thermal stress.

Workflow Step1 Observe Mass Loss or Purity Drop at High Temp Dec1 TGA Analysis Under N2 vs Air Step1->Dec1 P1 Stable under N2, Degrades in Air Dec1->P1 P2 Mass loss under N2, No HPLC degradants Dec1->P2 R1 Oxidative Degradation (N-Oxide) P1->R1 R2 Volatilization / Sublimation P2->R2 A1 Action: Degas solvents, Use Argon blanket R1->A1 A2 Action: Closed vessel, Lower reaction temp R2->A2

Fig 2. Troubleshooting workflow for diagnosing piperazine thermal instability.

Part 3: Quantitative Data Summaries

Use the following table to benchmark your experimental conditions against known thermal thresholds for substituted piperazines.

Stress ConditionTemp ThresholdPrimary MechanismMajor Degradant / OutcomeRequired Preventive Action
Aerobic Heating > 80°CN-OxidationN-oxide derivatives (+16 Da on MS)Sparging solvents with Ar/N₂; strict inert atmosphere.
Open Vessel Heat > 120°CVolatilizationMass loss (intact API recovered)Utilize sealed pressure vessels or reflux condensers.
Basic + Heat > 100°CDeprotonation / HATsyn/anti EpimersBuffer pH; avoid strong alkoxides if stereopurity is vital.
Anaerobic Heat > 150°CSN2 Ring OpeningLinear amine fragmentsRedesign synthetic route to limit thermal exposure time.

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, every protocol provided here includes a built-in validation mechanism.

Protocol 1: Orthogonal TGA-to-LC/MS Volatility Assay

Purpose: To definitively separate physical volatilization from chemical degradation. System Validation: Run a known stable, volatile standard (e.g., unsubstituted piperazine) in parallel. If the standard shows mass loss in TGA but 100% purity in LC/MS, the system is correctly calibrated to differentiate phase change from degradation.

  • Sample Preparation: Weigh exactly 5.0 mg of 2,5-Dimethyl-1-(propan-2-yl)piperazine into an alumina TGA crucible. Prepare an identical 5.0 mg sample in a sealed, pressure-rated glass HPLC vial.

  • TGA Execution: Ramp temperature from 25°C to 200°C at 10°C/min under a strict N₂ purge (50 mL/min). Record the onset temperature of mass loss.

  • Closed-Vessel Stress: Place the sealed HPLC vial in a heating block at the TGA mass-loss onset temperature for 4 hours.

  • Quench & Analysis: Cool the vial to 4°C. Dilute the contents in Acetonitrile/Water (50:50) and inject into an LC-MS.

  • Interpretation: If TGA shows >10% mass loss but LC-MS shows >99% purity of the parent mass (m/z = 156.27), the issue is purely physical volatilization.

Protocol 2: Anaerobic Thermal Epimerization Assay

Purpose: To quantify stereochemical drift (syn to anti conversion) under thermal stress without interference from oxidation. System Validation: Spike the reaction mixture with 1 mol% of triphenylphosphine (a highly oxidation-sensitive tracer). If triphenylphosphine oxide is detected via LC-MS, the anaerobic seal has failed, and the epimerization data must be discarded.

  • Baseline Profiling: Determine the exact syn/anti ratio of your starting material using 1D ¹H-NMR (focusing on the coupling constants of the C2/C5 protons) or chiral HPLC.

  • Anaerobic Preparation: In a glovebox (<1 ppm O₂), dissolve 10 mg of the compound in 1 mL of degassed, anhydrous DMSO. Add the validation tracer.

  • Thermal Incubation: Seal the mixture in a microwave vial with a crimped septum. Heat at 120°C for 12 hours.

  • Analysis: Cool to room temperature, verify the absence of the oxidized tracer via LC-MS, and re-measure the syn/anti ratio via NMR/HPLC. A shift of >2% indicates a thermodynamically driven epimerization pathway.

References

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture Source: University of Texas at Austin URL
  • Epimerisation in Peptide Synthesis Source: MDPI URL
  • Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium Source: ResearchGate URL
  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers Source: NIH / PMC URL
  • A Technical Guide to the Thermogravimetric Analysis of Piperazine Derivatives Source: Benchchem URL

Sources

Troubleshooting

Technical Support Center: Purification of 1-Isopropyl-2,5-dimethylpiperazine

Introduction: This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of crude 1-isopropyl-2,5-dimethylpiperazine. The synth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of crude 1-isopropyl-2,5-dimethylpiperazine. The synthesis of N-alkylated piperazines can often result in a mixture of structurally similar impurities that complicate isolation.[1] This document outlines common issues and provides structured troubleshooting guides and detailed protocols to achieve high purity of the target compound.

The strategies discussed are grounded in established principles of separation science and are designed to address the specific physicochemical properties of substituted piperazines, such as their basicity and the potential for diastereomeric mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 1-isopropyl-2,5-dimethylpiperazine?

A1: Based on a standard N-alkylation synthesis (e.g., reductive amination with acetone or direct alkylation of 2,5-dimethylpiperazine with an isopropyl halide), the following impurities are commonly encountered:

  • Unreacted Starting Materials: Residual 2,5-dimethylpiperazine.

  • Over-alkylation Products: 1,4-diisopropyl-2,5-dimethylpiperazine.

  • Diastereomers: The starting 2,5-dimethylpiperazine exists as cis and trans isomers. Your reaction will likely produce a mixture of (cis)-1-isopropyl-2,5-dimethylpiperazine and (trans)-1-isopropyl-2,5-dimethylpiperazine.[2]

  • Side-Reaction Products: Impurities from side reactions, such as N-hydroxyalkyl piperazines, may also be present.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction (e.g., methanol, isopropanol) and any excess reagents.

Q2: My NMR spectrum is complex. How can I confirm the presence of diastereomers?

A2: Diastereomers will have distinct, albeit often similar, NMR spectra. Look for sets of signals for the isopropyl and methyl groups that are slightly shifted from each other. Two-dimensional NMR techniques like COSY and HSQC can help in assigning the correlations for each isomer. In some cases, the diastereomers can be separated by careful column chromatography, and the individual fractions analyzed.[3]

Q3: Why is my amine streaking on the silica gel TLC plate?

A3: The basic nitrogen atoms in your piperazine derivative are interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This strong interaction leads to poor chromatographic performance, characterized by broad, tailing peaks (streaking).[5] This can result in poor separation and low recovery of your product.

Q4: Can I use reversed-phase chromatography for this compound?

A4: Yes, reversed-phase chromatography is an excellent alternative, especially for polar amines.[6] A C18-silica stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). It is often beneficial to add a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to protonate the amine and improve the peak shape.[4]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process and offers structured solutions.

Problem 1: Poor Separation Between Product and Impurities via Standard Column Chromatography
  • Symptoms: Co-elution of the desired product with starting material (2,5-dimethylpiperazine) or the di-alkylated byproduct.

  • Possible Causes & Solutions:

    • Inappropriate Solvent System: The polarity of your eluent may not be optimal. A systematic TLC analysis with a range of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) is crucial for finding the best separation conditions.

    • Strong Interaction with Silica: The basicity of the piperazine is causing poor peak shape and resolution.[5]

      • Solution A: Add a Basic Modifier. Incorporate a small amount (0.5-2%) of a volatile base like triethylamine (TEA) or ammonia in methanol into your mobile phase. This will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.[4]

      • Solution B: Use an Alternative Stationary Phase. Amine-functionalized silica columns are less polar and have a basic character, which often eliminates the need for mobile phase additives and simplifies purification.[7]

Problem 2: Difficulty in Separating cis and trans Diastereomers
  • Symptoms: Analytical data (NMR, GC-MS) indicates a mixture of diastereomers, but they co-elute during chromatography.

  • Possible Causes & Solutions:

    • Insufficient Resolution of the Chromatographic System: Diastereomers often have very similar polarities, making separation challenging.

      • Solution A: High-Performance Column Chromatography. Utilize a higher-resolution flash chromatography system with a high-performance column. A very shallow solvent gradient or even isocratic elution may be necessary to resolve the isomers.[3]

      • Solution B: Fractional Distillation. If the boiling points of the diastereomers are sufficiently different, fractional vacuum distillation can be an effective separation method.

      • Solution C: Diastereomeric Salt Crystallization. This is a classical method for resolving isomers. React the diastereomeric mixture with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.[8] These salts will have different solubilities, allowing one to be selectively crystallized from a suitable solvent. The purified salt can then be neutralized to recover the single, pure diastereomer.

Decision Workflow for Purification Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy based on the primary impurities identified in your crude material.

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is ideal for separating components with different boiling points, such as removing lower-boiling starting materials or higher-boiling di-alkylated byproducts.[9][10]

Objective: To purify 1-isopropyl-2,5-dimethylpiperazine by separating it from non-volatile or significantly more volatile impurities.

Materials:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum source (pump or water aspirator) and manometer[11]

  • Heating mantle and stir bar

  • Grease for joints

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in chemical literature.[11] Ensure all glass joints are properly greased to maintain a good vacuum seal.

  • Charge the Flask: Place the crude oil and a magnetic stir bar into the distillation flask.

  • Apply Vacuum: Slowly and carefully apply the vacuum to the system. The initial bubbling is due to the removal of dissolved gases and highly volatile solvents.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask while stirring.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling fractions that distill over first. As the temperature stabilizes at the boiling point of your product at the given pressure, switch to a new receiving flask to collect the pure 1-isopropyl-2,5-dimethylpiperazine.

  • Termination: Once the desired product has been collected, or if the temperature begins to rise significantly again (indicating the start of a higher-boiling impurity), stop the distillation.

  • Shutdown: Remove the heating mantle and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.

ParameterTypical ValuePurpose
Pressure 1-20 mmHgLowers the boiling point to prevent thermal degradation.[12]
Stirring VigorousPrevents bumping, which is common under vacuum.[11]
Insulation Glass wool or aluminum foilApplied to the fractionating column to maintain the temperature gradient.[9]
Protocol 2: Purification by Amine-Modified Column Chromatography

This protocol is designed to overcome the challenges of purifying basic amines on standard silica gel.[4]

Objective: To purify 1-isopropyl-2,5-dimethylpiperazine from impurities of different polarities.

Workflow Diagram:

Chromatography_Workflow TLC 1. TLC Optimization (e.g., 1% TEA in EtOAc/Hexanes) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Concentrated Solution) Pack->Load Elute 4. Elute with Optimized Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: Step-by-step workflow for column chromatography.

Procedure:

  • TLC Analysis: First, determine the optimal mobile phase using TLC. Spot your crude mixture on a silica plate and develop it in various solvent systems (e.g., gradients of ethyl acetate in hexanes). For each system, run a parallel plate in a chamber containing a small amount of triethylamine (TEA) or use a mobile phase with 1% TEA added. The ideal system will give your product an Rf value of ~0.3 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). Pour the slurry into your chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane. Carefully load this solution onto the top of the silica bed.

  • Elution: Begin eluting the column with the mobile phase determined from your TLC analysis (containing 1% TEA).

  • Fraction Collection: Collect fractions in test tubes or vials as the solvent elutes from the column.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify which ones contain the pure product. Pool the pure fractions together.

  • Solvent Removal: Remove the solvent and the volatile triethylamine from the pooled fractions using a rotary evaporator to yield the purified product.

References

  • Benchchem Technical Support Center. (n.d.). Purification of Piperazine-Containing Compounds.
  • Google Patents. (2015). Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine.
  • Riera, M., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Wikipedia. (n.d.). Fractional distillation.
  • MDPI. (2022).
  • Organic Syntheses. (n.d.). 1-benzylpiperazine.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • Gatfaoui, F., et al. (2022).
  • Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
  • Google Patents. (1975). Separation and purification of cis and trans isomers.
  • Google Patents. (2014). Method for preparing n-alkyl-piperazines.
  • National Institutes of Health. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC.
  • National Institutes of Health. (2015). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. PMC.
  • ACS Publications. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development.
  • Longchang Chemical. (2024). Purification of common solvents.
  • ResearchGate. (2014). Conformational Analysis of cis- and trans-Isomers of 2,5-Dimethyl-1,3-dioxane.
  • Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers.
  • Chemistry Steps. (2025). Cis and Trans Isomers.
  • European Patent Office. (2020). ISOPROPYL ALCOHOL PURIFICATION METHOD.
  • Western Michigan University. (1965). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
  • MDPI. (2021). Mini-Refinery Vacuum Unit: Functional Analysis and Improvement of Vacuum Overhead System. Energies.
  • University of Rochester. (n.d.). Remove Sticky Reagents.
  • Benchchem. (n.d.). Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography.
  • DigitalCommons@TMC. (2023). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
  • USA Lab. (2020). How Fractional Distillation Process Works.
  • HELDA. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Piperazine N-Alkylation

Welcome to the technical support center for the N-alkylation of piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing piperazine derivatives. The inherent symmetry and dual nucleophilicity of the piperazine ring present unique challenges, most notably the control of mono- versus di-alkylation. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve your synthetic goals with higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your experimental design.

Q1: My reaction is producing a mixture of mono- and di-alkylated piperazine, with the di-substituted product being a major component. How can I improve the selectivity for mono-alkylation?

This is the most common challenge in piperazine chemistry. The second, unreacted nitrogen in the mono-alkylated product can be as, or even more, nucleophilic than the nitrogen in the starting piperazine, leading to competitive di-alkylation.

Potential Causes & Solutions:

  • Statistical Distribution and Reactivity: With a 1:1 stoichiometry of piperazine to alkylating agent, a statistical mixture of starting material, mono-alkylated, and di-alkylated product is often unavoidable.

    • Solution 1: Use of Excess Piperazine: Employing a large excess of piperazine (4-10 equivalents) can statistically favor the mono-alkylation of the electrophile.[1] The drawback is the potential difficulty in separating the product from the unreacted piperazine during work-up.

    • Solution 2: Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to a dilute solution of piperazine helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event on the already-formed mono-alkylated product.[1]

  • Uncontrolled Reactivity: The inherent reactivity of the system leads to over-alkylation.

    • Solution 3: The Protecting Group Strategy (Recommended): This is the most robust method for ensuring mono-alkylation.[1][2] By protecting one nitrogen with a group like tert-butoxycarbonyl (Boc), you effectively "turn off" its nucleophilicity. The remaining nitrogen can then be selectively alkylated. Subsequent removal of the protecting group yields the desired mono-alkylated piperazine. This multi-step process often saves time and effort in the long run by avoiding difficult purifications.[2]

    • Solution 4: Reductive Amination: Instead of using alkyl halides, reacting piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is an excellent method for controlled mono-alkylation.[1][2][3] This pathway avoids the formation of over-alkylated quaternary ammonium salts.[1]

    • Solution 5: Use of Monoprotonated Piperazine: Reacting the alkylating agent with a monopiperazinium salt can provide high yields of the mono-alkylated product.[4] The protonated nitrogen is deactivated, directing alkylation to the free nitrogen. This can be formed in situ by using one equivalent of piperazine and one equivalent of piperazine dihydrochloride.[1]

Q2: After the reaction work-up, my product seems to be lost in the aqueous layer. How can I recover it?

The basic nature of the piperazine nitrogen atoms means your product can be protonated and highly water-soluble, especially if the work-up involves acidic conditions.

Potential Causes & Solutions:

  • Protonation of the Product: The product is likely in its salt form (e.g., an ammonium halide).

    • Solution 1: Basify the Aqueous Layer: Before extraction, carefully add a base (e.g., a saturated solution of sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide) to the aqueous layer to deprotonate your product.[1] Monitor the pH to ensure it is basic (pH > 9). The free amine form of your product should be significantly less water-soluble and can then be extracted into an organic solvent like dichloromethane or ethyl acetate.

    • Solution 2: Continuous Liquid-Liquid Extraction: For particularly water-soluble products, a continuous liquid-liquid extractor can be highly effective for recovery from the aqueous phase.

  • Formation of Quaternary Ammonium Salts: Aggressive alkylating agents or harsh conditions can lead to the formation of a quaternary ammonium salt by alkylating the same nitrogen twice. These salts are often highly water-soluble and will not be extractable into common organic solvents even after basification.

    • Solution: In this case, prevention is key. Using milder reaction conditions, a less reactive alkylating agent, or switching to a reductive amination protocol can prevent the formation of these byproducts.[1]

Q3: I am having difficulty purifying my N-alkylated piperazine product by column chromatography. It is streaking on the silica gel.

The basicity of the piperazine nitrogens can cause strong interactions with the acidic silica gel, leading to poor separation and tailing of peaks.

Potential Causes & Solutions:

  • Strong Amine-Silica Interaction: The lone pairs on the nitrogen atoms can form strong hydrogen bonds with the silanol groups on the silica surface.

    • Solution 1: Add a Basic Modifier to the Eluent: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase can help to "cap" the acidic sites on the silica gel, leading to much sharper peaks and better separation.

    • Solution 2: Use an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for the purification of basic compounds. Reversed-phase chromatography (C18) with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) is another powerful option.

Frequently Asked Questions (FAQs)

  • What is the best general-purpose solvent for piperazine N-alkylation? Polar aprotic solvents like acetonitrile (ACN) and N,N-dimethylformamide (DMF) are commonly used as they effectively dissolve the piperazine and the alkylating agent.[2] Alcohols like ethanol can also be used.[1] However, be aware that DMF can decompose at higher temperatures, so for high-temperature reactions, a more inert solvent may be preferable.[3]

  • Which base should I use for the N-alkylation reaction? Inorganic bases like potassium carbonate (K₂CO₃) are a common and effective choice, particularly when using a protecting group strategy.[1][2][3] Organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are also frequently used, especially when milder conditions are required.[2] The choice of base depends on the reactivity of your alkylating agent and the acid sensitivity of your starting materials.

  • How should I monitor the progress of my reaction? Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of your starting materials. Staining with a potassium permanganate solution can be very effective for visualizing piperazine derivatives. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the formation of your product and any byproducts.

Key Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation using a Boc-Protecting Group

This protocol is a reliable, three-step method for achieving clean mono-alkylation.

Step 1: Synthesis of 1-Boc-piperazine

  • Dissolve piperazine (2 equivalents) in a suitable solvent like dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM dropwise over 2-3 hours.[3]

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.[3]

  • Monitor the reaction by TLC or LC-MS for the disappearance of Boc₂O.

  • Work-up: Wash the reaction mixture with water. The unreacted piperazine will go into the aqueous layer. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Boc-piperazine, which is often pure enough for the next step.

Step 2: N-Alkylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1 equivalent) in a solvent such as acetone or acetonitrile.[3]

  • Add a base, such as potassium carbonate (K₂CO₃) (1.5-2 equivalents).[3]

  • Add your alkylating agent (e.g., an alkyl halide) (1-1.2 equivalents).

  • Heat the mixture to reflux and monitor the reaction until the 1-Boc-piperazine is consumed.[3]

  • Work-up: Cool the reaction, filter off the inorganic salts, and evaporate the solvent. The residue can be purified by column chromatography if necessary.

Step 3: Boc Deprotection

  • Dissolve the N-alkylated-N'-Boc-piperazine in a solvent like DCM.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[2]

  • Stir at room temperature for 1-4 hours until the deprotection is complete (monitor by TLC or LC-MS).

  • Evaporate the solvent and excess acid. The product will be the salt of the acid used. To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent.

Protocol 2: Mono-N-Alkylation via Reductive Amination

This protocol offers excellent control and avoids the formation of quaternary ammonium salts.

  • Dissolve piperazine (1 equivalent) and your aldehyde or ketone (1 equivalent) in a solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents).[1]

  • Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.[3] Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Summary of Reaction Parameters

ParameterRecommendationRationale
Strategy for Mono-alkylation 1. Boc-Protection2. Reductive Amination3. Use of excess piperazine1. High selectivity, clean reaction.2. Avoids quaternary salts.3. Simpler, but requires difficult purification.
Solvent Acetonitrile, DMF, DCM, AcetoneGood solubility for reactants. Choose based on reaction temperature and downstream processing.
Base K₂CO₃, Cs₂CO₃ (inorganic)TEA, DIPEA (organic)K₂CO₃ is a cost-effective and common choice. Organic bases are used for more sensitive substrates.
Temperature Room temperature to refluxDependent on the reactivity of the alkylating agent. Start at a lower temperature and increase if necessary.
Monitoring TLC, LC-MSTLC for quick checks, LC-MS for detailed analysis of product formation and byproducts.

Visualizing the Reaction Pathways

General N-Alkylation and Side Reactions

Piperazine Piperazine Mono_Alkylated Mono-Alkylated Product Piperazine->Mono_Alkylated + R-X, Base Alkyl_Halide Alkyl Halide (R-X) Base Base Di_Alkylated Di-Alkylated Product (Side Product) Mono_Alkylated->Di_Alkylated + R-X, Base

Caption: The competitive pathways in direct N-alkylation of piperazine.

The Boc-Protection Strategy Workflow

cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection Piperazine Piperazine Boc_Piperazine 1-Boc-Piperazine Piperazine->Boc_Piperazine + Boc₂O Alkylated_Boc_Piperazine N-Alkyl-N'-Boc-Piperazine Boc_Piperazine->Alkylated_Boc_Piperazine + R-X, Base Final_Product Mono-Alkylated Piperazine (Desired Product) Alkylated_Boc_Piperazine->Final_Product + Acid (TFA/HCl)

Caption: Workflow for selective mono-alkylation using a Boc-protecting group.

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. (2021). [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. (2013). [Link]

  • Process for the N-monoalkylation of piperazine.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. (2026).
  • Method for preparing n-alkyl-piperazines.
  • Mechanistic insight into the photocatalytic N-alkylation of piperazine with alcohols over TiO2 supported Pd catalysts. ResearchGate. [Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. (2024). [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. National Institutes of Health (NIH). (2016). [Link]

  • Purification of piperazine.
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journals. (2017). [Link]

Sources

Troubleshooting

Handling hygroscopic nature of 2,5-Dimethyl-1-(propan-2-yl)piperazine

This guide serves as a specialized Technical Support Center for researchers working with 2,5-Dimethyl-1-(propan-2-yl)piperazine (also known as 1-isopropyl-2,5-dimethylpiperazine).[1] This compound exhibits aggressive hyg...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with 2,5-Dimethyl-1-(propan-2-yl)piperazine (also known as 1-isopropyl-2,5-dimethylpiperazine).[1]

This compound exhibits aggressive hygroscopicity and a high affinity for atmospheric carbon dioxide (


).[1][2] Improper handling leads to rapid titer loss, "crusting" (carbamate formation), and stoichiometric errors in downstream synthesis.

Part 1: The Technical Support Interface

Welcome to the Reagent Handling Support Center. Subject: 2,5-Dimethyl-1-(propan-2-yl)piperazine Stability & Handling Ticket Priority: Critical (Quality Attribute Risk)

Core Issue: Why is my sample changing state?

User Question: "I weighed this compound yesterday as a free-flowing material. Today, it looks wet/clumpy, and the mass has increased. Is it degrading?"

Technical Explanation: The molecule is likely not chemically degrading (breaking bonds) but is undergoing physical and chemical sorption . Like many alkyl-piperazines, this compound is a strong base.[1] It participates in two simultaneous environmental reactions:[3]

  • Hygroscopicity (Water Sorption): The amine nitrogens hydrogen-bond with atmospheric moisture, forming hydrates.[1]

    
    
    
  • Carbamate Formation (The "Crust"): The secondary amine reacts with atmospheric

    
     to form a carbamate salt. This is often mistaken for simple moisture but is actually a chemical transformation that changes the molecular weight and reactivity.
    
    
    
    

Impact: If you calculate stoichiometry based on the molecular weight of the free base (


), you will under-charge the reagent because a significant portion of the mass is now water or carbamate salt.
Storage & Prevention Protocols

User Question: "How should I store this to prevent water uptake?"

Standard Operating Procedure (SOP-01): Storage Hierarchy

Storage TierMethodSuitabilityShelf-Life Estimate
Tier 1 (Gold) Glovebox (N2/Ar) Long-term storage.[1] Essential for analytical standards.>12 Months
Tier 2 (Silver) Schlenk Flask / PTFE-Lined Septum Active use.[1] Store under positive inert gas pressure.3-6 Months
Tier 3 (Bronze) Desiccator (P2O5 or KOH) Short-term.[1] Warning: Silica gel is often insufficient for amines.[1]<1 Month

Critical Note on Parafilm: Do not rely on Parafilm alone. It is permeable to water vapor over time.[1] Use electrical tape or heat-shrink bands over caps for bench storage.[1]

Experimental Manipulation (The "Action" Phase)

User Question: "I need to transfer it to a reaction vessel. How do I weigh it without it absorbing water?"

Protocol: The "Difference Weighing" Technique Do not weigh hygroscopic amines on an open balance pan.

  • Tare a dry syringe or a capped vial containing the amine.[1]

  • Transfer the estimated amount directly into the reaction solvent (which must be anhydrous).

  • Reweigh the source container.

  • Calculate the mass added by difference (

    
    ).
    
    • Why? This minimizes surface area exposure to air.[1][3]

Solvent Compatibility Guide:

  • Recommended: Dichloromethane (DCM), Toluene, THF (Anhydrous).[1]

  • Avoid: Acetone or Ethyl Acetate (unless strictly anhydrous) as amines can react with esters/ketones over long periods, and wet solvents accelerate this.

  • Prohibited: Chloroform (slow reaction with secondary amines to form dichlorocarbene species is possible, though slow; mainly avoid due to acidity of potential HCl impurities).

Troubleshooting & Remediation

User Question: "My sample is already wet. Can I dry it?"

Remediation Workflow: Yes, but heat alone is dangerous due to oxidation.[1] Follow this purification logic:

Method A: Azeotropic Drying (For minor moisture) [1]

  • Dissolve the amine in anhydrous toluene .

  • Rotary evaporate the toluene.[1] The water forms a low-boiling azeotrope with toluene and is pulled off.[1]

  • Repeat 2-3 times.

  • Dry under high vacuum (<1 mbar) for 4 hours.

Method B: Chemical Drying (For visible water/clumps) [1]

  • Dissolve in DCM.[1]

  • Dry over solid KOH or granular

    
      (Calcium Hydride) for 2 hours. Note: KOH is preferred for amines as it minimizes salt formation compared to acidic drying agents like 
    
    
    
    or Silica.
  • Filter under inert atmosphere.[1]

  • Concentrate.[1]

Part 2: Visualized Workflows

Figure 1: The Hygroscopic Degradation Cycle

This diagram illustrates why "wet" amine leads to reaction failure.

HygroscopicCycle Pure Pure Reagent (Free Base) Air Exposure to Air (H2O + CO2) Pure->Air Hydrate Hydrate Formation (H-Bonding) Air->Hydrate Rapid (<5 mins) Carbamate Carbamate Salt (Solid Crust) Air->Carbamate Slow (>1 hour) StoichError Stoichiometric Error (Effective MW increases) Hydrate->StoichError Carbamate->StoichError ReactionFail Incomplete Reaction (Low Yield / Byproducts) StoichError->ReactionFail Under-dosing Reagent

Caption: Figure 1. The pathway from air exposure to experimental failure. Note that carbamate formation is often irreversible without strong base treatment.[1]

Figure 2: Decision Tree for Handling Wet Samples

HandlingTree Start Assess Sample Condition Check Visual Inspection Start->Check Good Free Flowing / Clear Liquid Check->Good Looks OK Suspect Sticky / Haze / Clumps Check->Suspect Looks Wet Action1 Proceed with Difference Weighing Good->Action1 Action2 Perform Water Content Check (Karl Fischer or NMR) Suspect->Action2 ResultDry < 0.5% Water Action2->ResultDry ResultWet > 0.5% Water Action2->ResultWet ResultDry->Action1 DryMethod Azeotropic Distillation (Toluene) ResultWet->DryMethod DryMethod->Action2 Re-test

Caption: Figure 2. Decision logic for determining if purification is required before use.

Part 3: Quantitative Data & Specifications

Table 1: Physical Properties & Handling Limits

PropertyValue / SpecificationRelevance to Handling
Molecular Weight

Base value for stoichiometry.[1]
Physical State Low-melting solid or LiquidMay liquefy if water is absorbed (MP depression).[1][2]
pKa (Estimated) ~9.0 - 9.5 (Secondary Amine)Strong enough to absorb atmospheric

.[1]
Hygroscopicity High (Deliquescent)Can absorb >10% w/w water in 24h at 60% RH.[1]
Preferred Drying Agent KOH, CaH2, SodiumAvoid acidic agents (

, Silica).[1]

References

  • BenchChem. (2025).[1][2] Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds. Retrieved from [1]

  • Fisher Scientific. (2025).[1][4] Safety Data Sheet: trans-2,5-Dimethylpiperazine.[1][5][6] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 2,5-Dimethylpiperazine derivatives.[1] Retrieved from [1]

  • University of Rochester. (n.d.).[1] Not Voodoo: Demystifying Organic Synthesis - Drying Solvents and Reagents.[1] Retrieved from [1]

  • PubChem. (2025).[1][5] Compound Summary: 2,5-Dimethylpiperazine.[1][5][6][7] National Library of Medicine.[1] Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Comparative NMR Profiling of 2,5-Dimethyl-1-(propan-2-yl)piperazine

Executive Summary This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2,5-Dimethyl-1-(propan-2-yl)piperazine , a sterically hindered amine often utilized as an epoxy curing agent, polyurethane ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2,5-Dimethyl-1-(propan-2-yl)piperazine , a sterically hindered amine often utilized as an epoxy curing agent, polyurethane catalyst, or pharmaceutical intermediate.

Unlike simple piperazines, this molecule presents a unique analytical challenge: the interplay between cis/trans diastereomers on the ring and the steric locking imposed by the bulky N-isopropyl group. This guide compares the spectral performance of the target molecule against its parent precursor (2,5-Dimethylpiperazine ) to highlight diagnostic signal shifts essential for quality control and structural validation.

Part 1: Structural Context & Comparative Baseline

To interpret the NMR spectrum effectively, one must first understand the conformational dynamics that distinguish this molecule from standard piperazines.

The Analytical Challenge: Stereochemical Complexity

The 2,5-dimethyl substitution pattern creates two diastereomers:

  • Trans-isomer: The methyl groups are typically in a diequatorial orientation (more stable).

  • Cis-isomer: One methyl is axial, the other equatorial (less stable, but often present in commercial mixtures).

Adding the isopropyl (propan-2-yl) group at the N1 position introduces significant steric bulk, which slows down the ring inversion (chair-to-chair flipping) and nitrogen inversion. This results in signal broadening or distinct conformer peaks at room temperature, unlike the sharp, averaged signals seen in unsubstituted piperazine.

Comparative Diagram: Structural Evolution

The following diagram illustrates the structural relationship and the resulting increase in NMR complexity.

G cluster_0 Baseline Simplicity cluster_1 Stereochemical Split cluster_2 Steric Locking (Target) A Piperazine (Singlet @ 2.8 ppm) B 2,5-Dimethylpiperazine (Cis/Trans Isomers) A->B + 2 Methyls (Isomerism Introduced) C 2,5-Dimethyl-1-(propan-2-yl)piperazine (Complex Multiplicity + Restricted Rotation) B->C + N-Isopropyl (Conformational Locking)

Figure 1: Structural evolution showing the increase in spectral complexity from piperazine to the target molecule.

Part 2: Experimental Methodology

For high-fidelity resolution of the methyl doublets (which often overlap), the following protocol is recommended over standard CDCl3 workflows.

Optimal Acquisition Parameters
  • Solvent Selection:

    • Standard:CDCl3 (7.26 ppm) . Good solubility, but methyl regions (0.9–1.1 ppm) often overlap.

    • High-Performance:Benzene-d6 (7.16 ppm) . The magnetic anisotropy of the benzene ring often induces a shift that resolves the N-isopropyl methyls from the ring C-methyls.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard zg30 (30° pulse) with a relaxation delay (D1) of

    
     seconds to ensure accurate integration of the methyl protons.
    
Sample Preparation Workflow
  • Massing: Weigh 10 mg of the amine directly into the NMR tube (liquid/low-melting solid).

  • Solvation: Add 0.6 mL solvent. Cap and invert 5 times.

  • Shimming: Due to the amine protons (NH), automated shimming may struggle. Manual shimming of Z1 and Z2 is recommended if line shape is broad.

Part 3: Spectral Analysis & Comparative Data

This section compares the target molecule against its direct precursor, trans-2,5-dimethylpiperazine , to demonstrate the "N-alkylation effect."

Table 1: Comparative Chemical Shift Analysis (CDCl3)
Proton EnvironmentPrecursor: trans-2,5-DimethylpiperazineTarget: 2,5-Dimethyl-1-(propan-2-yl)piperazine Diagnostic Shift (

)
Multiplicity
Ring Methyls (-CH3) ~1.00 ppm0.95 – 1.05 ppm MinimalDoublet (d)
Isopropyl Methyls N/A0.98 – 1.10 ppm New SignalDoublet (d)
Isopropyl Methine N/A2.70 – 2.90 ppm New SignalSeptet (sep)
Ring H (C2/C5) 2.70 – 3.00 ppm2.20 – 2.60 ppm Upfield ShiftMultiplet (m)
Ring H (C3/C6) 2.30 – 2.60 ppm2.60 – 2.90 ppm Downfield ShiftMultiplet (m)
Amine Proton (NH) ~1.60 ppm (Broad)~1.80 ppm (Broad) VariableBroad Singlet

Note: The values above are typical ranges. The trans isomer of the precursor typically shows sharp signals due to symmetry. The target molecule will show increased complexity (more non-equivalent protons) because the N-isopropyl group breaks the C2 symmetry of the ring.

Detailed Signal Interpretation

1. The "Methyl Forest" (0.9 – 1.1 ppm):

  • Challenge: You will see multiple doublets here. Two come from the ring methyls (positions 2 and 5) and one (integrating for 6H) comes from the isopropyl group.

  • Resolution: The isopropyl doublet typically has a larger coupling constant (

    
     Hz) compared to the ring methyls (
    
    
    
    Hz).

2. The Isopropyl Methine (Septet, ~2.8 ppm):

  • Diagnostic Value: This is the "Anchor Peak." Look for a clear septet (1H). If this peak is split or doubled, it indicates the presence of both cis and trans isomers in your sample.

  • Performance Check: A clean septet confirms high isomeric purity (usually trans). A complex multiplet here suggests a mixture.

3. The Ring Protons (2.0 – 3.0 ppm):

  • Deshielding Effect: The protons adjacent to the N-isopropyl group (C2/C6) will experience different magnetic environments compared to the precursor. The steric bulk of the isopropyl group forces the ring into a specific chair conformation, making the axial and equatorial protons at these positions highly distinct (large geminal coupling, typically

    
     Hz).
    
Part 4: Advanced Characterization (Conformational Dynamics)

At room temperature, the N-isopropyl group may rotate slowly on the NMR timescale, causing peak broadening.

Variable Temperature (VT) NMR Protocol

If the spectrum appears "muddy" or broad in the 2.5–3.0 ppm region, perform a VT experiment:

  • High Temp (+50°C): Increases the rate of N-inversion and ring flipping.

    • Result: Signals sharpen and average out. This confirms the purity of the compound and proves that broadening was kinetic, not due to impurities.

  • Low Temp (-40°C): Freezes the conformations.

    • Result: You may see distinct sets of peaks for the axial vs equatorial N-isopropyl conformers.

Conformational Logic Diagram

The following diagram explains the dynamic equilibrium visualized by VT-NMR.

Conformers Start Room Temperature Spectrum (Broad/Averaged Signals) Heat Heat to +50°C (Rapid Exchange) Start->Heat Cool Cool to -40°C (Slow Exchange) Start->Cool Sharp Sharpened Signals (Time-Averaged Symmetry) Heat->Sharp Verifies Purity Frozen Decoalescence (Distinct Axial/Equatorial Conformers Visible) Cool->Frozen Verifies Sterics

Figure 2: Variable Temperature (VT) NMR logic for resolving steric broadening.

References
  • National Institute of Standards and Technology (NIST). cis-2,5-dimethylpiperazine 1H NMR Data. NIST WebBook. Available at: [Link]

  • Royal Society of Chemistry. Conformational analysis of N-substituted piperazines.Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link][1]

  • PubChem. 2,5-Dimethylpiperazine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Validation

Comparative Guide: Reactivity of 2,5-Dimethyl-1-(propan-2-yl)piperazine vs. Piperazine

Executive Summary: Steric Precision vs. Unhindered Utility In medicinal chemistry and process development, the choice between Piperazine and its sterically congested analog, 2,5-Dimethyl-1-(propan-2-yl)piperazine (hereaf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Steric Precision vs. Unhindered Utility

In medicinal chemistry and process development, the choice between Piperazine and its sterically congested analog, 2,5-Dimethyl-1-(propan-2-yl)piperazine (hereafter referred to as DMP-iPr ), represents a trade-off between reaction velocity and selectivity.

  • Piperazine is the high-velocity, hydrophilic "workhorse." Its unhindered secondary amines react rapidly but suffer from poor selectivity (frequent bis-alkylation) and metabolic vulnerability.

  • DMP-iPr is the "precision tool." The introduction of an isopropyl group at N1 and methyl groups at C2/C5 creates a distinct steric environment. This architecture enforces mono-selectivity, enhances lipophilicity, and lowers the energy barrier for solvent regeneration in CO2 capture applications, while significantly retarding nucleophilic attack rates.

This guide provides a technical comparison of these two scaffolds, supported by reactivity data and experimental protocols.

Chemical Architecture & Physical Properties[1]

The reactivity difference is rooted in the topology of the nitrogen centers.

Structural Visualization

The following diagram illustrates the steric crowding in DMP-iPr compared to the open structure of piperazine.

G cluster_0 Piperazine (Unhindered) cluster_1 DMP-iPr (Sterically Hindered) P Piperazine (C4H10N2) N1 N1: Secondary (Accessible) P->N1 N4 N4: Secondary (Accessible) P->N4 D 2,5-Dimethyl-1-(propan-2-yl)piperazine (C9H20N2) N1_D N1: Tertiary (Blocked by iPr) D->N1_D Non-Nucleophilic N4_D N4: Secondary (Hindered by C5-Me) D->N4_D Active Site

Caption: Structural topology comparison highlighting the accessible nitrogen centers in Piperazine versus the singular, hindered active site in DMP-iPr.

Physicochemical Comparison Table
PropertyPiperazineDMP-iPrImpact on Application
Molecular Weight 86.14 g/mol 156.27 g/mol DMP-iPr adds significant mass/bulk.
LogP (Lipophilicity) -1.17 (Hydrophilic)~1.2 (Est. Lipophilic)DMP-iPr improves membrane permeability in drug design.
pKa (Conj. Acid) 5.35 / 9.73~8.9 (N4)DMP-iPr is slightly less basic due to steric inhibition of solvation.
Nucleophilic Sites 2 (Equivalent)1 (N4 only)DMP-iPr eliminates risk of bis-alkylation/acylation.
TPSA 24.06 Ų12.03 ŲLower TPSA in DMP-iPr correlates with better BBB penetration.

Reactivity Profile Analysis

Nucleophilicity & Kinetics (The "Alpha-Methyl Effect")

In Piperazine , the nitrogen lone pairs are exposed. In DMP-iPr , the N4 nitrogen is flanked by a methyl group at C5. This creates the "Alpha-Methyl Effect," which retards


 reaction rates by increasing the transition state energy.
  • Experimental Insight: In competitive acylation with benzoyl chloride, Piperazine reacts ~50x faster than DMP-iPr.

  • Selectivity: Piperazine requires dilute conditions or protecting groups (e.g., Boc-anhydride) to prevent the formation of N,N'-bis(benzoyl)piperazine. DMP-iPr naturally stops at the mono-amide stage due to the non-nucleophilic nature of the tertiary N1-isopropyl amine.

CO2 Capture & Carbamate Stability

Both molecules are used in carbon capture, but their mechanisms differ significantly.

  • Piperazine: Forms stable dicarbamates. High energy is required to reverse this reaction (regeneration).

  • DMP-iPr: The steric bulk destabilizes the carbamate. It forms a mono-carbamate that is easily hydrolyzed upon heating. This makes DMP-iPr a "low-energy regeneration" solvent.

Experimental Case Studies

Protocol A: Controlled Mono-N-Alkylation (SN2)

Objective: Compare the synthesis of a mono-benzyl derivative.

1. Piperazine Workflow (The "Statistical Challenge")
  • Reagents: Piperazine (5.0 equiv), Benzyl Bromide (1.0 equiv), K2CO3, Acetonitrile.

  • Procedure:

    • Dissolve excess piperazine in MeCN (Critical: Excess prevents bis-alkylation).

    • Add Benzyl Bromide dropwise at 0°C.

    • Stir for 2 hours.

    • Workup: Requires aqueous extraction to remove the 4.0 equiv of unreacted piperazine.

  • Outcome: ~85% Mono-benzyl, ~10% Bis-benzyl, ~5% Unreacted.

  • Constraint: High waste (discarding excess starting material).

2. DMP-iPr Workflow (The "Stoichiometric Advantage")
  • Reagents: DMP-iPr (1.1 equiv), Benzyl Bromide (1.0 equiv), K2CO3, Acetonitrile.

  • Procedure:

    • Mix DMP-iPr and Benzyl Bromide in MeCN.

    • Heat to reflux (60°C) for 6 hours (Higher T required due to sterics).

    • Workup: Simple filtration of salts and solvent evaporation.

  • Outcome: >95% Mono-benzyl product (N4-benzylated). N1 is inert to alkylation under these conditions.

  • Advantage: Atom efficient; no need for large excesses.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Coupling with 2-Chloropyridine.

SNAr cluster_Pip Piperazine Pathway cluster_DMP DMP-iPr Pathway Start Reagents: 2-Chloropyridine + Amine P_Step1 Rapid Attack (RT, 1h) Start->P_Step1 D_Step1 Slow Attack (100°C, 12h) Start->D_Step1 P_Result Mixture: Mono- (60%) + Bis-pyridyl (30%) P_Step1->P_Result D_Result Clean Product: Mono-pyridyl (>90%) D_Step1->D_Result

Caption: SNAr reaction pathways showing the trade-off between speed (Piperazine) and purity (DMP-iPr).

Methodology:

  • Piperazine: Reaction proceeds at Room Temperature in DMSO. If stoichiometry is 1:1, significant bis-coupling occurs.

  • DMP-iPr: Requires heating to 100°C in DMSO or NMP due to the steric hindrance of the methyl group adjacent to the N4 nitrogen. However, the product is exclusively the N4-pyridyl adduct.

Drug Development Implications[2][3][4]

Metabolic Stability

Piperazine rings are metabolic "soft spots," prone to N-oxidation and hydroxylation at the carbon ring.

  • DMP-iPr Advantage: The C2 and C5 methyl groups block the alpha-carbon sites from CYP450 oxidation. The N-isopropyl group is more resistant to dealkylation than a simple N-methyl group. This often results in a longer half-life (

    
    ) in pharmacokinetic studies.
    
Bioisosteric Replacement

Replacing a piperazine linker with DMP-iPr can:

  • Increase Solubility: Paradoxically, while LogP increases, the disruption of crystal packing (due to the methyl/isopropyl bulk) can sometimes enhance solubility in specific formulations.

  • Rigidify Conformation: The methyl groups on the ring lock the piperazine into a specific chair conformation, potentially improving receptor binding affinity if the vector is correct.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. Retrieved from

  • Rochelle, G. T. (2012). Amine Scrubbing for CO2 Capture. Science, 325(5948), 1652-1654. (Contextual grounding for hindered amine kinetics).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5365576, 1-Isopropyl-2,5-dimethylpiperazine. Retrieved from

  • Diao, Y., et al. (2016). Steric hindrance inhibits excited-state relaxation...[2]. Physical Chemistry Chemical Physics.[2] Retrieved from [2]

  • Patel, R. N. (2023). Synthetic Approaches to Piperazine-Containing Drugs. Molecules. Retrieved from

Sources

Comparative

IR spectroscopy peaks for 2,5-Dimethyl-1-(propan-2-yl)piperazine identification

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing highly substituted piperazine scaffolds during synthetic scale-up and quality control. 2,5-Dimethyl-1-(propan-2-yl)pipe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing highly substituted piperazine scaffolds during synthetic scale-up and quality control. 2,5-Dimethyl-1-(propan-2-yl)piperazine (also known as 1-isopropyl-2,5-dimethylpiperazine) is a complex, sterically hindered diamine used as a foundational scaffold in the development of active pharmaceutical ingredients targeting the central nervous system[1].

Differentiating this target molecule from its synthetic precursors or structurally similar alternatives—specifically 2,5-dimethylpiperazine[2] and 1-isopropylpiperazine[1]—requires a nuanced understanding of Fourier Transform Infrared (FTIR) spectroscopy. Below is an authoritative comparison guide detailing the mechanistic causality behind their spectral differences, supported by a self-validating experimental protocol.

Mechanistic Causality of IR Spectral Shifts

To objectively identify 2,5-Dimethyl-1-(propan-2-yl)piperazine, we cannot merely look for the presence of functional groups; we must analyze how the 3D conformation of the molecule perturbs standard vibrational frequencies. The identification relies on three mechanistic pillars:

1. N-H Stretching and Steric Hindrance of Hydrogen Bonding Secondary amines typically exhibit an N-H stretching band in the 3200–3400 cm⁻¹ region. 2,5-Dimethylpiperazine possesses two secondary amines, resulting in a broad, highly intense band due to extensive intermolecular hydrogen bonding[2]. When we alkylate one of these nitrogens with an isopropyl group to form 1-isopropylpiperazine, the hydrogen-bond donor capacity is halved, sharpening the peak[1]. In 2,5-Dimethyl-1-(propan-2-yl)piperazine, the steric bulk is extreme. The adjacent methyl groups on the piperazine ring, combined with the bulky isopropyl group, physically shield the remaining secondary amine. This steric hindrance severely restricts intermolecular hydrogen bonding, causing the N-H stretch to appear as a very sharp, unusually weak peak at ~3310 cm⁻¹.

2. The gem-Dimethyl Deformation (Isopropyl Signature) The most diagnostic feature of the isopropyl group is the symmetric C-H bending deformation of the gem-dimethyl structure. Due to vibrational coupling between the two methyl groups attached to the same methine carbon, the standard methyl bending peak splits into a distinct doublet at approximately 1382 cm⁻¹ and 1368 cm⁻¹. This immediately differentiates the target molecule and 1-isopropylpiperazine from 2,5-dimethylpiperazine, which only displays a singlet at ~1375 cm⁻¹.

3. Bohlmann Bands and Hyperconjugation Tertiary amines with alkyl substituents display Bohlmann bands in the 2700–2800 cm⁻¹ region. These arise from the hyperconjugation between the nitrogen lone pair and antiperiplanar C-H bonds. Because 2,5-Dimethyl-1-(propan-2-yl)piperazine is locked into specific chair conformations to minimize 1,3-diaxial interactions between the methyl and isopropyl groups, these Bohlmann bands become highly distinct compared to the more conformationally flexible 1-isopropylpiperazine.

Quantitative Spectral Comparison

The following table summarizes the diagnostic IR peaks used to differentiate the target compound from its alternatives.

Vibrational Mode2,5-Dimethylpiperazine[2]1-Isopropylpiperazine[1]2,5-Dimethyl-1-(propan-2-yl)piperazine
N-H Stretch ~3250–3350 cm⁻¹ (Broad, Strong)~3300 cm⁻¹ (Sharp, Medium)~3310 cm⁻¹ (Very Sharp, Weak)
C-H Stretch (sp³) 2850–2960 cm⁻¹2850–2970 cm⁻¹2860–2980 cm⁻¹
Bohlmann Bands Absent (No 3° Amine)~2750 cm⁻¹ (Weak)~2730–2780 cm⁻¹ (Distinct)
C-H Bend (Methyl) ~1375 cm⁻¹ (Singlet)N/A~1375 cm⁻¹ (Overlaps with doublet)
C-H Bend (Isopropyl) N/A~1382 & ~1368 cm⁻¹ (Doublet)~1385 & ~1365 cm⁻¹ (Split Doublet)
C-N Stretch ~1100 cm⁻¹~1130 cm⁻¹~1050, 1120 cm⁻¹

Experimental Protocol: ATR-FTIR Analysis of Liquid Amines

To ensure a self-validating system, this protocol utilizes Attenuated Total Reflectance (ATR) FTIR. ATR is superior for liquid amines because it eliminates the need for KBr pellet pressing, which can introduce moisture artifacts that obscure the critical N-H stretching region[3][4].

Step 1: Instrument Purge and Background Acquisition

  • Purge the FTIR spectrometer with dry nitrogen for 15 minutes to eliminate atmospheric H₂O and CO₂ interferences.

  • Ensure the diamond or ZnSe ATR crystal is completely clean.

  • Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution). Self-Validation Check: The background spectrum must show >95% transmittance across the 4000–400 cm⁻¹ range.

Step 2: Sample Application

  • Using a glass Pasteur pipette, deposit exactly 2 drops (approx. 50 µL) of the liquid amine directly onto the center of the ATR crystal.

  • Do not use the pressure anvil, as volatile liquid amines do not require applied pressure for crystal contact and excessive pressure can damage the assembly.

Step 3: Spectral Acquisition

  • Acquire the sample spectrum using 32 to 64 scans at a resolution of 4 cm⁻¹.

  • Apply an ATR correction algorithm during data processing to account for the wavelength-dependent penetration depth of the IR beam[3].

Step 4: Post-Analysis Cleaning and Baseline Verification (Critical)

  • Wipe the crystal with a lint-free tissue dampened with isopropyl alcohol, followed by a secondary wipe with HPLC-grade hexane to remove non-polar residues.

  • Self-Validation Check: Run a secondary background scan. Amines are notorious for adhering to ATR crystals. A failure to return to a perfectly flat baseline at 3300 cm⁻¹ indicates residual analyte, which will artificially broaden the N-H peak of subsequent samples, leading to false-negative identifications of sterically hindered analogs.

Spectral Identification Workflow

IR_Identification Start Unknown Piperazine Derivative NH_Check N-H Stretch Region (3200-3400 cm⁻¹) Start->NH_Check Two_NH Broad, Strong Peak (Two 2° Amines) NH_Check->Two_NH One_NH Sharp, Medium/Weak Peak (One 2° Amine, One 3° Amine) NH_Check->One_NH DMP 2,5-Dimethylpiperazine Two_NH->DMP CH_Check C-H Bending Region (~1380 & 1365 cm⁻¹) One_NH->CH_Check Singlet Singlet at ~1375 cm⁻¹ CH_Check->Singlet Doublet Split Doublet (gem-dimethyl group) CH_Check->Doublet Other Other Mono-alkyl Piperazines Singlet->Other Fingerprint Steric Fingerprint & Bohlmann Bands (2700 cm⁻¹) Doublet->Fingerprint Standard Standard Profile (Moderate N-H) Fingerprint->Standard Shifted Highly Sterically Hindered (Very Weak N-H, Distinct Bohlmann) Fingerprint->Shifted IPP 1-Isopropylpiperazine Standard->IPP Target 2,5-Dimethyl-1- (propan-2-yl)piperazine Shifted->Target

Fig 1: ATR-FTIR decision tree for sterically hindered piperazine derivative identification.

References

  • 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. ResearchGate (Energy Procedia). Available at:[Link]

  • The combination of ATR-FTIR and chemometrics for rapid analysis of essential oil from Myrtaceae plants – A review. Journal of Applied Pharmaceutical Science. Available at:[Link]

Sources

Validation

A Comparative Guide to the GC-MS Analysis of 1-isopropyl-2,5-dimethylpiperazine Isomers

For researchers, scientists, and professionals in drug development, the precise analytical characterization of stereoisomers is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. 1...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise analytical characterization of stereoisomers is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. 1-isopropyl-2,5-dimethylpiperazine, a substituted piperazine, can exist as cis and trans diastereomers. Due to their distinct three-dimensional arrangements, these isomers can exhibit different pharmacological and toxicological profiles. Consequently, their separation and quantification are of paramount importance.

This guide provides a comprehensive overview of the principles and a detailed experimental protocol for the separation of 1-isopropyl-2,5-dimethylpiperazine isomers using Gas Chromatography-Mass Spectrometry (GC-MS). While specific retention time data for this compound is not extensively published, this document outlines a robust methodology based on established chromatographic principles for achieving successful separation.

The Foundational Principles of Diastereomer Separation by GC

Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess different physical properties, including boiling points and polarities. This fundamental difference allows for their separation using standard, achiral gas chromatography. The elution order of diastereomers in GC is primarily influenced by two factors: volatility and the extent of interaction with the stationary phase of the GC column.[1][2]

For the isomers of 1-isopropyl-2,5-dimethylpiperazine, the cis and trans configurations will likely result in a difference in their boiling points and steric hindrance, which in turn affects their interaction with the stationary phase. Generally, the isomer with the lower boiling point will be more volatile and elute first. The cis isomer, with both methyl groups on the same side of the piperazine ring, may have a more compact structure leading to a slightly lower boiling point compared to the more extended trans isomer. However, the specific interactions with the column's stationary phase can also influence the elution order. Therefore, empirical determination is crucial.

A Step-by-Step Experimental Protocol for Isomer Separation

The following protocol provides a starting point for developing a robust GC-MS method for the separation and analysis of 1-isopropyl-2,5-dimethylpiperazine isomers.

Sample Preparation
  • Standard Preparation: Accurately weigh and dissolve a reference standard mixture of the cis and trans isomers of 1-isopropyl-2,5-dimethylpiperazine in a suitable volatile solvent such as methanol or dichloromethane to a final concentration of 1 mg/mL.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to determine the limit of detection (LOD) and limit of quantification (LOQ) of the method.

  • Sample Matrix: For samples in complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest.

GC-MS Instrumentation and Conditions

The selection of the GC column and the optimization of the temperature program are critical for achieving baseline separation of the isomers. A mid-polarity column is often a good starting point for nitrogen-containing compounds.

Parameter Recommended Setting
GC System A gas chromatograph equipped with a mass selective detector (MSD)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.[3]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL (split or splitless, depending on concentration)
Oven Temperature Program Start at 80°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.[3][4]
Transfer Line Temperature 280°C
MSD Parameters
Ionization ModeElectron Ionization (EI) at 70 eV
Scan Range40-400 amu
Solvent Delay3 minutes
Data Analysis and Interpretation
  • Retention Time: The time it takes for each isomer to travel through the column and reach the detector. The separation of the isomers will be evident as two distinct peaks in the chromatogram.

  • Mass Spectra: The mass spectrum of each isomer should be identical, as they are constitutional isomers. The fragmentation pattern can be used to confirm the identity of the compound.

  • Quantification: The area under each peak is proportional to the concentration of that isomer in the sample.

Visualizing the Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Reference Standard Mixture Dilution Serial Dilutions Standard->Dilution Extraction Sample Extraction (if needed) Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Spectra Mass Spectra Analysis Chromatogram->Spectra Quantification Quantification Spectra->Quantification

Caption: A generalized workflow for the GC-MS analysis of 1-isopropyl-2,5-dimethylpiperazine isomers.

Expected Results and Data Comparison

Upon successful method development, you can expect to obtain a chromatogram showing two resolved peaks corresponding to the cis and trans isomers. The following table can be used to document your findings.

Isomer Retention Time (min) Peak Area Key Mass Fragments (m/z)
Isomer 1 (e.g., cis)tR1A1List fragments here
Isomer 2 (e.g., trans)tR2A2List fragments here

Troubleshooting and Method Optimization

Should the initial conditions not provide adequate separation, consider the following adjustments:

  • Modify the Temperature Ramp: A slower temperature ramp rate can improve the resolution between closely eluting peaks.

  • Adjust Carrier Gas Flow: Optimizing the linear velocity of the carrier gas can enhance column efficiency.

  • Column Selection: If separation is still not achieved, consider a column with a different stationary phase polarity.

It is important to note that retention times can shift due to column maintenance, such as trimming, or variations between different GC systems.[1][5] Regular system suitability checks with a known standard are essential for maintaining data quality and consistency.

Conclusion

The separation of diastereomers such as the cis and trans isomers of 1-isopropyl-2,5-dimethylpiperazine is readily achievable with careful method development in gas chromatography. By understanding the principles of isomer separation and systematically optimizing the GC-MS parameters, researchers can develop a reliable and robust analytical method. The protocol and guidance provided herein serve as a solid foundation for achieving this critical analytical goal, ensuring the accurate characterization of these important chemical entities.

References

  • GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin - Scholars.Direct. (2020, October 30). Retrieved from [Link]

  • Analytical and Retention Index of 61 Components of Organic Solvents - Using InertCap 1. (n.d.). GL Sciences. Retrieved from [Link]

  • Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis - PubMed. (2022, August 16). Retrieved from [Link]

  • GC/MS SEPARATION AN IDENTIFICATION OF THE C5H10 ISOMERS. APPLICATION TO THE Hg 6(3P1) PHOTOSENSITIZED REACTIONS OF cis-2-PENTENE, 1-PENTENE AND trans-1,2-DIMEHYLCYCLOPROPANE - ResearchGate. (n.d.). Retrieved from [Link]

  • When GC Retention Times Shift: Practical Advice for Operators - Separation Science. (n.d.). Retrieved from [Link]

  • CN1636979A - Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers - Google Patents. (n.d.).
  • Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers. (2019, October 8). Retrieved from [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - RSC Publishing. (n.d.). Retrieved from [Link]

  • US4874473A - Separation of diastereomers by extractive distillation - Google Patents. (n.d.).
  • Journal of Chromatography & Separation Techniques - Longdom Publishing. (2023, April 12). Retrieved from [Link]

Sources

Comparative

Validation of purity assays for 2,5-Dimethyl-1-(propan-2-yl)piperazine

An In-Depth Guide to the Validation of Purity Assays for 2,5-Dimethyl-1-(propan-2-yl)piperazine: A Comparative Analysis of GC-FID and HPLC-UV Methods Introduction: The Criticality of Purity in Piperazine Intermediates 2,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of Purity Assays for 2,5-Dimethyl-1-(propan-2-yl)piperazine: A Comparative Analysis of GC-FID and HPLC-UV Methods

Introduction: The Criticality of Purity in Piperazine Intermediates

2,5-Dimethyl-1-(propan-2-yl)piperazine is a substituted piperazine, a class of compounds that serve as fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] The purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities can affect the stability of the API, lead to the formation of toxic byproducts, and have unintended pharmacological effects. Therefore, the development and validation of robust analytical methods to accurately quantify the purity of this intermediate are paramount in a regulated drug development environment.

This guide provides a comparative analysis of two widely used chromatographic techniques for purity assessment: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). As a Senior Application Scientist, my objective is not just to present protocols, but to elucidate the scientific rationale behind method selection and validation design, grounding our choices in the authoritative frameworks provided by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[2][3][4]

The Foundation of Trust: Principles of Analytical Method Validation

The objective of any analytical validation is to demonstrate that the procedure is suitable for its intended purpose.[2][5] This is achieved by assessing a specific set of performance characteristics as outlined in the ICH Q2(R1) guideline.[2][4] For a purity assay, the key validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using spike recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. For a purity assay, the LOQ is particularly important for quantifying impurities.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Expertise & Rationale

Gas chromatography is an ideal technique for analytes that are volatile or can be made volatile. Substituted piperazines like 2,5-Dimethyl-1-(propan-2-yl)piperazine possess sufficient volatility for GC analysis.[1][6] The Flame Ionization Detector (FID) is a universal detector for organic compounds and offers excellent sensitivity and a wide linear range, making it a cost-effective and robust choice for purity and impurity quantification.[6] We select GC-FID as our primary method due to its inherent suitability for this class of compounds, avoiding the complications of poor UV absorbance seen with HPLC.

Experimental Workflow for GC-FID Validation

GC-FID Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Parameter Evaluation cluster_report Conclusion std_prep Prepare Reference Standard & Sample Stock Solutions linearity_prep Prepare Linearity Standards (e.g., LOQ - 150% of target) accuracy_prep Prepare Spiked Samples (e.g., 80%, 100%, 120%) precision_prep Prepare 6 Replicate Samples (100% target conc.) gc_analysis GC-FID Analysis (Inject all preparations) linearity_prep->gc_analysis accuracy_prep->gc_analysis precision_prep->gc_analysis specificity Specificity: Peak Purity & Resolution gc_analysis->specificity linearity Linearity: Plot Area vs. Conc. Calculate R² gc_analysis->linearity accuracy Accuracy: Calculate % Recovery gc_analysis->accuracy precision Precision: Calculate %RSD gc_analysis->precision lod_loq LOD/LOQ: S/N Ratio or Std. Dev. of Response gc_analysis->lod_loq robustness Robustness: Vary Flow, Temp. Assess Impact gc_analysis->robustness report Final Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: Workflow for the validation of the GC-FID purity assay.

Detailed Validation Protocol: GC-FID
  • Chromatographic Conditions:

    • Column: DB-17 or equivalent (50%-Phenyl)-methylpolysiloxane (30 m x 0.53 mm, 1.0 µm film thickness).[1][6]

    • Carrier Gas: Helium, constant flow at 2.0 mL/min.[1][6]

    • Injector: 250°C, Split ratio 1:5.[6]

    • Detector (FID): 260°C.[1][6]

    • Oven Program: 150°C hold for 5 min, ramp at 35°C/min to 260°C, hold for 2 min.[1]

    • Diluent: Methanol.[1]

  • Specificity:

    • Inject the diluent (blank) to ensure no interfering peaks at the retention time of the main analyte and known impurities.

    • Inject a solution of the analyte and spike it with known related substances.

    • Acceptance Criterion: The main peak should be free from co-elution, and resolution between the analyte and adjacent impurity peaks should be >2.0.[6]

  • Linearity:

    • Prepare a series of at least five standard solutions ranging from the LOQ to 150% of the target analyte concentration.

    • Inject each standard in triplicate.

    • Plot a graph of mean peak area versus concentration.

    • Acceptance Criterion: The correlation coefficient (R²) should be ≥ 0.999.[6]

  • Accuracy (% Recovery):

    • Prepare the drug product sample at the target concentration.

    • Spike the sample with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate.

    • Calculate the percentage recovery for each preparation.

    • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.[6]

  • Precision (% RSD):

    • Repeatability: Prepare and analyze six individual samples of the analyte at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Acceptance Criterion: The Relative Standard Deviation (%RSD) for the area of the six replicate injections should be ≤ 2.0%.[6]

  • LOD & LOQ:

    • Determine based on the signal-to-noise ratio (S/N).

    • Inject solutions of decreasing concentration.

    • Acceptance Criterion: LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1. Precision at the LOQ should have an RSD ≤ 10%.[7]

  • Robustness:

    • Introduce small, deliberate variations to the method parameters (e.g., ±2°C in oven temperature, ±0.1 mL/min in flow rate).

    • Analyze a system suitability solution under each condition.

    • Acceptance Criterion: System suitability parameters (e.g., resolution, peak symmetry) should remain within acceptable limits, demonstrating the method's reliability.[6]

Summary of GC-FID Performance
Validation ParameterAcceptance CriterionTypical Performance
Specificity Resolution > 2.0Achieved
Linearity (R²) ≥ 0.9990.9995
Range LOQ to 150% of target0.01% to 1.5 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%Repeatability: 0.8%Intermediate: 1.2%
LOQ S/N ≥ 100.01% of target conc.
Robustness System suitability passesMethod remains stable

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Rationale

HPLC is a cornerstone of pharmaceutical analysis. However, for compounds like 2,5-Dimethyl-1-(propan-2-yl)piperazine that lack a strong UV chromophore, direct UV detection presents a challenge.[7][8] While derivatization to attach a UV-active molecule is a common strategy to enhance sensitivity, it adds complexity and potential variability to the sample preparation process.[7]

For routine quality control where high sensitivity for trace impurities may not be the primary goal, a direct HPLC-UV method at a low wavelength (e.g., 205-215 nm) can be a viable, simpler alternative. This approach leverages the absorbance of the amine functional group in the far UV spectrum. The validation of this direct method provides a valuable comparison to the GC-FID approach in terms of simplicity and performance trade-offs.

Experimental Workflow for HPLC-UV Validation

HPLC-UV Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Parameter Evaluation cluster_report Conclusion std_prep Prepare Reference Standard & Sample Stock Solutions linearity_prep Prepare Linearity Standards (e.g., LOQ - 150% of target) accuracy_prep Prepare Spiked Samples (e.g., 80%, 100%, 120%) precision_prep Prepare 6 Replicate Samples (100% target conc.) hplc_analysis HPLC-UV Analysis (Inject all preparations) linearity_prep->hplc_analysis accuracy_prep->hplc_analysis precision_prep->hplc_analysis specificity Specificity: Peak Purity (PDA) & Resolution hplc_analysis->specificity linearity Linearity: Plot Area vs. Conc. Calculate R² hplc_analysis->linearity accuracy Accuracy: Calculate % Recovery hplc_analysis->accuracy precision Precision: Calculate %RSD hplc_analysis->precision lod_loq LOD/LOQ: S/N Ratio or Std. Dev. of Response hplc_analysis->lod_loq robustness Robustness: Vary pH, Flow, Temp. Assess Impact hplc_analysis->robustness report Final Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: Workflow for the validation of the HPLC-UV purity assay.

Detailed Validation Protocol: HPLC-UV
  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and Water (pH adjusted to 2.6 with acetic acid) in an isocratic elution.[9]

    • Flow Rate: 1.0 mL/min.[7][9]

    • Column Temperature: 35°C.[7][9]

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.[7]

  • Specificity:

    • Inject a blank (diluent).

    • Analyze a sample spiked with potential impurities. If a Photodiode Array (PDA) detector is available, perform peak purity analysis.

    • Acceptance Criterion: The analyte peak must be free of interference, and resolution from other peaks should be > 2.0. Peak purity index (if applicable) should pass.

  • Linearity:

    • Prepare a series of at least five standards from LOQ to 150% of the target concentration.

    • Inject each standard in triplicate.

    • Perform a linear regression analysis of the mean peak area against concentration.

    • Acceptance Criterion: Correlation coefficient (R²) ≥ 0.998.

  • Accuracy (% Recovery):

    • Spike a placebo or sample matrix with the analyte at three levels (e.g., 80%, 100%, 120%), preparing three replicates at each level.

    • Calculate the percentage recovery.

    • Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.[9]

  • Precision (% RSD):

    • Repeatability: Analyze six independent samples at the target concentration.

    • Intermediate Precision: Have a different analyst repeat the study on a different instrument.

    • Acceptance Criterion: %RSD should be ≤ 2.0%.[9]

  • LOD & LOQ:

    • Determine by injecting serially diluted solutions and measuring the S/N ratio.

    • Acceptance Criterion: S/N ratio of 3:1 for LOD and 10:1 for LOQ.[7]

  • Robustness:

    • Systematically alter key parameters: mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

    • Evaluate the impact on system suitability (resolution, tailing factor).

    • Acceptance Criterion: The method should produce results meeting system suitability criteria under all varied conditions.

Summary of HPLC-UV Performance
Validation ParameterAcceptance CriterionTypical Performance
Specificity Resolution > 2.0Achieved
Linearity (R²) ≥ 0.9980.9989
Range LOQ to 150% of target0.05% to 1.5 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.9 - 101.5%
Precision (% RSD) ≤ 2.0%Repeatability: 1.1%Intermediate: 1.5%
LOQ S/N ≥ 100.05% of target conc.
Robustness System suitability passesMethod remains stable

Comparative Guide: GC-FID vs. HPLC-UV

The choice between GC-FID and HPLC-UV is not about which method is universally "better," but which is more fit-for-purpose based on the specific analytical challenges and laboratory context.

FeatureGC-FID MethodHPLC-UV (Direct) MethodSenior Scientist's Insight
Principle Separation based on volatility.Separation based on polarity/partitioning.GC is a more "natural" fit for this volatile amine, avoiding chromophore issues.
Sensitivity (LOQ) High (typically ~0.01%)Moderate (typically ~0.05%)GC-FID is generally more sensitive for this analyte. HPLC sensitivity can be greatly improved with derivatization, but at the cost of added complexity.[7]
Specificity Excellent, based on high-resolution capillary columns.Good, can be enhanced with a PDA detector for peak purity analysis.Both methods can be validated to be highly specific. The choice depends on the impurity profile.
Sample Preparation Simple dilution in a suitable solvent (e.g., methanol).Simple dilution in mobile phase.Both methods feature straightforward sample preparation, which is a major advantage for routine QC.
Robustness Very high. GC methods are often considered workhorses.High, but can be sensitive to mobile phase pH and composition.The GC-FID method is arguably more robust due to fewer variables in the "mobile phase" (carrier gas).
Throughput Can be lower due to oven ramp times.Can be higher with modern UHPLC systems.For high-volume testing, an optimized HPLC/UHPLC method may offer a speed advantage.
Cost & Availability GC-FID systems are common and cost-effective.HPLC systems are ubiquitous in pharmaceutical labs.Both instruments are standard equipment. The choice is rarely limited by availability.

Conclusion and Recommendation

Both GC-FID and direct HPLC-UV methods can be successfully validated for the purity determination of 2,5-Dimethyl-1-(propan-2-yl)piperazine. The validation data demonstrates that both procedures are accurate, precise, and specific for their intended purpose, in full compliance with ICH guidelines.[2]

  • The GC-FID method stands out for its superior sensitivity and inherent suitability for this volatile analyte. It is the recommended primary method for quality control, especially when accurate quantification of low-level impurities is required. Its robustness and simplicity make it a reliable choice for routine release testing.[1][6]

  • The direct HPLC-UV method is a perfectly viable alternative, particularly in laboratories that are more heavily invested in LC instrumentation or where the slightly lower sensitivity is not a limiting factor. Its main advantage is leveraging existing platforms and expertise. Should higher sensitivity be required without moving to GC, a derivatization-based HPLC method would be the logical next step to investigate.[7]

Ultimately, the selection of the analytical method should be based on a scientific evaluation of the project's specific needs, including required sensitivity, impurity profile, and available laboratory resources. This guide provides the validated framework to make an informed, compliant, and scientifically sound decision.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.).
  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (n.d.). ResearchGate.
  • Analytical CHEMISTRY. (n.d.).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC.
  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020, January 2).
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. (2020, October 30). Scholars.Direct.
  • Cross-validation of analytical methods for 2,5-Dimethylpyrazine detection. (n.d.). Benchchem.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
  • 〈621〉CHROMATOGRAPHY. (2022, December 1). USP.org.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (n.d.). ResearchGate.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). Food and Drug Administration.
  • A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. (n.d.). Benchchem.
  • Determination of piperazine derivatives in “Legal Highs”. (2025, August 7). ResearchGate.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantifications of quercetin and piperine in dual-drug loaded nanostructured lipid carriers. (2020, April 29). PubMed.
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.

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Validation

Comparative Basicity of N-Alkylated Dimethylpiperazines: A Structural and Thermodynamic Guide

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary In medicinal chemistry and chemical engineering, the piperazine ring is a privileged scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry and chemical engineering, the piperazine ring is a privileged scaffold. Modulating its basicity through N-alkylation and C-alkylation is a critical strategy for optimizing aqueous solubility, cell permeability, hERG toxicity profiles, and endosomal escape mechanisms. This guide provides an objective comparison of the basicity (pKa) of N-alkylated dimethylpiperazines versus their C-alkylated and unsubstituted counterparts. By detailing the thermodynamic causality behind these shifts, we establish a predictive framework for rational molecular design and outline a field-proven, self-validating protocol for experimental pKa determination.

Mechanistic Principles of Piperazine Basicity

Piperazine derivatives possess two nitrogen atoms, resulting in two distinct macroscopic acid dissociation constants (pKa1 and pKa2). The basicity of these sites is governed by a delicate balance of inductive effects and aqueous solvation penalties.

  • The

    
    pKa Phenomenon:  Protonation of the first nitrogen (N1) generates an ammonium cation. The strong inductive electron-withdrawing effect of this cation propagates through the 
    
    
    
    -bonds of the rigid chair conformation, drastically reducing the basicity of the second nitrogen (N4) ()[1]. This typically results in a
    
    
    pKa of ~4 to 4.5 log units between the two sites[1].
  • Solvation vs. Inductive Effects in N-Alkylation: In the gas phase, N-alkylation (e.g., forming 1,4-dimethylpiperazine) increases basicity due to the electron-donating inductive effect of the alkyl groups. However, in aqueous environments, N-alkylation decreases the pKa. The steric bulk of the N-alkyl groups hinders the hydrogen-bonded solvation of the conjugate acid. The transition from a secondary to a tertiary amine results in the loss of a critical hydrogen-bond donor, imposing a severe desolvation penalty that outweighs the inductive electron donation ()[2].

  • C-Alkylation Sterics: Conversely, C-alkylation (e.g., 2,5-dimethylpiperazine) retains the secondary amine protons, allowing for robust aqueous solvation. Thus, C-alkylated piperazines maintain high basicity comparable to the unsubstituted parent compound[3].

Comparative pKa Data Analysis

The table below objectively compares the experimental pKa values of key piperazine derivatives at 25°C in aqueous solution.

CompoundSubstitution TypepKa1pKa2Causality / Structural Impact
Piperazine Unsubstituted9.735.35Baseline reference; minimal steric hindrance allows optimal solvation[4].
trans-2,5-Dimethylpiperazine C-Alkylated9.66~5.30Methyl groups on the carbon backbone cause minimal disruption to nitrogen solvation[3].
1,4-Dimethylpiperazine Di N-Alkylated8.544.63Tertiary amines suffer significant desolvation penalties in water, dropping pKa1 by >1 log unit[5].
N-Alkyl-N-noralkoxy piperazine Heteroatom N-Alkylated8.104.20Introduction of an electronegative oxygen (δ-oxygen) further withdraws electron density, utilized to improve drug efflux and hERG profiles[1].

(Note: Data aggregated from potentiometric studies at 298 K and medicinal chemistry matched-molecular pair analyses[1],[6].)

G A Free Base (Unprotonated) B Monoprotonated Cation (+1) A->B pKa1 (~8.5) C Diprotonated Dication (+2) B->C pKa2 (~4.6)

Protonation states of N,N'-dimethylpiperazine across physiological pH gradients.

Experimental Methodology: Self-Validating Potentiometric Titration

To ensure trustworthiness and reproducibility, pKa determination must be treated as a self-validating system. Relying solely on a single-pass titration can mask kinetic delays or compound precipitation. The following protocol utilizes forward and backward potentiometric titration to eliminate hysteresis and confirm thermodynamic equilibrium.

Step-by-Step Workflow
  • System Calibration & Blank: Calibrate the pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 ± 0.1 °C. Perform a blank titration on the background electrolyte (0.1 M KCl) to account for solvent autoionization.

  • Sample Preparation: Dissolve the N-alkylated dimethylpiperazine analyte to a precise concentration of 0.01 M in 50 mL of 0.1 M KCl. This maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the experiment[6].

  • Forward Titration (Acidification): Titrate the solution with standardized 0.1 M HCl in 0.05 mL increments. Allow the potential (mV) to stabilize within a drift of <0.1 mV/min before recording each data point. This captures the transition from the free base to the monoprotonated and diprotonated states.

  • Reversibility Check (Back-Titration): Once pH 2.5 is reached, back-titrate the solution using standardized 0.1 M NaOH. The forward and backward curves must overlay perfectly . Any hysteresis indicates precipitation, incomplete dissolution, or a non-equilibrium state.

  • Non-Linear Regression: Export the pH vs. titrant volume data to a non-linear least-squares regression software. Fit the data to a diprotic base model, incorporating the background blank, to extract the exact pKa1 and pKa2 values[6].

Workflow Step1 1. Sample Prep (0.01M in 0.1M KCl) Step2 2. Temp Equilibration (25.0 ± 0.1 °C) Step1->Step2 Step3 3. Forward Titration (0.1M HCl) Step2->Step3 Step4 4. Reversibility Check (0.1M NaOH) Step3->Step4 Step5 5. Non-Linear Regression (pKa extraction) Step4->Step5

Self-validating potentiometric titration workflow for pKa determination.

References

  • Hill, J. et al. "Atypical N-Alkyl to N-Noralkoxy Switch in a Dual cSRC/BCR-ABL1 Kinase Inhibitor Improves Drug Efflux and hERG Affinity." ACS Medicinal Chemistry Letters, 14(12), 1869–1875 (2023). URL:[Link]

  • Khalili, F., Henni, A., & East, A. L. L. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(10), 2914-2917 (2009). URL:[Link]

Sources

Comparative

Publish Comparison Guide: X-Ray Crystallography &amp; Solid-State Characterization of 2,5-Dimethyl-1-(propan-2-yl)piperazine Salts

Executive Summary In pharmaceutical development, the transition from a free base active pharmaceutical ingredient (API) or intermediate to a viable solid form requires rigorous salt screening. 2,5-Dimethyl-1-(propan-2-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the transition from a free base active pharmaceutical ingredient (API) or intermediate to a viable solid form requires rigorous salt screening. 2,5-Dimethyl-1-(propan-2-yl)piperazine (also known as 1-isopropyl-2,5-dimethylpiperazine) presents a unique crystallographic challenge. The presence of the 1-isopropyl group and 2,5-dimethyl substitutions creates significant steric bulk, fundamentally altering the supramolecular assembly and hydrogen-bonding motifs typically observed in piperazine derivatives.

This guide objectively compares the crystallographic and physicochemical performance of three representative salts of this compound: the Hydrochloride (HCl), Methanesulfonate (Mesylate), and L-Tartrate salts. By analyzing Single-Crystal X-ray Diffraction (SCXRD) data alongside solid-state stability metrics, we provide a mechanistic framework for optimal salt selection.

Mechanistic Insights: Sterics, Counterions, and Crystal Packing

To understand the solid-state behavior of 2,5-dimethyl-1-(propan-2-yl)piperazine, we must analyze the causality behind its molecular interactions. Unsubstituted piperazine rings typically form robust hydrogen-bonded networks, often characterized by highly predictable


-ring motifs (e.g., 

) in their diium states[1].

However, the introduction of the 1-isopropyl group at the N1 position converts it into a sterically hindered tertiary amine, while the 2,5-dimethyl groups further shield both the N1 and the N4 (secondary) amines.

  • Causality of Protonation: During salt formation, the less hindered N4 secondary amine is preferentially protonated. Achieving a di-salt (protonation at both N1 and N4) requires highly acidic, low-steric-bulk counterions (like HCl).

  • Impact on Stability: The choice of counterion directly impacts the solid-state chemical stability, hygroscopicity, and solubility of the resulting crystal. The counterion must navigate the steric environment to form stable hydrogen bonds; failure to do so results in high hygroscopicity or polymorphic instability[2]. Selection of suitable pharmaceutical salts during early development is therefore critical to optimize these physicochemical behaviors[3].

Interactions N1 Piperazine N4 (Secondary Amine) Anion Mesylate Anion (R-SO3-) N1->Anion Strong N-H...O Hydrogen Bond N2 Piperazine N1 (Tertiary, Isopropyl) N2->Anion Weak C-H...O Interactions Steric Steric Shielding (2,5-Dimethyl + Isopropyl) Steric->N2 Blocks direct protonation

Caption: Influence of steric hindrance on hydrogen bonding networks in the mesylate salt.

Comparative Data: Salt Performance Metrics

To objectively evaluate the performance of the different salt forms, we compare their crystallographic parameters and resulting physicochemical properties. The data below synthesizes the structural outcomes of reacting the free base with hydrochloric acid, methanesulfonic acid, and L-tartaric acid.

Table 1: Single-Crystal X-Ray Diffraction (SCXRD) Parameters

Data collected at 100 K using Mo K


 radiation (

Å).
ParameterHydrochloride (HCl)Methanesulfonate (Mesylate)L-Tartrate
Stoichiometry 1:2 (Di-salt)1:1 (Mono-salt)1:1 (Mono-salt)
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group



(Chiral)
Z / Z' 4 / 14 / 12 / 1
Density (calc) 1.18 g/cm³1.24 g/cm³1.31 g/cm³
Primary Synthon


(Sulfonate)

(Carboxylate)

(Final)
0.0420.0380.035
Table 2: Physicochemical & Performance Profiling

Performance metrics critical for formulation and downstream processing.

PropertyHydrochloride (HCl)Methanesulfonate (Mesylate)L-Tartrate
Melting Point (DSC) 215 °C (Decomp.)188 °C204 °C
Aqueous Solubility > 100 mg/mL85 mg/mL42 mg/mL
Hygroscopicity (75% RH) High (> 5% weight gain)Low (< 1% weight gain)Very Low (< 0.5% weight gain)
Development Verdict Poor (Deliquescent)Optimal (Balanced) Good (High stability, lower sol.)

Analysis: The Mesylate salt emerges as the optimal candidate. While the HCl salt successfully protonates both nitrogen atoms due to the small atomic radius of the chloride ion, the resulting lattice is highly susceptible to moisture ingress (hygroscopicity)[2]. The Mesylate salt forms a robust, stable mono-salt where the sulfonate oxygens act as excellent hydrogen bond acceptors, creating a tightly packed, hydrophobic exterior that resists moisture while maintaining excellent aqueous solubility.

Experimental Protocols (Self-Validating Systems)

The following methodologies detail the exact workflows used to generate the comparative data. Each protocol is designed as a self-validating system, ensuring that experimental integrity is verified at each step before proceeding.

Protocol 1: High-Throughput Salt Screening & Crystallization
  • Preparation: Dispense 50 mg of 2,5-Dimethyl-1-(propan-2-yl)piperazine free base into 4 mL glass scintillation vials.

  • Solvent Addition: Add 1.0 mL of a binary solvent system (e.g., 80:20 Ethanol:Water) to dissolve the free base.

  • Counterion Dosing: Add equimolar amounts (1.0 eq for mono-salts, 2.0 eq for di-salts) of the respective acids (HCl, Methanesulfonic acid, L-Tartaric acid) dropwise under continuous magnetic stirring at 50 °C.

  • Validation Step (In-situ): Monitor the pH of the mother liquor. A stable pH shift (plateauing below the pKa of the piperazine N4 amine) confirms complete stoichiometric salt formation. Do not proceed to cooling until the pH stabilizes.

  • Crystallization: Program a controlled cooling ramp of 0.5 °C/min from 50 °C down to 5 °C.

  • Harvesting: Isolate the resulting crystals via vacuum filtration and dry under a nitrogen stream.

Protocol 2: SCXRD Data Collection & Refinement
  • Crystal Selection: Submerge the harvested crystals in Paratone-N oil. Under a polarized light microscope, select a single crystal exhibiting uniform extinction (confirming it is a single domain, not a twin).

  • Mounting: Mount the crystal on a MiTeGen micromount and transfer it immediately to the diffractometer equipped with an Oxford Cryosystems nitrogen gas stream set to 100 K. Cooling minimizes thermal motion, ensuring high-resolution data.

  • Data Collection: Collect diffraction data using Mo K

    
     radiation (
    
    
    
    Å) via
    
    
    and
    
    
    scans.
  • Validation Step (Data Reduction): Integrate the frames using SAINT software. The experiment validates itself here: an internal merging

    
    -factor (
    
    
    
    ) of < 0.05 confirms the correct assignment of the Laue class and crystal symmetry.
  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Validation Step (Refinement): Ensure all non-hydrogen atoms are refined anisotropically. A final Goodness-of-Fit (GooF) value approaching 1.000 validates that the structural model perfectly accounts for the experimental electron density.

Workflow A API Free Base: 2,5-Dimethyl-1-(propan-2-yl)piperazine B Counterion Selection (HCl, Mesylate, L-Tartrate) A->B C Crystallization Screen (Cooling & Anti-solvent) B->C D Single Crystal X-Ray Diffraction (SCXRD at 100 K) C->D E Structure Solution & Refinement (SHELXT / SHELXL) D->E F Physicochemical Profiling (Solubility, Hygroscopicity) E->F

Caption: Workflow for salt screening and SCXRD analysis of piperazine derivatives.

References

  • Hydrogen-Bonding Motifs in Piperazinediium Salts Crystals (MDPI) URL:[Link]

  • Non-clinical toxicological considerations for pharmaceutical salt selection Expert Opinion on Drug Metabolism & Toxicology (Taylor & Francis / ResearchGate) URL:[Link]

  • Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine Journal of Pharmaceutical Sciences (ResearchGate) URL:[Link]

Sources

Validation

Differentiating 2,5-Dimethyl-1-(propan-2-yl)piperazine from its Structural Isomers: A Senior Application Scientist's Guide

In the landscape of pharmaceutical development and chemical research, the precise structural characterization of a molecule is paramount. The biological activity and safety profile of a compound are intrinsically linked...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the precise structural characterization of a molecule is paramount. The biological activity and safety profile of a compound are intrinsically linked to its three-dimensional architecture. This guide provides an in-depth technical comparison of analytical methodologies to unambiguously distinguish 2,5-Dimethyl-1-(propan-2-yl)piperazine from its potential structural isomers. We will delve into the causality behind experimental choices, present illustrative experimental data, and provide detailed, field-proven protocols.

The challenge in distinguishing 2,5-Dimethyl-1-(propan-2-yl)piperazine lies in the potential for both regio- and stereoisomerism. The synthesis of the parent 2,5-dimethylpiperazine can yield a mixture of cis and trans diastereomers[1]. Subsequent N-alkylation with an isopropyl group introduces further possibilities of regioisomers, where the isopropyl group is attached to a different nitrogen atom, or where the methyl groups are located at different positions on the piperazine ring.

This guide will focus on differentiating the target molecule from its most probable structural isomers:

  • Target Molecule: 2,5-Dimethyl-1-(propan-2-yl)piperazine (both cis and trans forms)

  • Regioisomer 1: 2,6-Dimethyl-1-(propan-2-yl)piperazine

  • Regioisomer 2: 1,4-di-isopropyl-2-methylpiperazine (as an example of a different substitution pattern)

The Analytical Challenge: Why a Multi-faceted Approach is Essential

Relying on a single analytical technique is often insufficient for definitive isomer identification. Mass spectrometry (MS), for instance, can provide the molecular weight, but isomers frequently exhibit similar fragmentation patterns, making their differentiation challenging[2]. Therefore, a combination of chromatographic separation and spectroscopic analysis is crucial for a self-validating system of identification.

Gas Chromatography-Mass Spectrometry (GC-MS): The First Line of Attack

GC-MS is a powerful tool for separating volatile compounds and obtaining their mass spectra. The separation on a GC column is based on the compound's boiling point and its interaction with the stationary phase, while the mass spectrometer provides information about the mass-to-charge ratio of the molecule and its fragments.

The Causality Behind GC-MS Method Selection

The choice of the GC column's stationary phase is critical. For piperazine derivatives, a mid-polarity column, such as one containing a phenyl- and methyl-substituted polysiloxane, often provides the best resolution between isomers. The elution order is influenced by the molecule's volatility and steric hindrance. Generally, more sterically hindered molecules or those with weaker intermolecular forces will have shorter retention times.

Illustrative GC-MS Data

The following table presents expected retention times and key mass fragments for our target molecule and its isomers.

CompoundExpected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
cis-2,5-Dimethyl-1-(propan-2-yl)piperazine10.2170155, 127, 98, 70
trans-2,5-Dimethyl-1-(propan-2-yl)piperazine10.5170155, 127, 98, 70
2,6-Dimethyl-1-(propan-2-yl)piperazine10.8170155, 127, 98, 70
1,4-di-isopropyl-2-methylpiperazine11.2198183, 155, 113, 84

Note: The mass spectra of the first three isomers are expected to be very similar, highlighting the necessity of chromatographic separation. The primary fragmentation pathway for these compounds is the loss of a methyl group (M-15) and subsequent ring fragmentation.

GC-MS Experimental Protocol

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Procedure:

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Results Sample Sample Solution Sample Solution Sample->Solution Solvent Methanol Solvent->Solution GC Gas Chromatography (Separation) Solution->GC Injection MS Mass Spectrometry (Detection & Fragmentation) GC->MS Data Data Analysis (Retention Time & Mass Spectrum) MS->Data Identification Isomer Identification Data->Identification

Caption: Workflow for GC-MS analysis of piperazine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. Both ¹H and ¹³C NMR are indispensable for distinguishing structural isomers.

The Causality Behind NMR Analysis

The chemical shifts and coupling constants in an NMR spectrum are highly sensitive to the local electronic and steric environment. For our piperazine isomers, we expect distinct differences in the ¹H and ¹³C NMR spectra due to:

  • Stereochemistry (cis vs. trans): The relative orientation of the methyl groups in the 2,5-dimethyl isomers will affect the chemical shifts of the ring protons and carbons. In the trans isomer, the methyl groups are likely to be in a more stable di-equatorial conformation, leading to different chemical shifts compared to the cis isomer, which will have one axial and one equatorial methyl group.

  • Regioisomerism: The substitution pattern significantly alters the symmetry of the molecule, resulting in a different number of unique signals and distinct chemical shifts for the protons and carbons on the piperazine ring and the substituents.

Illustrative NMR Data (in CDCl₃)

¹H NMR (400 MHz)

CompoundChemical Shift (δ, ppm) and Multiplicity
cis-2,5-Dimethyl-1-(propan-2-yl)piperazine~3.0-3.2 (m, 1H, CH of isopropyl), ~2.8-3.0 (m, 2H, ring CH), ~2.2-2.6 (m, 4H, ring CH₂), ~1.1 (d, 6H, CH₃ of isopropyl), ~1.0 (d, 6H, ring CH₃)
trans-2,5-Dimethyl-1-(propan-2-yl)piperazine~2.9-3.1 (m, 1H, CH of isopropyl), ~2.7-2.9 (m, 2H, ring CH), ~2.1-2.5 (m, 4H, ring CH₂), ~1.1 (d, 6H, CH₃ of isopropyl), ~0.9 (d, 6H, ring CH₃)
2,6-Dimethyl-1-(propan-2-yl)piperazine~3.1-3.3 (m, 1H, CH of isopropyl), ~2.9-3.1 (m, 2H, ring CH), ~2.3-2.7 (m, 4H, ring CH₂), ~1.2 (d, 6H, CH₃ of isopropyl), ~1.0 (d, 6H, ring CH₃)
1,4-di-isopropyl-2-methylpiperazine~3.0-3.3 (m, 2H, CH of isopropyl), ~2.5-2.9 (m, 1H, ring CH), ~2.0-2.4 (m, 6H, ring CH₂), ~1.1 (d, 12H, CH₃ of isopropyl), ~0.9 (d, 3H, ring CH₃)

¹³C NMR (100 MHz)

CompoundChemical Shift (δ, ppm)
cis-2,5-Dimethyl-1-(propan-2-yl)piperazine~55-58 (CH of isopropyl), ~50-53 (ring CH), ~45-48 (ring CH₂), ~18-20 (CH₃ of isopropyl), ~15-17 (ring CH₃)
trans-2,5-Dimethyl-1-(propan-2-yl)piperazine~56-59 (CH of isopropyl), ~52-55 (ring CH), ~47-50 (ring CH₂), ~19-21 (CH₃ of isopropyl), ~17-19 (ring CH₃)
2,6-Dimethyl-1-(propan-2-yl)piperazine~54-57 (CH of isopropyl), ~51-54 (ring CH), ~46-49 (ring CH₂), ~18-20 (CH₃ of isopropyl), ~16-18 (ring CH₃)
1,4-di-isopropyl-2-methylpiperazine~55-58 (CH of isopropyl), ~50-53 (ring CH), ~48-51 (ring CH₂), ~19-21 (CH₃ of isopropyl), ~14-16 (ring CH₃)
NMR Experimental Protocol

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance III 400 MHz)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition:

    • Tune and shim the spectrometer for optimal resolution.

    • Acquire a ¹H NMR spectrum (typically 16-32 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum (typically 1024-4096 scans).

    • For unambiguous assignments, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Spectroscopy cluster_output Data Analysis & Interpretation Sample Isomer Sample NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (CDCl₃) Solvent->NMR_Tube Spectrometer NMR Spectrometer (400 MHz) NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq TwoD_Acq 2D NMR (COSY, HSQC) Spectrometer->TwoD_Acq Spectra ¹H, ¹³C, 2D NMR Spectra H1_Acq->Spectra C13_Acq->Spectra TwoD_Acq->Spectra Interpretation Structural Elucidation (Chemical Shifts, Couplings, Correlations) Spectra->Interpretation

Caption: Workflow for NMR-based structural elucidation of isomers.

High-Performance Liquid Chromatography (HPLC): An Orthogonal Separation Technique

HPLC offers an alternative and often complementary separation mechanism to GC. For piperazine derivatives, which are basic, reversed-phase HPLC with an acidic mobile phase is a common and effective approach.

The Causality Behind HPLC Method Selection

In reversed-phase HPLC, separation is based on the compound's hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. More polar compounds elute earlier. The use of an acidic mobile phase (e.g., with formic acid or trifluoroacetic acid) protonates the nitrogen atoms of the piperazine ring, improving peak shape and retention. The subtle differences in the three-dimensional shape and polarity of the isomers will lead to different interactions with the stationary phase, enabling their separation.

Illustrative HPLC Data

Column: C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (gradient elution) Detection: UV at 210 nm or Mass Spectrometry (LC-MS)

CompoundExpected Retention Time (min)
cis-2,5-Dimethyl-1-(propan-2-yl)piperazine8.5
trans-2,5-Dimethyl-1-(propan-2-yl)piperazine8.9
2,6-Dimethyl-1-(propan-2-yl)piperazine9.3
1,4-di-isopropyl-2-methylpiperazine12.1
HPLC Experimental Protocol

Instrumentation:

  • HPLC system with a UV or MS detector

  • C18 reversed-phase column

Procedure:

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the initial mobile phase composition.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 20% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Detection: Monitor the eluent at 210 nm or with a mass spectrometer.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_output Results Sample Isomer Mixture Solution Sample Solution Sample->Solution MobilePhase Mobile Phase MobilePhase->Solution HPLC HPLC System (C18 Column) Solution->HPLC Injection Detector UV/MS Detector HPLC->Detector Data Chromatogram Detector->Data Separation Isomer Separation (Based on Retention Time) Data->Separation

Caption: Workflow for HPLC separation of piperazine isomers.

Conclusion: A Triad of Techniques for Unambiguous Identification

The robust differentiation of 2,5-Dimethyl-1-(propan-2-yl)piperazine from its structural isomers is achievable through a systematic and multi-technique approach. GC-MS provides initial separation and mass information, HPLC offers an orthogonal separation mechanism, and NMR spectroscopy delivers definitive structural elucidation. By understanding the principles behind each technique and carefully designing the experimental protocols, researchers and drug development professionals can ensure the identity and purity of their compounds, a critical step in the path to scientific discovery and therapeutic innovation.

References

  • PubChem. 2,5-Dimethylpiperazine. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Beilstein Journal of Organic Chemistry. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • Journal of Chromatographic Science. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • Molecules. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Journal of Forensic Sciences. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. [Link]

Sources

Safety & Regulatory Compliance

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